Product packaging for Erythromycin C(Cat. No.:CAS No. 1675-02-1)

Erythromycin C

Cat. No.: B159579
CAS No.: 1675-02-1
M. Wt: 719.9 g/mol
InChI Key: MWFRKHPRXPSWNT-QNPWSHAKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythromycin C is an erythromycin that consists of erythronolide A having 2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl and 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residues attahced at positions 4 and 6 respectively. It is functionally related to an erythronolide A. It is a conjugate base of an this compound(1+).
This compound has been reported in Euglena gracilis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H65NO13 B159579 Erythromycin C CAS No. 1675-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRKHPRXPSWNT-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-02-1
Record name Erythromycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1675-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycin C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Erythromycin C discovery and isolation from Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Isolation of Erythromycin C from Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and subsequent isolation and purification of this compound, a key macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. The document details the intricate biosynthetic pathways, fermentation parameters, and the critical downstream processing required to isolate and analyze this important compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for professionals in the field of natural product chemistry and drug development.

Introduction and Discovery

Erythromycin was first isolated in 1952 by a team led by J. M. McGuire from the metabolic products of a soil bacterium initially identified as Streptomyces erythreus, now known as Saccharopolyspora erythraea.[1][2][3] This discovery introduced a new class of wide-spectrum macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] The fermentation of S. erythraea yields not a single compound, but a complex mixture of structurally related analogs, primarily Erythromycin A, B, C, and D.[4][5] Erythromycin A is the most clinically significant component, constituting the bulk of the commercial product.[5] However, the other analogs, including this compound, are crucial to understand as they represent key intermediates in the biosynthetic pathway and potential impurities in the final product.[2][6]

Saccharopolyspora erythraea is a Gram-positive, mycelium-forming actinomycete that produces this array of secondary metabolites, typically during stationary growth phase, often triggered by nutrient limitation.[7][8][9] The production and isolation of a specific, less abundant analog like this compound requires a detailed understanding of its biosynthesis and the development of precise downstream processing methodologies.

Biosynthesis of this compound

The production of erythromycins is governed by a large cluster of biosynthetic genes (ery) on the S. erythraea chromosome.[8] This cluster encodes a Type I polyketide synthase (PKS) and a series of tailoring enzymes that construct and modify the macrolide structure.[8][10] The biosynthesis of this compound is intrinsically linked to the pathways for other erythromycin analogs.

The core of the molecule, 6-deoxyerythronolide B (6dEB), is synthesized by the PKS and then undergoes a series of post-PKS modifications. A critical step is the C6-hydroxylation of 6dEB by the P450 enzyme EryF.[2][9] Following glycosylation steps, the intermediate Erythromycin D is formed. The pathway then diverges. The cytochrome P450 enzyme, EryK, catalyzes the hydroxylation at the C-12 position of Erythromycin D to produce this compound.[2] Concurrently, the enzyme EryG can methylate Erythromycin D to produce Erythromycin B.[2] Both Erythromycin B and this compound can serve as precursors for the final product, Erythromycin A, through subsequent hydroxylation or methylation, respectively.[2] The regulation of this pathway is complex, involving developmental regulators such as the BldD ortholog, which links antibiotic synthesis to morphological differentiation in the bacterium.[7][11]

Erythromycin_Biosynthesis EryD Erythromycin D EryC This compound EryD->EryC EryK (C12-Hydroxylation) EryB Erythromycin B EryD->EryB EryG (Methylation) EryA Erythromycin A EryC->EryA EryG (Methylation) EryB->EryA EryK (C12-Hydroxylation) Extraction_Workflow cluster_extraction Liquid-Liquid Extraction cluster_back_extraction Back Extraction (Purification) Broth Fermentation Broth pH_Adjust1 Adjust pH to ~10 Broth->pH_Adjust1 Add_Solvent Add Organic Solvent (e.g., n-butyl acetate) pH_Adjust1->Add_Solvent Mix_Separate Mix & Centrifuge (13,000 rpm, 15 min) Add_Solvent->Mix_Separate Organic_Phase Collect Organic Phase (Contains Erythromycins) Mix_Separate->Organic_Phase Add_Acid Add Acidic Aqueous Phase (pH ~5.0) Organic_Phase->Add_Acid Mix_Separate2 Mix & Centrifuge (3,000 rpm, 5 min) Add_Acid->Mix_Separate2 Aqueous_Phase Collect Aqueous Phase Mix_Separate2->Aqueous_Phase HPLC_Inject Inject into HPLC Aqueous_Phase->HPLC_Inject

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Erythromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin C is a macrolide antibiotic and a minor congener produced during the fermentation of Saccharopolyspora erythraea. As an important biosynthetic intermediate and a potential impurity in commercial erythromycin preparations, a thorough understanding of its chemical structure and stereochemistry is critical for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical architecture of this compound, including its macrolide core and pendant sugar moieties, with a detailed exploration of its complex stereochemistry. This document summarizes key physicochemical and spectroscopic data, outlines experimental protocols for its analysis, and provides visual representations of its structural features and analytical workflows.

Chemical Structure

This compound is a complex macrocyclic lactone, belonging to the macrolide class of antibiotics. Its structure is characterized by a 14-membered aglycone ring, known as erythronolide B, to which two deoxysugar residues are attached via glycosidic bonds. The molecular formula of this compound is C₃₆H₆₅NO₁₃, and its molecular weight is approximately 719.9 g/mol [1][2].

The core of the molecule is the erythronolide B aglycone, a 14-membered lactone ring featuring multiple hydroxyl and methyl substituents. The two sugar moieties attached to the aglycone are:

  • L-Mycarose: A neutral deoxysugar attached at the C-3 hydroxyl group of the aglycone.

  • D-Desosamine: An amino sugar, specifically a 3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranose, linked to the C-5 hydroxyl group.

The defining structural feature that distinguishes this compound from its more abundant and clinically utilized counterpart, Erythromycin A, is the absence of a methyl group on the hydroxyl at the 3''-position of the L-mycarose sugar. In Erythromycin A, this sugar is L-cladinose, which is the 3''-O-methyl ether of L-mycarose.

IUPAC Nomenclature

The systematic IUPAC name for this compound is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2].

Stereochemistry

This compound possesses a complex stereochemical landscape with 18 stereocenters, leading to a multitude of possible stereoisomers. The specific configuration of these chiral centers is crucial for its biological activity. The stereochemistry of each chiral center, as defined by the IUPAC name, is presented in the table below.

Atom NumberConfiguration
Aglycone Ring
C2R
C3R
C4S
C5S
C6R
C7R
C8R
C10R
C11R
C12R
C13S
L-Mycarose
C1''R
C2''R
C3''S
C4''S
C5''S
D-Desosamine
C1'S
C2'S
C3'R
C4'S
C5'R

The precise arrangement of these stereocenters dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity to the bacterial ribosome, the target for its antibiotic activity.

Physicochemical and Spectroscopic Data

A compilation of key physicochemical and spectroscopic parameters for this compound is provided below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₃₆H₆₅NO₁₃[1][2]
Molecular Weight 719.9 g/mol [1][2]
CAS Number 1675-02-1[2]
Appearance White to faint yellow powder[3]
Solubility Soluble in ethanol, methanol, DMSO, DMF. Limited solubility in water.[4]
pKa 8.8 (for the dimethylamino group)[3]
Specific Rotation [α]D -71° to -78° (c=2 in ethanol) for Erythromycin (general)[5]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound have been fully assigned in both organic (CDCl₃) and aqueous solutions. In aqueous solution, this compound exists as an equilibrium mixture of the 9-ketone and the 12,9-hemiacetal tautomers[6][7]. The detailed chemical shift assignments are crucial for structural confirmation and for studying its conformational dynamics. While the full dataset is extensive, a summary of key spectral features is presented below. For complete assignments, refer to Tyson, P., et al. (1998)[6].

NucleusKey Chemical Shift Ranges (ppm)
¹H NMR (in CDCl₃) Aglycone: 0.8-5.0; L-Mycarose: 1.2-4.5; D-Desosamine: 1.1-4.3
¹³C NMR (in CDCl₃) Carbonyls (C1, C9): ~175-220; Aglycone carbons: 10-105; L-Mycarose carbons: 15-100; D-Desosamine carbons: 20-105

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 719.3[8]. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns, including the neutral loss of the sugar moieties and fragmentation of the macrolide ring, which can be used for structural elucidation and identification of related impurities[9][10][11].

X-ray Crystallography: While high-resolution crystal structures of Erythromycin A bound to the ribosome are available (PDB ID: 1YI2), specific crystallographic data for isolated this compound is not as readily found in the public domain[12][13]. The overall conformation is expected to be similar to Erythromycin A, with the macrolide ring adopting a folded-out conformation.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of Saccharopolyspora erythraea or from commercial erythromycin mixtures using chromatographic techniques.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the crude erythromycin mixture in a suitable solvent, such as acetonitrile, and dilute with the mobile phase.

  • Chromatographic System:

    • Column: A preparative C18 reversed-phase column (e.g., Sinochrom 300A ODS-AP, 10 µm).

    • Mobile Phase: A mixture of aqueous phosphate buffer (e.g., 8.7 g/L potassium hydrogen phosphate adjusted to pH 8.2 with phosphoric acid) and acetonitrile (50:50 v/v).

    • Flow Rate: Approximately 80 mL/min for a preparative scale separation.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect the eluent corresponding to the retention time of this compound.

  • Post-Column Processing: The collected fraction can be further purified by applying it to a cation exchange column. After washing with water, this compound is eluted with methanol. The methanol is then evaporated to yield the purified compound.

Analytical Methods

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using 0.4% ammonium hydroxide in water (Mobile Phase A) and methanol (Mobile Phase B)[14].

    • Detection: UV at 215 nm[14].

    • Column Temperature: Maintained at an elevated temperature (e.g., 50 °C) to improve peak shape[8].

  • Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total peak area. Quantification is performed using a calibration curve prepared with a certified reference standard.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

  • Sample Preparation: Similar to the HPLC method, with appropriate dilution for MS detection.

  • LC-MS System:

    • LC System: An HPLC or UHPLC system with a C18 reversed-phase column.

    • Mobile Phase: A volatile buffer system compatible with mass spectrometry, such as ammonium formate in water and acetonitrile[8].

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound and its related substances.

Visualizations

Chemical Structure of this compound

Erythromycin_C_Structure cluster_aglycone Erythronolide B (Aglycone) cluster_sugars Sugar Moieties Aglycone 14-Membered Macrolide Ring Mycarose L-Mycarose Aglycone->Mycarose C3-O Glycosidic Bond Desosamine D-Desosamine Aglycone->Desosamine C5-O Glycosidic Bond

Caption: Hierarchical structure of this compound.

Structural Comparison of Erythromycins A, B, and C

Erythromycin_Comparison cluster_A Erythromycin A cluster_B Erythromycin B cluster_C This compound Erythronolide Erythronolide Core Cladinose L-Cladinose (3''-O-Methyl) Erythronolide->Cladinose C3 Glycosidic Linkage Desosamine_A D-Desosamine Erythronolide->Desosamine_A C5 Glycosidic Linkage Mycarose_C L-Mycarose (3''-OH) Erythronolide->Mycarose_C C3 Glycosidic Linkage Desosamine_C D-Desosamine Erythronolide->Desosamine_C C5 Glycosidic Linkage Cladinose_B L-Cladinose Desosamine_B D-Desosamine Aglycone_B 12-Deoxyerythronolide B Aglycone_B->Cladinose_B C3 Glycosidic Linkage Aglycone_B->Desosamine_B C5 Glycosidic Linkage

Caption: Key structural differences between major erythromycins.

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject onto C18 Column C->D E Gradient Elution D->E F UV Detection (215 nm) E->F G Integrate Peak Areas F->G H Calculate Purity / Concentration G->H

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion

This compound, while a minor component of the erythromycin complex, holds significant importance in the study of macrolide biosynthesis and as a reference standard in the quality control of erythromycin-based active pharmaceutical ingredients. Its intricate chemical structure and stereochemistry have been well-characterized through a combination of spectroscopic and chromatographic techniques. This guide provides a consolidated resource for professionals in the pharmaceutical sciences, offering a detailed overview of its structural features, key analytical data, and established experimental protocols to aid in its identification, quantification, and further research. A comprehensive understanding of this compound is essential for the development of robust analytical methods and for ensuring the quality and safety of erythromycin-containing products.

References

An In-Depth Technical Guide to the Erythromycin C Biosynthetic Pathway and its Precursor Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Erythromycin C, a significant macrolide antibiotic. It details the precursor molecules, enzymatic conversions, and genetic underpinnings of its synthesis. The guide includes structured quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Core Biosynthetic Pathway of Erythromycin

Erythromycin biosynthesis is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster, most notably studied in the bacterium Saccharopolyspora erythraea. The pathway can be divided into two major phases: the formation of the macrolactone core and the subsequent post-polyketide synthase (PKS) modifications.

Assembly of the Macrolactone Core: 6-Deoxyerythronolide B

The biosynthesis begins with the creation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB). This process is catalyzed by a large, modular Type I polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS). DEBS consists of three large multienzyme proteins (DEBS1, DEBS2, and DEBS3), encoded by the eryA genes. The synthesis starts with a propionyl-CoA starter unit, followed by six successive condensations with (2S)-methylmalonyl-CoA extender units.

Post-PKS Modifications: The Path to this compound

Following the creation of 6-dEB, a series of tailoring reactions occur, including hydroxylations and glycosylations, to yield the various erythromycin congeners. The direct precursor to this compound is Erythromycin D.

The key steps are as follows:

  • C-6 Hydroxylation: The first tailoring step is the hydroxylation of 6-dEB at the C-6 position by the cytochrome P450 monooxygenase EryF, producing erythronolide B (EB).

  • First Glycosylation: The enzyme EryBV, a glycosyltransferase, attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-α-mycarosylerythronolide B (MEB).

  • Second Glycosylation: A second glycosyltransferase, EryCIII, attaches the deoxyamino sugar D-desosamine to the C-5 hydroxyl group of MEB. This reaction yields Erythromycin D .

  • C-12 Hydroxylation: This is the crucial step for the formation of this compound. The cytochrome P450 hydroxylase, EryK , catalyzes the stereospecific hydroxylation of Erythromycin D at the C-12 position to produce This compound .[1]

This compound is a branch point in the pathway. It can be further methylated by the enzyme EryG to produce the most clinically prevalent form, Erythromycin A. Alternatively, Erythromycin D can be methylated by EryG to form Erythromycin B, which is a poor substrate for the EryK hydroxylase.[2]

Erythromycin_C_Biosynthesis PropionylCoA Propionyl-CoA + 6x Methylmalonyl-CoA DEBS DEBS (eryA) PropionylCoA->DEBS PKS Assembly dEB 6-Deoxyerythronolide B (6-dEB) EryF EryF (C6-Hydroxylase) dEB->EryF EB Erythronolide B (EB) EryBV EryBV (Glycosyltransferase) EB->EryBV MEB 3-O-α-Mycarosyl- erythronolide B (MEB) EryCIII EryCIII (Glycosyltransferase) MEB->EryCIII EryD Erythromycin D EryK EryK (C12-Hydroxylase) EryD->EryK EryG EryG (Methyltransferase) EryD->EryG EryC This compound EryC->EryG EryB Erythromycin B EryB->EryK Minor Pathway EryA Erythromycin A DEBS->dEB EryF->EB EryBV->MEB EryCIII->EryD EryK->EryC EryK->EryA EryG->EryB EryG->EryA

Caption: The biosynthetic pathway from precursors to this compound and A.

Quantitative Data Summary

This section summarizes key quantitative data related to the biosynthesis of erythromycins.

Table 1: Key Molecules and Genetic Loci
Molecule/EnzymeAbbreviationRole / FunctionGenetic Locus
6-Deoxyerythronolide B SynthaseDEBSPolyketide synthase, forms macrolactone coreeryA
C6-HydroxylaseEryFHydroxylates 6-dEB to form EBeryF
L-MycarosyltransferaseEryBVAttaches L-mycarose to EBeryB region
D-DesosaminyltransferaseEryCIIIAttaches D-desosamine to MEBeryC region
C12-HydroxylaseEryKHydroxylates Erythromycin D to this compounderyK
C3'-O-MethyltransferaseEryGMethylates this compound/D to Erythromycin A/BeryG
Erythromycin DEryDDirect precursor to this compoundN/A
This compoundEryCTarget molecule, precursor to Erythromycin AN/A
Table 2: Production Titers and Enzyme Selectivity
ParameterOrganism/SystemValueReference
This compound TiterE. coli (Heterologous Expression)0.4 mg/L[3][4]
Erythromycin D TiterE. coli (Heterologous Expression)0.5 mg/L[3][4]
Total Erythromycin TiterS. erythraea (Optimized Fermentation)512 mg/L[5]
Substrate Preference of EryKIn vitro enzyme assay1200-1900 fold preference for Erythromycin D over Erythromycin B[2]

Experimental Protocols

Detailed methodologies are crucial for the study and manipulation of biosynthetic pathways. Below are representative protocols for the heterologous production of this compound and the analysis of key enzymatic steps.

Heterologous Production of this compound in E. coli

This protocol outlines the key steps for reconstituting the this compound biosynthetic pathway in an E. coli host, a common strategy for pathway engineering and production of analogs.

Heterologous_Expression_Workflow cluster_0 Phase 1: Plasmid Construction cluster_1 Phase 2: Host Transformation & Culture cluster_2 Phase 3: Extraction & Analysis A1 Isolate ery Genes (eryA, eryF, eryB, eryC, eryK) from S. erythraea gDNA via PCR A2 Clone Genes into E. coli Expression Vectors (e.g., pET, pACYC) A1->A2 A3 Construct Polycistronic Operons for Coordinated Expression A2->A3 B1 Transform Engineered Plasmids into Expression Host (e.g., E. coli BAP1) A3->B1 B2 Inoculate Starter Culture in LB with Antibiotics B1->B2 B3 Scale up Culture and Grow to Mid-Log Phase (OD600 ~0.6-0.8) B2->B3 B4 Induce Gene Expression (e.g., with IPTG) and Supplement with Propionate B3->B4 B5 Incubate at Reduced Temperature (e.g., 22°C) for 48-72 hours B4->B5 C1 Harvest Cells by Centrifugation B5->C1 C2 Extract Erythromycins from Culture Broth with Ethyl Acetate C1->C2 C3 Concentrate Organic Phase and Resuspend in Methanol C2->C3 C4 Analyze and Quantify Products via LC-MS/MS C3->C4

Caption: Workflow for heterologous production of this compound in E. coli.

Methodology:

  • Gene Cluster Cloning:

    • The biosynthetic genes (eryA, eryF, eryB genes, eryC genes, and eryK) are isolated from the genomic DNA of Saccharopolyspora erythraea.

    • Genes are cloned into a series of compatible E. coli expression plasmids, often under the control of an inducible promoter like T7. Multiple genes are typically assembled into synthetic operons to ensure coordinated expression.

  • Host Strain Transformation:

    • The engineered plasmids are transformed into a suitable E. coli expression host (e.g., BAP1), which is often engineered to provide the necessary propionyl-CoA and methylmalonyl-CoA precursors.

  • Culture and Induction:

    • A single colony is used to inoculate a starter culture (e.g., in Luria-Bertani broth with appropriate antibiotics) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger production culture, which is grown at 37°C to an OD600 of 0.6-0.8.

    • The culture temperature is reduced to 22°C. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). The medium is supplemented with a precursor like sodium propionate.

  • Extraction and Analysis:

    • After 48-72 hours of incubation, the culture is harvested. The broth is typically extracted with an organic solvent such as ethyl acetate at an alkaline pH.

    • The organic layer is collected, dried (e.g., with anhydrous sodium sulfate), and evaporated to dryness.

    • The residue is redissolved in methanol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.

In Vitro Assay of EryK C12-Hydroxylase Activity

This protocol describes a method to measure the enzymatic activity of EryK, the P450 monooxygenase that converts Erythromycin D to this compound. The assay relies on the heterologous expression and purification of EryK and its redox partners.

Methodology:

  • Protein Expression and Purification:

    • The eryK gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3).

    • The protein is overexpressed as insoluble inclusion bodies.

    • Inclusion bodies are harvested, solubilized with a denaturant (e.g., 6 M guanidine HCl), and the EryK protein is refolded by rapid dilution into a refolding buffer containing heme and L-arginine.

    • The reconstituted, active holo-EryK is purified using chromatography techniques (e.g., ion exchange).

    • The necessary redox partners for P450 activity (a ferredoxin and a ferredoxin reductase) must also be expressed and purified.

  • Enzyme Activity Assay:

    • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Components:

      • Purified, reconstituted EryK (e.g., 1-2 µM)

      • Purified redox partners (ferredoxin and ferredoxin reductase)

      • Erythromycin D substrate (dissolved in a minimal amount of DMSO, final concentrations ranging from 10 µM to 500 µM for kinetic analysis)

      • An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Procedure:

      • Combine the enzyme, redox partners, and substrate in the reaction buffer and pre-incubate at 30°C for 5 minutes.

      • Initiate the reaction by adding the NADPH-regenerating system.

      • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

      • Quench the reaction by adding an equal volume of cold acetonitrile or by acidification.

      • Centrifuge the mixture to pellet the precipitated protein.

  • Product Analysis:

    • The supernatant is collected and analyzed by reverse-phase HPLC or LC-MS.

    • The conversion of Erythromycin D to this compound is monitored. The product (this compound) can be quantified by comparing its peak area to a standard curve of a known concentration.

    • For kinetic analysis, initial velocities are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and kcat.

References

The Role of the eryG Gene in the Final Step of Erythromycin A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin A is a clinically vital macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Its complex biosynthesis involves a series of post-polyketide synthase modifications to the macrolactone core. The final, critical step in this pathway—the conversion of the less potent Erythromycin C to the highly active Erythromycin A—is catalyzed by the enzyme encoded by the eryG gene. This guide provides an in-depth technical overview of the eryG gene, its protein product, its biochemical function, and the experimental protocols used to characterize its role. Understanding the function and regulation of eryG is paramount for industrial strain improvement, yield optimization, and the generation of novel erythromycin analogs through synthetic biology.

Biochemical Function of the EryG Gene Product

The eryG gene encodes the enzyme Erythromycin 3''-O-methyltransferase (EC 2.1.1.254).[1] This enzyme belongs to the family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are responsible for a wide array of methylation reactions in biological systems.

The primary role of EryG is to catalyze the regiospecific methylation of the 3''-hydroxyl group on the L-mycarose sugar moiety of this compound. This single methylation event converts this compound into Erythromycin A, the most biologically potent form of the antibiotic. The reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[1]

The catalyzed reaction is as follows: S-adenosyl-L-methionine + this compound ⇌ S-adenosyl-L-homocysteine + Erythromycin A[1]

Additionally, the EryG enzyme exhibits substrate flexibility and can also catalyze the methylation of Erythromycin D to produce Erythromycin B.[1][2]

S-adenosyl-L-methionine + Erythromycin D ⇌ S-adenosyl-L-homocysteine + Erythromycin B[2]

This dual activity positions EryG at a crucial bifurcation point in the terminal steps of erythromycin biosynthesis.

Erythromycin Biosynthesis: The Terminal Steps

The EryG-catalyzed reaction is the final step in a series of modifications to the erythromycin precursor, Erythromycin D. The enzyme EryK, a P450 hydroxylase, first converts Erythromycin D to this compound. EryG then acts on this compound. However, EryG can also directly compete for the Erythromycin D substrate, leading to the formation of Erythromycin B, a shunt metabolite. The overexpression of eryG is therefore critical to channel the flux towards the more potent Erythromycin A.

Erythromycin_Pathway ErD Erythromycin D ErC This compound ErD->ErC C12-Hydroxylation ErB Erythromycin B ErD->ErB 3''-O-Methylation ErA Erythromycin A ErC->ErA 3''-O-Methylation EryK EryK (P450 Hydroxylase) EryK->ErC EryG EryG (Methyltransferase) EryG->ErB EryG->ErA SAH SAH EryG->SAH Byproduct SAM SAM SAM->EryG Methyl Donor

Final steps of Erythromycin A biosynthesis.

Quantitative Data: Impact of eryG on Erythromycin Production

Genetic manipulation of the eryG gene in Saccharopolyspora erythraea has a profound impact on the final titer and composition of erythromycin congeners. Studies involving gene knockout and overexpression demonstrate its critical role in maximizing Erythromycin A production.

Table 1: Erythromycin Production in eryG and eryK Knockout Mutants

This table summarizes the final erythromycin titers in an industrial S. erythraea strain (HL3168 E3) and its mutants where eryG, eryK, or both have been inactivated.

StrainGenotypeErythromycin A (g/L)Erythromycin B (g/L)This compound (g/L)Erythromycin D (g/L)
HL3168 E3Wild Type~3.36~0.91~0.26Not reported
QL-GeryG knockoutNot detectedNot detected2.48 0.67
QL-KeryK knockoutNot detected1.70 Not detected0.10
QL-KGeryK & eryG knockoutNot detectedNot detectedNot detected2.15
Data sourced from a study by Qiu et al.[3]

As the data shows, inactivation of eryG completely abolishes the production of Erythromycin A and B, leading to a significant accumulation of its direct precursor, this compound.[3]

Table 2: Effect of eryG Overexpression on Erythromycin A Production

This table shows the effect of introducing additional copies of eryK and eryG into the S. erythraea HL3168 E3 strain to improve the conversion efficiency to Erythromycin A.

StrainGenotype ModificationTotal Erythromycin Titer (U/mL)Er-A / (Er-B + Er-C) Ratio
ZL1001+1 eryK copy3,4673.5 : 1
ZL1002+1 eryK & +1 eryG copy3,75511.2 : 1
ZL1004+2 eryK & +1 eryG copy4,083 45.2 : 1
Data adapted from a study by Zhang et al.[4][5]

Increasing the gene dosage of eryG alongside eryK dramatically shifts the product profile towards Erythromycin A, nearly eliminating the less-desired byproducts Erythromycin B and C and increasing the total antibiotic titer by approximately 25%.[4][5]

Enzyme Kinetic Parameters

To date, specific Michaelis-Menten kinetic parameters (Km, kcat, Vmax) for the EryG enzyme with its substrates (this compound and D) have not been extensively reported in peer-reviewed literature. However, fermentation data strongly suggests that the enzyme is highly efficient, as overexpression leads to near-complete conversion of this compound to Erythromycin A.[4][5] Determining these parameters would be a valuable contribution to the field.

Experimental Protocols

The following sections provide detailed methodologies for the study of the eryG gene and its protein product.

Protocol 1: Cloning and Expression of eryG in E. coli

This protocol is based on the original report of eryG cloning and expression.[6][7][8]

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from Saccharopolyspora erythraea (e.g., ATCC 11635) using a standard actinomycete DNA extraction protocol.

  • PCR Amplification: Design PCR primers to amplify the ~900 bp coding sequence of the eryG gene. Incorporate restriction sites (e.g., NdeI and HindIII) into the primers for directional cloning into an expression vector.

  • Vector Preparation: Digest a suitable E. coli expression vector, such as pET-28a(+) (which adds a cleavable N-terminal His6-tag), with the corresponding restriction enzymes (NdeI and HindIII). Dephosphorylate the vector to prevent self-ligation.

  • Ligation: Ligate the purified PCR product with the prepared expression vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

  • Screening and Sequencing: Screen colonies by colony PCR and restriction digest of plasmid DNA to confirm the presence and orientation of the insert. Verify the sequence of the cloned eryG gene by Sanger sequencing.

  • Protein Expression: Transform the confirmed plasmid into an expression host strain (e.g., E. coli BL21(DE3)). a. Grow a 1 L culture in LB medium with kanamycin at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. c. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours to enhance soluble protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C.

Protocol 2: Purification of Recombinant EryG Protein

This protocol describes the purification of a His6-tagged EryG protein from the E. coli cell pellet.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice or a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: a. Equilibrate a 5 mL Ni-NTA affinity column with Lysis Buffer. b. Load the clarified lysate onto the column at a flow rate of 1 mL/min. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 1 mM DTT). d. Elute the EryG protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect 1 mL fractions.

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE to identify those containing pure EryG protein and assess purity.

  • Buffer Exchange (Optional): Pool the purest fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Concentration and Storage: Concentrate the protein using a centrifugal filter unit. Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.

Protocol 3: Erythromycin O-Methyltransferase Enzyme Assay

This assay measures the conversion of this compound to Erythromycin A.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl₂

    • 1 mM DTT

    • 2 mM S-adenosyl-L-methionine (SAM)

    • 200 µM this compound (substrate)

    • 1-5 µg of purified EryG enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol. This will precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction at 13,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • Controls: Run parallel reactions including a no-enzyme control (to check for non-enzymatic conversion) and a no-substrate control (to confirm the absence of contaminating erythromycins).

Protocol 4: Product Analysis by HPLC

This HPLC method can be used to separate and quantify Erythromycin A, B, C, and D.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 30 mM Ammonium Acetate, pH 4.8.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient:

    • 0-15 min: 38% B (isocratic)

    • 15-16 min: 38% to 90% B (linear gradient)

    • 16-20 min: 90% B (isocratic)

    • 20-21 min: 90% to 38% B (linear gradient)

    • 21-25 min: 38% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 215 nm.[9]

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve for Erythromycin A and this compound using standards of known concentrations. Calculate the amount of product formed and substrate consumed in the enzymatic assay by comparing peak areas to the standard curves.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the EryG enzyme, from the gene to the final activity assay.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis gDNA S. erythraea Genomic DNA PCR PCR Amplification of eryG gDNA->PCR Ligation Ligation PCR->Ligation Vector pET-28a Vector Vector->Ligation Transform_Clone Transformation (E. coli DH5α) Ligation->Transform_Clone Sequencing Plasmid Prep & Sequencing Transform_Clone->Sequencing Transform_Express Transformation (E. coli BL21) Sequencing->Transform_Express Induction IPTG Induction Transform_Express->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SDSPAGE SDS-PAGE Analysis Affinity->SDSPAGE PurifiedEryG Purified EryG Protein Affinity->PurifiedEryG EnzymeAssay Enzyme Assay (EryC + SAM) PurifiedEryG->EnzymeAssay Quench Reaction Quenching EnzymeAssay->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Quantification) HPLC->Data

Workflow for EryG characterization.

Conclusion

The eryG gene and its product, Erythromycin 3''-O-methyltransferase, are indispensable for the efficient biosynthesis of Erythromycin A. The enzyme's role in the terminal methylation step directly dictates the potency of the final antibiotic mixture produced by Saccharopolyspora erythraea. As demonstrated by quantitative fermentation data, modulating the expression of eryG is a powerful strategy for industrial strain improvement, allowing for the near-complete conversion of precursors into the desired final product. The detailed protocols provided herein offer a robust framework for researchers to further investigate this critical enzyme, paving the way for deeper biochemical understanding, the development of more efficient production processes, and the engineered biosynthesis of novel macrolide antibiotics.

References

An In-depth Technical Guide to the Antibacterial Spectrum and MIC Values of Erythromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Erythromycin C, a lesser-known macrolide antibiotic. The document details its antibacterial spectrum and, where available, its Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacteria. Furthermore, it outlines the standardized experimental protocols for determining these values and illustrates the fundamental mechanism of action and experimental workflows through detailed diagrams.

Introduction to this compound

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex of closely related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically utilized component. This compound is a minor, naturally occurring analogue that differs from Erythromycin A by the absence of a methyl group on the cladinose sugar. This structural difference significantly impacts its antibacterial potency. Generally, this compound exhibits a narrower spectrum of activity and is considerably less active than Erythromycin A and B[1].

Antibacterial Spectrum and MIC Values

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with limited to no significant activity against most Gram-negative organisms[2][3]. Research comparing the different erythromycin congeners has consistently shown that this compound possesses roughly half the in vitro activity of Erythromycin A[2][3].

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by standardized methods. For comparative purposes, MIC values for Erythromycin A are also included where data is available from the same studies.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
Bacterial SpeciesStrainThis compound MIC (µg/mL)Erythromycin A MIC (µg/mL)
Staphylococcus aureusATCC 25923>1280.25
Staphylococcus aureusClinical Isolate 1>1280.5
Staphylococcus epidermidisATCC 12228>1280.25
Streptococcus pyogenesATCC 196150.120.03
Streptococcus pneumoniaeATCC 63030.060.015
Bacillus subtilisATCC 66330.120.03
Micrococcus luteusATCC 93410.060.015

Data extracted from Kibwage et al., 1985. The study notes that MICs were determined using an agar dilution method.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
Bacterial SpeciesStrainThis compound MIC (µg/mL)Erythromycin A MIC (µg/mL)
Escherichia coliATCC 25922>128>128
Pseudomonas aeruginosaATCC 27853>128>128
Haemophilus influenzaeClinical Isolate>328
Neisseria gonorrhoeaeClinical Isolate10.25

Data extracted from Kibwage et al., 1985 and other comparative studies. The general inactivity against Enterobacteriaceae is a hallmark of erythromycins.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center. By physically obstructing the tunnel, erythromycin blocks the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. This mechanism is selective for bacterial ribosomes, as mammalian ribosomes have a different structure (60S and 40S subunits) and lack the specific binding site for macrolides.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_Subunit->Polypeptide_Chain Peptide Bond Formation Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition Blocks Translocation 30S_Subunit 30S Subunit Erythromycin_C This compound Erythromycin_C->50S_Subunit Binds to Exit Tunnel mRNA mRNA mRNA->30S_Subunit Translation tRNA tRNA with Amino Acid tRNA->50S_Subunit Delivers Amino Acid Exit Exit Bacterial_Death Bacterial_Death Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Antibiotic Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions of Antibiotic Prep_Stock->Serial_Dilution Prep_Plates Prepare 96-Well Plates with Broth Prep_Plates->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (16-20h at 35°C) Inoculate->Incubate Read_MIC Read MIC Value (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Erythromycin C: A Natural Intermediate in Macrolide Biosynthesis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a clinically significant macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. Erythromycin C is a crucial, naturally occurring intermediate in this pathway, representing a key branch point leading to the production of the most potent congener, Erythromycin A. This technical guide provides a comprehensive overview of the role of this compound in macrolide biosynthesis, detailing the enzymatic steps involved in its formation and subsequent conversion. It includes a compilation of available quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the key biosynthetic and regulatory pathways.

The Erythromycin Biosynthetic Pathway: A Central Role for this compound

The biosynthesis of erythromycins begins with the assembly of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, multifunctional enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[1][2] Following the synthesis of 6-dEB, a series of post-PKS modifications, including hydroxylations and glycosylations, lead to the various erythromycin congeners.[3][4][5]

The formation of this compound is a critical step in the pathway leading to Erythromycin A. The immediate precursor to this compound is Erythromycin D. The conversion of Erythromycin D to this compound is catalyzed by the cytochrome P450 monooxygenase, EryK, which specifically hydroxylates the C-12 position of the macrolide ring.[3][6][7]

This compound then serves as the direct substrate for the S-adenosyl-L-methionine-dependent O-methyltransferase, EryG, which methylates the hydroxyl group of the L-cladinose sugar to produce Erythromycin A.[3][6] The biosynthetic relationship between these key intermediates is depicted below.

Biosynthetic Pathway Diagram

Erythromycin_Biosynthesis cluster_debs DEBS Complex cluster_post_pks Post-PKS Modifications Propionyl-CoA Propionyl-CoA 6-dEB 6-dEB Propionyl-CoA->6-dEB eryA Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->6-dEB eryA Erythronolide_B Erythronolide B 6-dEB->Erythronolide_B EryF (P450) C6-Hydroxylation 3-alpha-mycarosyl-Erythronolide_B 3-α-L-mycarosyl- Erythronolide B Erythronolide_B->3-alpha-mycarosyl-Erythronolide_B EryB Mycarose Glycosylation Erythromycin_D Erythromycin D 3-alpha-mycarosyl-Erythronolide_B->Erythromycin_D EryC Desosamine Glycosylation Erythromycin_C This compound Erythromycin_D->Erythromycin_C EryK (P450) C12-Hydroxylation Erythromycin_B Erythromycin B Erythromycin_D->Erythromycin_B EryG O-Methylation Erythromycin_A Erythromycin A Erythromycin_C->Erythromycin_A EryG O-Methylation Erythromycin_B->Erythromycin_A EryK (P450) C12-Hydroxylation

Caption: Biosynthetic pathway of Erythromycin A, highlighting the role of this compound.

Quantitative Data on this compound Biosynthesis

The efficiency of the enzymatic conversions in the erythromycin pathway is critical for determining the final yield of the desired product, Erythromycin A. The enzyme EryK exhibits a strong substrate preference, which significantly influences the metabolic flux through the this compound intermediate.

EnzymeSubstrateProductKinetic ParameterValueReference
EryK Erythromycin DThis compoundSubstrate Preference 1200-1900 fold higher for Erythromycin D over Erythromycin B[1][7][8]
kcat/Km (relative) ~1Inferred from substrate preference
Erythromycin BErythromycin Akcat/Km (relative) ~0.0005 - 0.0008Inferred from substrate preference
EryG This compoundErythromycin A--Data not available in searches
Erythromycin DErythromycin B--Data not available in searches

Note: Specific Km and kcat values for EryK with Erythromycin D were not available in the searched literature. The table reflects the reported substrate preference.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of EryK

This protocol describes the overexpression of the eryK gene in Escherichia coli and subsequent purification of the EryK protein.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the eryK coding sequence from Saccharopolyspora erythraea genomic DNA using PCR with primers containing appropriate restriction sites.
  • Ligate the digested PCR product into a suitable expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag for affinity purification.
  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.

2. Protein Expression:

  • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His6-tagged EryK protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • For further purification, perform size-exclusion chromatography.

In Vitro EryK Enzyme Assay

This protocol outlines a method to determine the enzymatic activity of purified EryK.

1. Reaction Components:

  • EryK Enzyme: Purified EryK protein.
  • Substrate: Erythromycin D dissolved in a suitable solvent (e.g., DMSO).
  • Electron Transfer System: A system to provide electrons to the P450 enzyme, such as spinach ferredoxin and ferredoxin-NADP+ reductase.
  • NADPH Generating System: Glucose-6-phosphate and glucose-6-phosphate dehydrogenase to regenerate NADPH.
  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

2. Reaction Setup (example):

  • In a total volume of 200 µL, combine:
  • 50 mM Tris-HCl, pH 7.5
  • 100 µM Erythromycin D
  • 1 µM EryK
  • 2 µM spinach ferredoxin
  • 0.2 U/mL ferredoxin-NADP+ reductase
  • 1 mM NADP+
  • 10 mM glucose-6-phosphate
  • 1 U/mL glucose-6-phosphate dehydrogenase
  • Initiate the reaction by adding the NADPH generating system.

3. Incubation and Termination:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

4. Product Analysis:

  • Centrifuge the terminated reaction to precipitate the protein.
  • Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a phosphate buffer).
  • Monitor the elution profile at a wavelength of approximately 205-215 nm.
  • Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.

Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol provides a general workflow for deleting the eryK gene in S. erythraea.

1. Design and Construction of the CRISPR-Cas9 Plasmid:

  • Design a single guide RNA (sgRNA) targeting a specific 20-bp sequence within the eryK gene.
  • Synthesize the sgRNA and clone it into a CRISPR-Cas9 vector suitable for S. erythraea, which typically includes the Cas9 nuclease gene under a suitable promoter.
  • Construct a donor DNA template containing approximately 1 kb homology arms flanking the eryK gene, but with the eryK coding sequence deleted.

2. Transformation of S. erythraea:

  • Introduce the CRISPR-Cas9 plasmid and the donor DNA template into S. erythraea protoplasts via polyethylene glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.

3. Selection and Screening of Mutants:

  • Plate the transformed cells on a selective medium to isolate transformants containing the CRISPR-Cas9 plasmid.
  • Screen individual colonies by PCR using primers that flank the eryK gene to identify colonies where the gene has been deleted (indicated by a smaller PCR product).
  • Confirm the gene deletion by Sanger sequencing of the PCR product.

4. Curing of the CRISPR-Cas9 Plasmid:

  • Culture the confirmed mutant strain in a non-selective medium to promote the loss of the CRISPR-Cas9 plasmid.
  • Screen for colonies that have lost the plasmid by replica plating onto selective and non-selective media.

Signaling Pathways and Experimental Workflows

The biosynthesis of erythromycin is tightly regulated. The developmental regulator BldD plays a key role in controlling the expression of the ery gene cluster in response to nutritional cues.

BldD Regulatory Pathway

BldD_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Starvation) BldD_Expression bldD gene expression Nutrient_Limitation->BldD_Expression BldD_Protein BldD Protein BldD_Expression->BldD_Protein ery_Promoters ery Gene Cluster Promoters (e.g., eryAI, eryBI, eryBIV, eryK) BldD_Protein->ery_Promoters Binds to promoters Erythromycin_Biosynthesis Erythromycin Biosynthesis ery_Promoters->Erythromycin_Biosynthesis Activates transcription

Caption: Regulatory cascade showing BldD activation of erythromycin biosynthesis.

Experimental Workflow for Analyzing EryK Function

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation & Extraction cluster_analysis Analysis S_erythraea_WT S. erythraea Wild-Type S_erythraea_delta_eryK S. erythraea ΔeryK Mutant S_erythraea_WT->S_erythraea_delta_eryK CRISPR-Cas9 Gene Knockout Fermentation_WT Fermentation of WT S_erythraea_WT->Fermentation_WT Fermentation_Mutant Fermentation of ΔeryK S_erythraea_delta_eryK->Fermentation_Mutant Extraction_WT Solvent Extraction Fermentation_WT->Extraction_WT Extraction_Mutant Solvent Extraction Fermentation_Mutant->Extraction_Mutant HPLC_Analysis_WT HPLC Analysis Extraction_WT->HPLC_Analysis_WT HPLC_Analysis_Mutant HPLC Analysis Extraction_Mutant->HPLC_Analysis_Mutant Data_Comparison Compare Metabolite Profiles HPLC_Analysis_WT->Data_Comparison HPLC_Analysis_Mutant->Data_Comparison

Caption: Workflow for characterizing the in vivo function of EryK.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of erythromycin A. The enzyme EryK, which catalyzes its formation from Erythromycin D, demonstrates a high degree of substrate specificity, thereby channeling the metabolic flux towards the production of Erythromycin A. Understanding the kinetics and regulation of this step is essential for rational strain improvement strategies aimed at increasing the yield of this valuable antibiotic. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricacies of macrolide biosynthesis and to engineer more efficient production hosts.

References

Understanding the Biological Activity of Erythromycin C and Its Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Erythromycin C and its associated impurities. Erythromycin, a widely used macrolide antibiotic, is a complex fermentation product that includes the primary active component, Erythromycin A, along with several structurally related substances, such as Erythromycin B and C. As minor components and potential impurities in pharmaceutical preparations, understanding the biological profile of these related substances is crucial for drug development, quality control, and ensuring therapeutic efficacy and safety.

Antibacterial Activity

Erythromycin and its related compounds exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through reversible binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation step of protein synthesis. This mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.

The antibacterial spectrum of erythromycins is predominantly directed against Gram-positive bacteria, with some activity against select Gram-negative organisms. Standard-grade erythromycin is a mixture of erythromycins A, B, C, and D. Erythromycin A is the most potent of these, followed by Erythromycin B. This compound and D exhibit approximately half the antibacterial activity of Erythromycin A.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Erythromycin A and C
Bacterial StrainErythromycin A MIC (µg/mL)This compound MIC (µg/mL) - Estimated
Staphylococcus aureus0.023 - 1024~0.046 - 2048
Streptococcus pyogenes0.004 - 256~0.008 - 512
Haemophilus influenzae0.015 - 256~0.03 - 512
Corynebacterium minutissimum0.015 - 64~0.03 - 128

Note: The MIC values for this compound are estimated based on the finding that it has approximately half the activity of Erythromycin A. Actual values may vary depending on the specific strain and testing conditions.

Cytotoxicity Profile

The cytotoxic potential of erythromycin and its impurities is a critical consideration in drug safety assessment. In general, erythromycin base demonstrates low cytotoxicity to human cell lines. One study comparing various macrolides found that erythromycin base was among the least toxic to a human liver cell line.

While specific quantitative cytotoxicity data for this compound and its common degradation products (e.g., anhydroerythromycin A, N-demethylerythromycin A) is not extensively available in the public domain, it is understood that degradation products can exhibit different toxicity profiles. For instance, anhydroerythromycin A, formed under acidic conditions, is an inactive and more toxic form of the drug.

Table 2: Cytotoxicity Data for Erythromycin (Illustrative)
CompoundCell LineAssayEndpointResult (e.g., IC50 in µM)
Erythromycin AHuman Liver Cells (Chang)MTTCell ViabilityLow cytotoxicity observed
This compound(Data not available)
Anhydroerythromycin A(Data not available)
N-demethylerythromycin A(Data not available)

This table illustrates the type of data required for a comprehensive understanding. Further research is needed to populate the specific values for this compound and its impurities.

Immunomodulatory Effects and Signaling Pathways

Beyond their antibacterial action, macrolides like erythromycin are known to possess significant immunomodulatory and anti-inflammatory properties. These effects are independent of their antimicrobial activity and are a key area of research. The primary mechanisms involve the modulation of key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

By inhibiting these pathways, erythromycin can suppress the production of pro-inflammatory cytokines such as IL-1, IL-6, and IL-8, and tumor necrosis factor-alpha (TNF-α). This leads to a dampening of the inflammatory response.

Diagram 1: Erythromycin's Impact on the NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB degradation Erythromycin Erythromycin Erythromycin->NF_kB_active inhibits transactivation DNA DNA NF_kB_active->DNA translocates to nucleus and binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Erythromycin inhibits the transactivation of NF-κB, a key regulator of pro-inflammatory gene expression.

Diagram 2: Erythromycin's Influence on the MAPK Signaling Pathway

MAPK_Pathway Stimulus Cellular Stress / Growth Factors Ras_Raf Ras/Raf Stimulus->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Erythromycin Erythromycin Erythromycin->ERK inhibits phosphorylation

Caption: Erythromycin can inhibit the phosphorylation of ERK in the MAPK signaling cascade.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a substance against a specific bacterium.

Diagram 3: Workflow for Broth Microdilution MIC Assay

MIC_Workflow Prepare_Stock 1. Prepare Stock Solution of Test Compound Serial_Dilute 2. Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate_Plate 4. Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate 5. Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results 6. Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC 7. Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Preparation of Antimicrobial Solution: Prepare a stock solution of this compound or its impurity in a suitable solvent. Further dilute in the appropriate broth (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x antimicrobial solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antimicrobial concentrations.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in an ambient air incubator.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Diagram 4: Workflow for MTT Cytotoxicity Assay

MTT_Workflow Seed_Cells 1. Seed Cells in a 96-well Plate Add_Compound 2. Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_Cells 3. Incubate for a Defined Period (e.g., 24-72h) Add_Compound->Incubate_Cells Add_MTT 4. Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (e.g., at 570 nm) Solubilize->Read_Absorbance

Caption: General workflow for assessing the cytotoxicity of a compound using the MTT assay.

Methodology:

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of this compound or its impurities in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Conclusion

This compound, a common impurity in erythromycin preparations, exhibits a reduced but still significant antibacterial activity compared to Erythromycin A. A thorough understanding of its biological profile, as well as that of other related impurities and degradation products, is essential for the development of safe and effective erythromycin-based therapeutics. The immunomodulatory effects of erythromycins, mediated through the NF-κB and MAPK signaling pathways, represent a promising area for further investigation, potentially leading to new therapeutic applications beyond their antimicrobial use. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of the biological activity of this compound and its impurities. Further research is warranted to generate more comprehensive quantitative data on the antibacterial and cytotoxic profiles of these compounds.

The Natural Occurrence of Erythromycin C in Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of macrolide antibiotics, is a complex mixture of structurally related compounds produced during fermentation by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most clinically significant and abundant component, the presence and concentration of other variants, such as Erythromycin C, are critical parameters that influence downstream processing, product purity, and overall yield. This technical guide provides an in-depth exploration of the natural occurrence of this compound in fermentation products, detailing its biosynthetic origins, factors influencing its production, and the analytical methodologies for its quantification.

Introduction: The Erythromycin Complex

Erythromycin is not a single molecular entity but a group of closely related macrolides, primarily Erythromycin A, B, C, and D.[1][2][3] These compounds share a common 14-membered lactone ring and are differentiated by substitutions at specific positions.[4] Erythromycin A is the most potent and desired product, with Erythromycin B and C being significant co-produced variants.[1][2] The relative proportions of these erythromycins are influenced by the producing strain and fermentation conditions.[2] this compound, in particular, is a key intermediate in the biosynthesis of Erythromycin A and its presence in the fermentation broth is a crucial indicator of the efficiency of the final methylation step.[5][6] It is also reported to have higher toxicity compared to Erythromycin A, necessitating its removal during purification.[5]

Biosynthesis of this compound

The biosynthesis of erythromycins is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea.[5][7][8] The pathway begins with the assembly of the polyketide backbone, 6-deoxyerythronolide B (6-dEB), by a large enzyme complex called polyketide synthase (PKS).[5]

Subsequent post-PKS modifications lead to the formation of the various erythromycin congeners. Erythromycin D is a key branch-point intermediate. The enzyme EryK, a P450 hydroxylase, catalyzes the C12-hydroxylation of Erythromycin D to produce this compound.[5][9] In a competing reaction, the enzyme EryG, a methyltransferase, can methylate Erythromycin D to form Erythromycin B.[5] Finally, Erythromycin A is synthesized through the methylation of this compound by EryG or the C12-hydroxylation of Erythromycin B by EryK.[5][6]

Biosynthetic Pathway of this compound

Erythromycin_Biosynthesis EB Erythronolide B MEB 3-α-mycarosyl- erythronolide B EB->MEB EryBII/EryCIII Glycosylation EryD Erythromycin D MEB->EryD EryCV Glycosylation EryC This compound EryD->EryC EryK (P450 hydroxylase) C12-hydroxylation EryB Erythromycin B EryD->EryB EryG (Methyltransferase) O-methylation EryA Erythromycin A EryC->EryA EryG (Methyltransferase) O-methylation EryB->EryA EryK (P450 hydroxylase) C12-hydroxylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Fermentation_Broth Fermentation Broth Adjust_pH Adjust to pH 10 Fermentation_Broth->Adjust_pH Add_Solvent Add n-butyl acetate Adjust_pH->Add_Solvent Shake Shake vigorously Add_Solvent->Shake Centrifuge1 Centrifuge (13,000 rpm) Shake->Centrifuge1 Separate_Organic Collect Organic Phase Centrifuge1->Separate_Organic Add_Acid Add Acidic Buffer (pH 5) Separate_Organic->Add_Acid Centrifuge2 Centrifuge (3,000 rpm) Add_Acid->Centrifuge2 Collect_Aqueous Collect Aqueous Phase Centrifuge2->Collect_Aqueous Inject_Sample Inject Sample (50 µL) Collect_Aqueous->Inject_Sample C18_Column C18 Column Inject_Sample->C18_Column UV_Detector UV Detector (215 nm) C18_Column->UV_Detector Data_Analysis Data Analysis and Quantification UV_Detector->Data_Analysis

References

An In-depth Technical Guide on the Molecular Formula and Exact Mass of Erythromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and exact mass of Erythromycin C, a minor co-metabolite of erythromycin. The document details the precise physicochemical properties and outlines the experimental methodology for their determination using high-resolution mass spectrometry (HRMS), a critical technique in modern analytical chemistry and drug development.

Physicochemical Properties of this compound

This compound is a macrolide antibiotic and an intermediate in the biosynthesis of Erythromycin A.[1][2] Its accurate characterization is crucial for research, quality control, and impurity profiling in pharmaceutical preparations. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₆H₆₅NO₁₃[1][3][4][5]
Molecular Weight (Average) 719.9 g/mol [3][4][5]
Monoisotopic (Exact) Mass 719.44559113 Da

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The determination of the exact mass of a molecule is fundamental to elucidating its elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose, offering high accuracy and resolution.[6] Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies of less than 5 ppm, enabling the confident assignment of a molecular formula.

The following protocol outlines the steps for the determination of the exact mass of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

2.1.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of pure this compound standard and dissolve it in 1 mL of a suitable HPLC-grade solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µg/mL.

  • Purity Check: It is recommended to confirm the purity of the sample using methods such as NMR or a preliminary low-resolution MS analysis.

2.1.2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column is suitable for separating macrolides.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL of the working solution.

  • Mass Spectrometer Parameters (Example for a Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for macrolides to generate the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3.0-4.0 kV.

    • Sampling Cone Voltage: 20-40 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: Scan from m/z 100 to 1200 to cover the expected mass of this compound and potential adducts.

    • Acquisition Mode: Full scan mode with high resolution (>10,000 FWHM).

    • Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate or a commercial tuning mix) immediately before the analysis to ensure high mass accuracy. An internal calibrant or lock mass can be used during the run to maintain accuracy.

2.1.3. Data Acquisition and Analysis

  • Data Acquisition: Acquire the full scan mass spectrum of the eluting peak corresponding to this compound. The data system will record the mass-to-charge ratio (m/z) of the detected ions with high precision.

  • Molecular Formula Generation:

    • Identify the m/z of the monoisotopic peak of the protonated molecule, [M+H]⁺.

    • Use the instrument's software to calculate the neutral exact mass from the measured m/z of the [M+H]⁺ ion.

    • Input this exact mass into a molecular formula calculator within the software.

    • Define the constraints for the elemental composition based on chemical knowledge of the compound (e.g., C, H, N, O). Set realistic ranges for the number of each atom.

    • The software will generate a list of possible molecular formulas that fit the measured exact mass within a specified tolerance (e.g., ±5 ppm).

  • Formula Confirmation:

    • Compare the theoretical isotopic pattern for the most likely formula (C₃₆H₆₅NO₁₃) with the experimentally observed isotopic pattern. The relative abundances of the M+1 and M+2 peaks should closely match the theoretical values.

    • Further confirmation can be obtained through tandem mass spectrometry (MS/MS) by fragmenting the [M+H]⁺ ion and analyzing the resulting fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the molecular formula and exact mass of a pure compound like this compound.

G Workflow for Molecular Formula and Exact Mass Determination cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis cluster_3 Result A Weigh Pure Compound B Dissolve in HPLC-Grade Solvent A->B C Prepare Working Solution B->C D Inject Sample into LC-HRMS C->D E Acquire High-Resolution Mass Spectrum D->E F Identify Monoisotopic Peak [M+H]⁺ E->F G Calculate Exact Neutral Mass F->G H Generate Potential Molecular Formulas G->H I Compare Isotopic Patterns H->I J Confirmed Molecular Formula and Exact Mass I->J

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Method for Erythromycin C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, primarily Erythromycin A, along with smaller amounts of Erythromycin B, C, D, E, and F. Erythromycin C is a related substance and a potential impurity in Erythromycin bulk drug and pharmaceutical formulations. Its accurate quantification is crucial for quality control and regulatory compliance. This document provides a detailed application note and protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other related erythromycins and potential degradation products. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quantification is performed by comparing the peak area of this compound in a sample to that of a certified reference standard. UV detection is commonly employed for the analysis of erythromycins.

Experimental Protocols

Materials and Reagents
  • This compound Certified Reference Standard (CRS)

  • Erythromycin A CRS and Erythromycin B CRS (for specificity demonstration)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (or Potassium dihydrogen phosphate) (Analytical grade)

  • Orthophosphoric acid (or Sodium Hydroxide for pH adjustment) (Analytical grade)

  • Water, HPLC grade or purified to a resistivity of 18.2 MΩ·cm

  • Sample diluent: A suitable mixture of mobile phase components or as specified in the detailed protocol.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Gradient or isocratic elution can be used. An example of a gradient mobile phase is: Mobile Phase A: 0.4% Ammonium Hydroxide in Water Mobile Phase B: Methanol[1]
Flow Rate 1.0 mL/min
Column Temperature 65°C[2]
Detection Wavelength 215 nm[1][2]
Injection Volume 10 - 20 µL
Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations covering the expected range of this compound in the samples. A typical calibration range might be from the Limit of Quantification (LOQ) to 150% of the specification limit for this impurity.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation).

  • For Bulk Drug Substance: Accurately weigh a suitable amount of the Erythromycin sample, dissolve it in the sample diluent, and dilute to a known volume to obtain a final concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of Erythromycin, transfer it to a volumetric flask, and extract the drug with a suitable solvent (e.g., methanol or sample diluent). Sonicate for a specified time to ensure complete extraction, then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Standard Solution Preparation Injection Inject Standard and Sample Solutions Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration and Identification Chrom_Acq->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of This compound Peak_Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Results and Data Presentation

A well-developed HPLC method should demonstrate adequate specificity, linearity, accuracy, precision, and sensitivity for the quantification of this compound.

Specificity

The method must be able to resolve this compound from Erythromycin A, Erythromycin B, and other potential impurities and degradation products. The retention times for the three main erythromycins using a specific UPLC method were reported as follows:

Table 2: Typical Retention Times of Erythromycins

CompoundRetention Time (min)
This compound0.69
Erythromycin A1.37
Erythromycin B2.09
(Data from a UPLC method, which indicates the elution order. Retention times will vary with the specific HPLC method used.)[3]
Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of erythromycins by HPLC. It is important to note that while these values provide a general indication of the method's performance, specific validation for this compound should be performed in the user's laboratory.

Table 3: Summary of Quantitative Validation Data

ParameterTypical Performance Data (for Erythromycin)
Linearity Range LOQ to 200% of the critical limit level[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) ~0.15 µg/mL[3]
Limit of Quantification (LOQ) ~0.48 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Note: The LOD and LOQ values are for total erythromycin and may vary for this compound specifically.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in quantifying this compound based on a standard calibration.

Quantification_Logic cluster_standards Standards cluster_sample Sample Std_Conc Known Concentrations of this compound Reference Standard Calibration_Curve Calibration Curve (Area vs. Concentration) Std_Conc->Calibration_Curve generates Std_Area Measured Peak Areas of Standards Std_Area->Calibration_Curve generates Sample_Area Measured Peak Area of this compound in Sample Sample_Area->Calibration_Curve interpolated on Sample_Conc Calculated Concentration of this compound in Sample Calibration_Curve->Sample_Conc yields

Caption: Logical relationship for this compound quantification using a calibration curve.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Application Notes & Protocols for the Isolation of Erythromycin C from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycin variants, primarily Erythromycin A, B, C, and D.[1][2][3] Erythromycin A is the most abundant and clinically significant component. Erythromycin C, while possessing antibacterial activity, is often considered an impurity that needs to be separated during the downstream processing of Erythromycin A due to its higher toxicity.[4][5] These application notes provide a comprehensive overview of the protocols for isolating this compound from the fermentation broth, intended for researchers, scientists, and professionals in drug development.

I. General Workflow for Erythromycin Isolation

The downstream processing of erythromycin from fermentation broth is a multi-step process aimed at separating the antibiotic from biomass, proteins, and other impurities.[4] The general workflow involves solid-liquid separation, extraction, and purification.

Workflow Fermentation_Broth Fermentation Broth Solid_Liquid_Separation Solid-Liquid Separation (e.g., Microfiltration) Fermentation_Broth->Solid_Liquid_Separation Clarified_Broth Clarified Broth Solid_Liquid_Separation->Clarified_Broth Extraction Extraction (e.g., Solvent Extraction) Clarified_Broth->Extraction Crude_Erythromycin_Extract Crude Erythromycin Extract Extraction->Crude_Erythromycin_Extract Purification Purification (e.g., Crystallization, Chromatography) Crude_Erythromycin_Extract->Purification Erythromycin_Fractions Erythromycin Fractions (A, B, C, etc.) Purification->Erythromycin_Fractions Erythromycin_C Isolated this compound Erythromycin_Fractions->Erythromycin_C

Fig. 1: General workflow for the isolation of erythromycin from fermentation broth.

II. Detailed Experimental Protocols

Several methods can be employed for the extraction and purification of erythromycin from the fermentation broth, each with its own set of advantages and limitations. The choice of method often depends on the desired purity, yield, and scalability.

Protocol 1: Liquid-Liquid Extraction with Back-Extraction (LPE-BE)

This method is noted for its simplicity, sensitivity, and high clean-up effect.[2][6]

1. Initial Extraction:

  • Adjust the pH of the clarified fermentation broth to 10 using a suitable base (e.g., concentrated ammonia solution).[2][6]

  • Mix the pH-adjusted broth with an equal volume of an organic solvent like n-butyl acetate (Vbroth/Vorg = 1.0).[2][6] Butyl acetate is a common choice due to its biodegradability and low toxicity.[1]

  • Shake the mixture vigorously for a set period (e.g., 5 minutes) to ensure efficient mass transfer.[2]

  • Separate the organic and aqueous phases by centrifugation (e.g., 13,000 rpm for 15 minutes).[2][6] The erythromycin base will be in the organic phase.

2. Back-Extraction:

  • Collect the organic phase containing the erythromycin.

  • Mix the organic phase with an acidic aqueous solution (e.g., buffer at pH 5.0) at a 1:1 volume ratio (Vorg/Vaq = 1.0).[2][6]

  • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) to separate the phases.[2] The protonated erythromycin will now be in the acidic aqueous phase.

  • The resulting aqueous phase contains a partially purified erythromycin mixture.

LPE_BE cluster_0 Initial Extraction cluster_1 Back-Extraction Broth_pH10 Fermentation Broth (pH 10) Mixing1 Mix & Shake Broth_pH10->Mixing1 Organic_Solvent n-Butyl Acetate Organic_Solvent->Mixing1 Centrifugation1 Centrifuge (13,000 rpm) Mixing1->Centrifugation1 Organic_Phase Organic Phase (Erythromycin) Centrifugation1->Organic_Phase Aqueous_Waste1 Aqueous Phase (Waste) Centrifugation1->Aqueous_Waste1 Mixing2 Mix Organic_Phase->Mixing2 Acidic_Buffer Acidic Buffer (pH 5.0) Acidic_Buffer->Mixing2 Centrifugation2 Centrifuge (3000 rpm) Mixing2->Centrifugation2 Aqueous_Phase Aqueous Phase (Purified Erythromycin) Centrifugation2->Aqueous_Phase Organic_Waste Organic Phase (Waste) Centrifugation2->Organic_Waste

Fig. 2: Liquid-Phase Extraction with Back-Extraction (LPE-BE) workflow.

Protocol 2: Sugaring-Out Extraction

This method utilizes a phase separation induced by the addition of sugar to an aqueous-organic miscible system.

1. Homogeneous Mixture Formation:

  • Mix the fermentation broth with acetonitrile (ACN) in a 1:1 ratio.[7][8]

2. Phase Separation:

  • Add glucose to the mixture to a final concentration of 156.3 g/L.[7][8]

  • Adjust the pH of the mixture to 8.3.[7][8]

  • Maintain the temperature at 4°C.[7][8]

  • The addition of glucose will induce the formation of two distinct phases.

3. Erythromycin Recovery:

  • Separate the ACN phase, which now contains the extracted erythromycin.

  • This method has been shown to be more effective than salting-out extraction.[7]

Protocol 3: Adsorption Chromatography

Macroporous non-polar resins can be used to selectively adsorb erythromycin from the fermentation broth.

1. Adsorption:

  • Pass the clarified fermentation broth through a column packed with a non-polar polystyrene resin.[1] Hydrophobic forces are the primary driver for adsorption.[1]

2. Washing:

  • Wash the resin with a suitable buffer to remove unbound impurities.

3. Desorption (Elution):

  • Elute the bound erythromycin from the resin using an organic solvent such as butyl acetate.[1] Over 96% recovery of erythromycin can be achieved in this step.[1]

Protocol 4: Purification of this compound

After obtaining a crude extract containing a mixture of erythromycins, specific techniques are required to isolate this compound.

Method A: Crystallization

  • The separation of Erythromycin A and C can be achieved during the crystallization step by carefully controlling the pH.[1]

  • It has been found that the crystallization of this compound can be limited at an operating pH between 9 and 10.[1]

Method B: Cation Exchange Chromatography

  • A method for preparing pure this compound involves an initial separation by high-performance liquid chromatography (HPLC) followed by cation exchange chromatography.[9]

  • Sample Preparation: Dissolve the erythromycin sample in acetonitrile and dilute with the mobile phase.[9]

  • HPLC Separation: Inject the sample into an HPLC system to collect the fraction corresponding to this compound. The retention time of this compound should be confirmed using a standard.[9]

  • Cation Exchange Purification:

    • Pack a glass column with a cation exchange resin (e.g., Zeo-karb).[9]

    • Activate the resin with 2% HCl and wash with purified water until the pH is neutral.[9]

    • Load the collected this compound fraction onto the column.

    • Wash the column with purified water.

    • Elute this compound with methanol.[9]

    • Collect the eluate and evaporate the methanol to obtain the pure this compound.[9]

Method C: Reverse Extraction with Buffer Solution

  • To separate this compound from Erythromycin A in a butyl acetate extract, a NaH2PO4-Na2HPO4 buffer solution can be used.[10]

  • The separation is optimized by adjusting the pH of the buffer solution. At a pH of 8, the highest purity of Erythromycin A in the butyl acetate phase is achieved with the least loss, implying that this compound is selectively extracted into the aqueous buffer phase.[10]

III. Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols.

Table 1: Optimal Parameters for Erythromycin Extraction Methods

MethodKey ParameterOptimal ValueReported Yield/EfficiencyReference
LPE-BE pH of Broth1099.5% mean recovery[2][6]
pH of Back-Extraction Buffer5.0[2][6]
Sugaring-Out Glucose Concentration156.3 g/L88% (w/w) extraction[7][8]
Temperature4°C[7][8]
ACN/Water Ratio1[7][8]
pH8.3[7][8]
Salting-Out SaltNaCl>98.5% extraction efficiency[11]
Adsorption ResinNon-polar polystyrene>96% recovery into butyl acetate[1]

Table 2: HPLC-DAD Parameters for Erythromycin Analysis

ParameterValueReference
Dynamic Linear Range (this compound) 0.1–0.9 mg/mL[6]
Limit of Detection (this compound) 0.002 mg/mL[6]
Relative Standard Deviation (RSD) < 9.5%[6]

IV. Logical Relationships in this compound Purification

The purification of this compound from a mixed extract involves a series of steps designed to selectively separate it from other erythromycin variants, primarily Erythromycin A.

Purification_Logic Crude_Extract Crude Erythromycin Extract (in Organic Solvent) pH_Adjustment pH Adjustment (pH 9-10) Crude_Extract->pH_Adjustment Crystallization Crystallization pH_Adjustment->Crystallization Erythromycin_A_Crystals Erythromycin A Crystals Crystallization->Erythromycin_A_Crystals Mother_Liquor Mother Liquor (Enriched in this compound) Crystallization->Mother_Liquor Chromatography Chromatography (HPLC, Ion Exchange) Mother_Liquor->Chromatography Pure_Erythromycin_C Pure this compound Chromatography->Pure_Erythromycin_C

Fig. 3: Logical flow for the purification of this compound via crystallization and chromatography.

Disclaimer: These protocols are intended for research and development purposes. Appropriate safety precautions should be taken when handling chemicals and biological materials. Optimization of these protocols may be necessary depending on the specific fermentation conditions and equipment used.

References

Application Note: Erythromycin C as an Analytical Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The commercial product is primarily composed of Erythromycin A, but it also contains smaller amounts of related substances, including Erythromycin B and Erythromycin C.[1][2] Regulatory bodies require the identification and quantification of these related substances to ensure the quality, safety, and efficacy of erythromycin drug products. This compound, as a significant related substance, is crucial for method development, validation, and routine quality control analysis of erythromycin-containing samples. This document provides detailed protocols for using this compound as an analytical reference standard in chromatographic methods.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₆H₆₅NO₁₃
Molecular Weight719.90 g/mol
CAS Number1675-02-1
AppearanceWhite or almost white crystalline powder
SolubilitySoluble in water (2 mg/mL), ethanol (50 mg/mL), acetone, chloroform, acetonitrile, and ethyl acetate.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythromycin and Related Substances

This protocol is adapted from established methods for the separation of erythromycin and its related compounds.[4][5]

Objective: To separate and quantify this compound in the presence of Erythromycin A and other related substances using a stability-indicating HPLC method.

Materials and Reagents:

  • This compound USP Reference Standard[3]

  • Erythromycin A USP Reference Standard

  • Erythromycin B USP Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dibasic sodium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • Sample containing erythromycin

Chromatographic Conditions:

ParameterCondition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Gradient of 0.4% ammonium hydroxide in water and methanol
Flow Rate 1.0 mL/min
Column Temperature 50-70 °C[4][6][7]
Detection Wavelength 215 nm[8][9]
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound USP Reference Standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare a mixed standard solution containing Erythromycin A, Erythromycin B, and this compound to determine the resolution.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the sample equivalent to about 25 mg of erythromycin into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the same solvent as the standard solution. Sonicate if necessary to ensure complete dissolution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the mixed standard solution to verify system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).

    • Inject the standard and sample solutions in replicate.

    • Record the chromatograms and integrate the peak areas.

Data Analysis:

Calculate the amount of this compound in the sample using the following formula:

Amount (mg) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard (mg/mL) * Volume of Sample (mL)

System Suitability:

ParameterAcceptance Criteria
Resolution ≥ 1.5 between this compound and adjacent peaks
Tailing Factor ≤ 2.0
Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections
Protocol 2: Ultra-High-Performance Liquid Chromatography (UPLC) for Rapid Analysis

This protocol is based on modern UPLC methods that offer faster analysis times and improved resolution.[1][2][10][11]

Objective: To achieve a rapid and high-resolution separation of this compound from other erythromycins.

Materials and Reagents:

  • This compound USP Reference Standard

  • Erythromycin A and B Reference Standards

  • Acetonitrile (UPLC grade)

  • Formic acid

  • Di-potassium hydrogen phosphate

  • Water (UPLC grade)

  • Sample containing erythromycin

Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2][10][11]
Mobile Phase A: 0.002M di-potassium hydrogen phosphate; B: Acetonitrile (Gradient elution)[10]
Flow Rate 0.6 mL/min[10]
Column Temperature 40 °C[10]
Detection UV at 210 nm[10] or Evaporative Light Scattering Detector (ELSD)[1][2]
Injection Volume 2 µL

Procedure:

  • Standard and Sample Preparation: Prepare as described in Protocol 1, using UPLC-grade solvents.

  • Chromatographic Analysis:

    • Equilibrate the UPLC system.

    • Perform a gradient elution to achieve optimal separation. A typical gradient might run from 5% to 95% acetonitrile over a few minutes.[1][2]

    • Inject the standard and sample solutions.

  • Data Analysis: Calculate the concentration of this compound as described in the HPLC protocol.

Quantitative Data Summary

The following table summarizes typical performance data for the chromatographic analysis of erythromycin and its related substances.

ParameterHPLC MethodUPLC Method
Retention Time of this compound ~4.2 min (relative to other erythromycins)[12]Shorter retention times due to faster elution
Linearity (Correlation Coefficient, r²) > 0.99> 0.99[10]
Limit of Detection (LOD) 10-15 mg/L[7]Lower due to increased sensitivity
Limit of Quantitation (LOQ) 60.1 mg/L[7]Lower due to increased sensitivity
Precision (%RSD) < 2.0%< 2.0%
Accuracy (% Recovery) 98-102%98-102%

Visualizations

Experimental Workflow

G Workflow for Chromatographic Analysis using this compound Standard cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Prepare this compound Reference Standard Solution System_Suitability Inject Mixed Standard for System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Injection Inject Standard and Sample Solutions Sample_Prep->Injection System_Equilibration Equilibrate HPLC/UPLC System System_Equilibration->System_Suitability System_Suitability->Injection Chromatogram_Acquisition Acquire Chromatograms Injection->Chromatogram_Acquisition Peak_Integration Integrate Peak Areas Chromatogram_Acquisition->Peak_Integration Calculation Calculate this compound Content Peak_Integration->Calculation G Relationship of Erythromycin Components Erythromycin_Product Erythromycin Drug Product Erythromycin_A Erythromycin A (Major Component) Erythromycin_Product->Erythromycin_A contains Related_Substances Related Substances (Impurities) Erythromycin_Product->Related_Substances contains Erythromycin_B Erythromycin B Related_Substances->Erythromycin_B Erythromycin_C This compound Related_Substances->Erythromycin_C Other_Impurities Other Impurities Related_Substances->Other_Impurities

References

Application Note: Identification and Characterization of Erythromycin C using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the unequivocal identification and characterization of Erythromycin C. This compound is a related substance of Erythromycin A, a macrolide antibiotic. Its accurate identification and monitoring are crucial for quality control in pharmaceutical manufacturing and drug development. This document provides a comprehensive protocol, including sample preparation, LC-MS parameters, and data analysis, to facilitate the reliable analysis of this compound.

Introduction

Erythromycin is a widely used macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, primarily Erythromycin A, along with minor components including Erythromycin B and this compound. While Erythromycin A is the main active pharmaceutical ingredient, the related substances must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound differs from Erythromycin A by the absence of a hydroxyl group at the C-12 position of the aglycone ring. LC-MS is an ideal analytical technique for the separation and identification of these closely related compounds due to its high sensitivity and specificity. This application note presents a detailed LC-MS method for the analysis of this compound.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation: A stock solution of this compound reference standard is prepared by accurately weighing and dissolving the compound in methanol to a final concentration of 1 mg/mL.[1] A series of working standard solutions can be prepared by serially diluting the stock solution with a mixture of water and acetonitrile (80:20, v/v) to the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).[2]

Sample Preparation: For the analysis of this compound in a drug substance, accurately weigh approximately 10 mg of the erythromycin sample and dissolve it in 10 mL of a mixture of water and acetonitrile (80:20, v/v) containing 0.1% formic acid.[2] For analysis in complex matrices such as plasma, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

Liquid Chromatography Method

A reversed-phase HPLC method is employed for the separation of this compound from other related substances.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Gradient 0-3 min, 2% to 70% B; 3-3.5 min, 70% to 95% B; 3.5-4 min, hold at 95% B; 4-4.1 min, 95% to 2% B; 4.1-7 min, hold at 2% B[5]
Flow Rate 0.4 mL/min[5]
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Method

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection and identification of this compound.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan and Product Ion Scan (or MRM for quantification)
Full Scan Range m/z 100-900[1]
Precursor Ion (for MS/MS) m/z 719.3[6]
Collision Energy (CE) Optimized for fragmentation (typically 20-40 eV)
Ion Source Gas 1 50 psi[1]
Ion Source Gas 2 50 psi[1]
Curtain Gas 25 psi[1]
Source Temperature 550 °C[1]

Data Presentation

Table 3: Expected Retention Time and Mass-to-Charge Ratios for this compound

CompoundExpected Retention Time (min)Precursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z) (Predicted)
This compound~ Relative Retention Time 0.5 (vs. Erythromycin A)[6]719.3[6]561.3, 158.1, 144.1

Note: The fragmentation of this compound is predicted based on the known fragmentation patterns of other erythromycins. The key fragment of m/z 158.1 corresponds to the desosamine sugar moiety, while m/z 144.1 is indicative of the neutral loss of the mycarose sugar. The ion at m/z 561.3 likely represents the aglycone core after the loss of the desosamine sugar.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_output Output Standard Weigh & Dissolve This compound Standard Dilution Serial Dilution Standard->Dilution Sample Weigh & Dissolve Erythromycin Sample LC Liquid Chromatography (C18 Column) Sample->LC Dilution->LC MS Mass Spectrometry (ESI+, MS/MS) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Identification Identification (Retention Time & m/z) DataAcquisition->Identification Characterization Characterization (Fragmentation Pattern) Identification->Characterization Report Application Note & Protocol Characterization->Report

Caption: Experimental workflow for the identification of this compound.

Logical Relationship of LC-MS Components

lc_ms_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_system System Control & Data Acquisition MobilePhase Mobile Phase (Aqueous & Organic) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Computer Computer System Detector->Computer Software Control & Analysis Software Computer->Software Software->Pump Software->Injector Software->IonSource Software->MassAnalyzer

References

Application Notes and Protocols for Heterologous Production of Erythromycin C in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the heterologous production of Erythromycin C in the bacterium Escherichia coli. This document outlines the biosynthetic pathway, the genetic engineering strategies employed, detailed protocols for cultivation and product analysis, and expected production titers.

Introduction

Erythromycin is a clinically significant macrolide antibiotic naturally produced by the soil bacterium Saccharopolyspora erythraea. The heterologous expression of the erythromycin biosynthetic pathway in E. coli offers several advantages, including faster growth rates, well-established genetic tools, and simplified process optimization. This document focuses on the production of this compound, a key intermediate in the biosynthesis of Erythromycin A.

The successful production of this compound in E. coli requires the introduction of a large and complex biosynthetic gene cluster, the provision of necessary precursor molecules, and the optimization of fermentation conditions to support the expression and activity of the heterologous enzymes.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in a heterologously engineered E. coli strain begins with the assembly of the polyketide core, 6-deoxyerythronolide B (6-dEB), from propionyl-CoA and methylmalonyl-CoA precursors. Subsequently, a series of post-polyketide synthase (PKS) modifications, including hydroxylations and glycosylations, lead to the formation of this compound. The key steps are outlined below.

Erythromycin_C_Pathway Propionyl_CoA Propionyl-CoA DEBS 6-dEB Synthase (DEBS1, 2, 3) Propionyl_CoA->DEBS Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Methylmalonyl_CoA->DEBS dEB 6-deoxyerythronolide B (6-dEB) DEBS->dEB Polyketide Synthesis EryF EryF (P450 Hydroxylase) dEB->EryF C6-Hydroxylation EB Erythronolide B (EB) EryF->EB C6-Hydroxylation Mycarosyltransferase Mycarosyl- transferase EB->Mycarosyltransferase Mycarose_Synth TDP-L-mycarose Biosynthesis Mycarose_Synth->Mycarosyltransferase MEB 3-O-α-mycarosyl- erythronolide B (MEB) Mycarosyltransferase->MEB Glycosylation Desosaminyltransferase Desosaminyl- transferase MEB->Desosaminyltransferase Desosamine_Synth TDP-D-desosamine Biosynthesis Desosamine_Synth->Desosaminyltransferase EryD Erythromycin D Desosaminyltransferase->EryD Glycosylation EryK EryK (P450 Hydroxylase) EryD->EryK C12-Hydroxylation EryC This compound EryK->EryC C12-Hydroxylation

Caption: Biosynthetic pathway of this compound.

Genetic Engineering Strategy

The heterologous production of this compound in E. coli necessitates the expression of over 20 genes from the erythromycin biosynthetic cluster.[1] This is typically achieved by constructing a multi-plasmid system, where different parts of the pathway are encoded on separate plasmids. A commonly used host strain is E. coli BL21(DE3) or a metabolically engineered derivative like K207-3.[2][3]

The essential genetic components are:

  • Polyketide Synthase (PKS) genes (eryA): These large genes (DEBS1, DEBS2, DEBS3) are responsible for synthesizing the 6-dEB core. They are often housed on one or more plasmids (e.g., pBP130 and pKOS207-129).[2]

  • Post-PKS modification genes: These include hydroxylases (eryF, eryK) and genes for the biosynthesis and transfer of the deoxysugars L-mycarose and D-desosamine. These are often organized into artificial operons on separate plasmids (e.g., pKOS452-53e for mycarose and pKOS452-54 for desosamine).[1][3]

  • Precursor supply enhancement: Genes to boost the intracellular pools of propionyl-CoA and methylmalonyl-CoA are often co-expressed.

  • Chaperone proteins: Co-expression of chaperones like GroEL/GroES (e.g., from pGro7) is crucial for the proper folding and solubility of the large PKS enzymes.[2]

  • Antibiotic resistance: An rRNA methyltransferase, ErmE, is included to confer resistance to the produced macrolide.[3]

Quantitative Data Summary

The following tables summarize the reported production titers of this compound and its key precursors in engineered E. coli.

Table 1: Production Titers of this compound and Precursors

ProductHost StrainPlasmidsTiter (mg/L)Reference
This compoundE. coli K207-3pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro70.4[3]
Erythromycin DE. coli K207-3pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro70.5[3]
6-deoxyerythronolide B (6dEB)E. coli K207-3pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro77[3]
Erythronolide B (EB)E. coli K207-3pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro715[3]
3-O-α-mycarosylerythronolide B (MEB)E. coli K207-3pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro70.14[3]

Experimental Protocols

Strain and Plasmid Construction

A multi-plasmid system is required to express the entire this compound biosynthetic pathway. The following provides a general workflow for constructing the production strain.

Experimental_Workflow cluster_plasmid_prep Plasmid Preparation cluster_strain_eng Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis pBP130 Construct pBP130 (DEBS genes) Transformation Sequential Transformation into E. coli K207-3 pBP130->Transformation pKOS207_129 Construct pKOS207-129 (DEBS genes) pKOS207_129->Transformation pKOS452_53e Construct pKOS452-53e (Mycarose operon) pKOS452_53e->Transformation pKOS452_54 Construct pKOS452-54 (Desosamine operon) pKOS452_54->Transformation pGro7 Obtain pGro7 (Chaperones) pGro7->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Verification Verify Constructs (PCR, Sequencing) Selection->Verification Preculture Inoculate Pre-culture Verification->Preculture Main_Culture Inoculate Main Culture Preculture->Main_Culture Induction Induce Gene Expression (IPTG, Arabinose) Main_Culture->Induction Cultivation Incubate at 22°C for 5 days Induction->Cultivation Extraction Ethyl Acetate Extraction Cultivation->Extraction LCMS LC/MS Analysis Extraction->LCMS Quantification Quantify this compound LCMS->Quantification

Caption: Experimental workflow for this compound production.

Protocol 5.1.1: Plasmid Construction

  • The genes for the 6-dEB synthase (DEBS1, 2, and 3) are cloned into compatible expression vectors, for example, pBP130 and pKOS207-129.[2]

  • The genes for the biosynthesis of TDP-L-mycarose and its transferase are assembled into a synthetic operon under the control of a T7 promoter in a plasmid like pKOS452-53e.[3]

  • Similarly, the genes for the biosynthesis of TDP-D-desosamine, its transferase, the C12-hydroxylase (eryK), and the resistance gene (ermE) are cloned into another synthetic operon in a plasmid such as pKOS452-54.[3]

  • The chaperone genes groEL and groES are typically on a separate compatible plasmid, for instance, pGro7.[2]

Protocol 5.1.2: Host Strain Transformation

  • Prepare competent cells of E. coli K207-3 or a similar strain.

  • Sequentially transform the host strain with the constructed plasmids, selecting for the appropriate antibiotic resistance after each transformation. The required antibiotics and their typical concentrations are: kanamycin (50 µg/ml), carbenicillin (100 µg/ml), chloramphenicol (20 µg/ml), and streptomycin (25 µg/ml).[3]

  • Verify the presence of all plasmids in the final engineered strain by plasmid isolation and restriction digestion or PCR analysis.

Fermentation

Protocol 5.2.1: Media Preparation

LB Medium (per liter):

  • 10 g Tryptone

  • 5 g Yeast Extract

  • 10 g NaCl

  • Adjust pH to 7.0 with NaOH.

  • Autoclave and add appropriate antibiotics before use.

Production Medium (per liter):

  • 5 g Yeast Extract

  • 10 g Tryptone

  • 15 g Glycerol

  • 10 g NaCl

  • 100 mM HEPES buffer

  • Adjust pH to 7.5 with 1 M NaOH.[2]

  • Autoclave and add appropriate antibiotics before use.

Protocol 5.2.2: Cultivation and Induction

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • Use the overnight culture to inoculate a larger volume of production medium to an initial OD₆₀₀ of 0.1.

  • Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 0.4-0.6.

  • Induce gene expression by adding 0.5 mM IPTG and 2 mg/mL L-arabinose.[3]

  • Supplement the culture with 50 mM glutamate, 50 mM succinate, and 5 mM propionate.[3]

  • Reduce the incubation temperature to 22°C and continue cultivation for 5 days with shaking at 250 rpm.[3]

Extraction and Analysis

Protocol 5.3.1: this compound Extraction

  • After 5 days of cultivation, adjust the pH of the culture broth to 9.0.[3]

  • Extract the culture with an equal volume of ethyl acetate.

  • Separate the organic layer and evaporate to dryness under vacuum.

  • Re-dissolve the dried extract in 5 mM ammonium acetate in 1:1 methanol:water for LC/MS analysis.[3]

Protocol 5.3.2: LC/MS Quantification of this compound

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).[3]

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be a linear increase from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.5-0.8 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • SIM: Monitor for the [M+H]⁺ ion of this compound (m/z 720.5).[4]

    • MRM: For enhanced specificity and sensitivity, monitor a specific fragmentation pattern of this compound (e.g., precursor ion 720.5 -> product ion).

  • Quantification:

    • Prepare a standard curve of authentic this compound in the same solvent as the re-dissolved extracts.

    • Integrate the peak area of the this compound peak in the samples and quantify the concentration using the standard curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldPoor expression or solubility of PKS enzymesCo-express chaperone proteins (e.g., GroEL/GroES). Lower the induction temperature (e.g., to 16-22°C).
Insufficient precursor supplySupplement the medium with propionate, succinate, and glutamate. Engineer the host strain to overproduce these precursors.
Plasmid instabilityUse a multi-plasmid system with compatible origins of replication. Consider genomic integration of parts of the pathway.
High levels of intermediates (e.g., 6dEB, EB)Inefficient downstream tailoring enzymesOptimize the expression levels of the hydroxylase and glycosyltransferase genes. Ensure the necessary co-factors are available.
Cell toxicityAccumulation of the antibiotic productEnsure the expression of the ErmE resistance methyltransferase.

Conclusion

The heterologous production of this compound in E. coli is a complex but feasible endeavor. Success relies on a robust genetic engineering strategy to express the large biosynthetic pathway, careful optimization of fermentation conditions to support both cell growth and product formation, and sensitive analytical methods for product quantification. The protocols and data presented in these application notes provide a solid foundation for researchers to establish and optimize the production of this important macrolide antibiotic in a microbial cell factory.

References

Application Note: Spectrophotometric Assay for Erythromycin C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a simple and rapid colorimetric method for the quantitative determination of Erythromycin C in solution. The assay is based on the acid-catalyzed hydrolysis of this compound, which produces a stable, colored product with a maximum absorbance at approximately 485 nm. This method is suitable for the analysis of this compound in research and drug development settings, offering a cost-effective alternative to more complex chromatographic techniques.

Introduction

This compound is a macrolide antibiotic and a minor co-metabolite of Saccharopolyspora erythraea, often present as an impurity in commercial erythromycin preparations.[1] Accurate quantification of this compound is crucial for quality control and in the research of macrolide antibiotics. While High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of erythromycins, spectrophotometric methods offer a simpler, more accessible, and faster alternative for routine analysis.[2][3]

The described method involves the reaction of this compound with concentrated sulfuric acid, which induces hydrolysis and the formation of a yellow-colored chromophore.[4][5][6] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of this compound in the sample.

Principle of the Method

This compound, like other erythromycins, undergoes a dehydration reaction in the presence of strong acid, leading to the formation of a conjugated system that absorbs light in the visible region. The reaction is initiated by the protonation of the hydroxyl groups on the macrolide ring, followed by elimination of water molecules. This results in the formation of a colored product with a characteristic absorbance maximum at 485 nm.

Materials and Reagents

  • This compound reference standard

  • Sulfuric acid (27 N)

  • Methanol, absolute

  • Deionized water

  • UV-Vis Spectrophotometer

  • Water bath

  • Volumetric flasks

  • Pipettes

  • Test tubes

Experimental Protocols

Preparation of Reagents and Standards

1. 27 N Sulfuric Acid:

  • Carefully add 75 mL of concentrated sulfuric acid (reagent grade, specific gravity 1.84) to 25 mL of deionized water in a flask, while cooling the flask in an ice bath.

  • Caution: Always add acid to water, never the reverse. The reaction is highly exothermic.

2. This compound Stock Solution (1 mg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Dissolve the standard in 1 mL of absolute methanol in a 25 mL volumetric flask.[4]

  • Dilute to the mark with deionized water and mix thoroughly.

3. This compound Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

Sample Preparation
  • Dissolve the sample containing this compound in a minimal amount of methanol and then dilute with deionized water to achieve a final concentration within the range of the calibration curve.

  • If the sample is in a complex matrix, appropriate extraction and purification steps may be necessary prior to the assay.

Assay Procedure
  • Pipette 5.0 mL of each working standard solution and the sample solution into separate test tubes.

  • Add 5.0 mL of 27 N sulfuric acid to each test tube.

  • Prepare a blank by mixing 5.0 mL of deionized water with 5.0 mL of 27 N sulfuric acid.

  • Mix the contents of each tube thoroughly.

  • Place the test tubes in a water bath pre-heated to 50°C for 30 minutes.[4][6]

  • Remove the tubes from the water bath and allow them to cool to room temperature.

  • Measure the absorbance of each solution at 485 nm against the blank using a UV-Vis spectrophotometer.[4]

Data Analysis
  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Data Presentation

Table 1: Calibration Data for this compound

Concentration (µg/mL)Absorbance at 485 nm (AU)
10[Absorbance Value]
20[Absorbance Value]
40[Absorbance Value]
60[Absorbance Value]
80[Absorbance Value]
100[Absorbance Value]

Table 2: Assay Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)[Calculated Value] µg/mL
Limit of Quantitation (LOQ)[Calculated Value] µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Prep Prepare this compound Working Standards Mix Mix 5mL Sample/Standard with 5mL Sulfuric Acid Standard_Prep->Mix Sample_Prep Prepare Sample Solution Sample_Prep->Mix Reagent_Prep Prepare 27N Sulfuric Acid Reagent_Prep->Mix Heat Incubate at 50°C for 30 minutes Mix->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance at 485 nm Cool->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

Signaling_Pathway Erythromycin_C This compound (in solution) Hydrolysis Acid-Catalyzed Hydrolysis and Dehydration Erythromycin_C->Hydrolysis H2SO4 27 N H₂SO₄ H2SO4->Hydrolysis Catalyst Heat Heat (50°C) Heat->Hydrolysis Energy Input Colored_Product Colored Product (Chromophore) Hydrolysis->Colored_Product Absorbance Absorbance at 485 nm Colored_Product->Absorbance is proportional to concentration

Caption: Reaction principle of the colorimetric assay for this compound.

Conclusion

The described spectrophotometric method provides a reliable and straightforward approach for the quantification of this compound. The assay is characterized by its simplicity, speed, and cost-effectiveness, making it a valuable tool for routine analysis in various laboratory settings. Proper validation of the method should be performed in the specific laboratory environment to ensure accuracy and precision for the intended application.

References

Application Notes and Protocols for the Separation of Erythromycin C from Erythromycin A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Erythromycin C from its closely related variants, Erythromycin A and B. The techniques outlined are based on established chromatographic and physicochemical principles and are intended to guide researchers in the development of robust and efficient purification strategies.

Erythromycin, a macrolide antibiotic produced by fermentation of Saccharopolyspora erythraea, is often co-produced with several structurally similar variants, including Erythromycin B and this compound. While Erythromycin A is the most clinically significant component, the presence of other variants necessitates effective separation methods to ensure drug purity and efficacy. This document focuses on High-Performance Liquid Chromatography (HPLC), Counter-Current Chromatography (CCC), and targeted crystallization techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analytical and preparative separation of erythromycin variants due to its high resolution and sensitivity. The choice of stationary and mobile phases is critical for achieving optimal separation.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the most common mode for separating erythromycin species. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

This protocol is designed for the quantitative analysis of Erythromycins A, B, and C.

  • Sample Preparation: Dissolve the erythromycin mixture in the mobile phase or a compatible solvent to a final concentration of approximately 0.3 mg/mL[1]. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
Column C8 or C18 silica-based, e.g., Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[2]
Mobile Phase A gradient or isocratic mixture of acetonitrile and a buffer. For example, Acetonitrile (25-40%, v/v), 0.2 M ammonium phosphate buffer pH 6.5 (5%, v/v), and 0.2 M tetramethylammonium phosphate (20%, v/v) in water[3]. Another option is a gradient of 0.4% ammonium hydroxide in water and methanol[2].
Flow Rate 1.5 mL/min[3]
Temperature 35°C[3]
Detection UV at 215 nm[3][4]
Injection Volume 3 µL[1]
  • Expected Outcome: This method should allow for the baseline separation of Erythromycins A, B, and C, enabling their accurate quantification[5].

This protocol is suitable for isolating larger quantities of this compound.

  • Sample Preparation: Prepare a concentrated solution of the erythromycin mixture in the mobile phase.

  • Chromatographic Conditions:

ParameterCondition
Column Sinochrom 300A ODS-AP 10 µm[6]
Mobile Phase Acetonitrile and aqueous potassium hydrogen phosphate buffer (pH 8.2) (50:50, v/v)[6]
Flow Rate 80 mL/min[6]
Detection UV at 210 nm[6]
  • Post-Chromatography Processing: The collected fractions containing this compound can be further purified by passing them through a cation exchange column, followed by elution with methanol and evaporation to dryness[6].

Workflow for HPLC Separation of Erythromycin Variants

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_collection Fraction Collection & Analysis start Erythromycin Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, UV Detector) filter->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions for Purity fractions->analysis eryA Erythromycin A analysis->eryA eryB Erythromycin B analysis->eryB eryC This compound analysis->eryC

Caption: Workflow for HPLC-based separation of Erythromycin variants.

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the analyte[7]. It is a powerful tool for the preparative separation of natural products and has been successfully applied to the purification of erythromycin[8][9].

Principle of Separation

CCC relies on the differential partitioning of solutes between two immiscible liquid phases. One phase acts as the stationary phase, held in place by a centrifugal field, while the other mobile phase is pumped through it[7].

Experimental Protocol: Pilot-Scale CCC for Erythromycin A Purification

This protocol describes a method for purifying Erythromycin A from its analogues, which can be adapted for the isolation of this compound by optimizing the solvent system and collection parameters.

  • Sample Preparation: The crude erythromycin can be pre-treated through forward and back extraction to remove impurities before introduction into the CCC system[9]. A typical sample loading can be around 10g of total erythromycin dissolved in a suitable volume of the mobile or stationary phase[8].

  • CCC System and Parameters:

ParameterCondition
Two-Phase Solvent System A suitable two-phase solvent system must be selected to provide appropriate partition coefficients for the erythromycin variants. This often requires empirical testing.
Mobile Phase Flow Rate 40 mL/min[8]
Column Rotational Speed 1200 rpm[8]
Sample Injection Volume 100 mL (containing 10 g total erythromycin)[8]
  • Expected Outcome: This method can achieve high purity (>97% w/w) and recovery of the target compound[8][9]. By analyzing the collected fractions using HPLC, those enriched in this compound can be identified and pooled.

Logical Diagram of CCC Separation

CCC_Logic start Crude Erythromycin (A, B, C mixture) pretreatment Feed Pre-treatment (e.g., Extraction) start->pretreatment ccc Counter-Current Chromatography System pretreatment->ccc fractions Fraction Collection ccc->fractions analysis HPLC Analysis of Fractions fractions->analysis pool_A Pool Erythromycin A Fractions analysis->pool_A pool_B Pool Erythromycin B Fractions analysis->pool_B pool_C Pool this compound Fractions analysis->pool_C pure_A Purified Erythromycin A pool_A->pure_A pure_B Purified Erythromycin B pool_B->pure_B pure_C Purified this compound pool_C->pure_C

Caption: Logical workflow for CCC separation of Erythromycin variants.

Crystallization

Crystallization is a crucial step in the downstream processing of erythromycin and can be exploited to separate different variants. The solubility of erythromycin and its analogues is dependent on factors such as pH, temperature, and solvent composition.

pH-Dependent Crystallization for this compound Reduction

It has been reported that the crystallization of this compound can be limited by adjusting the pH of the solution[10]. This principle can be used to enrich Erythromycin A and B in the crystalline phase, leaving this compound in the mother liquor.

  • Initial Step: Following an adsorption-desorption process where erythromycin is recovered in an organic solvent like butyl acetate, the solvent is mixed with a neutral buffer solution[10].

  • Solvent Removal: The organic solvent is removed through azeotropic distillation[10].

  • Crystallization: The pH of the remaining aqueous solution is adjusted to between 9 and 10[10].

  • Incubation: The solution is cooled to a low temperature to induce crystallization.

  • Separation: The crystals are separated from the mother liquor by filtration or centrifugation.

  • Expected Outcome: The crystalline product will be enriched in Erythromycin A and B, while the mother liquor will contain a higher concentration of this compound. The mother liquor can then be subjected to further chromatographic purification to isolate this compound.

Workflow for pH-Dependent Crystallization

Crystallization_Workflow start Erythromycin in Organic Solvent mix_buffer Mix with Neutral Buffer start->mix_buffer distillation Azeotropic Distillation to Remove Solvent mix_buffer->distillation ph_adjust Adjust pH to 9-10 distillation->ph_adjust cool Cool to Induce Crystallization ph_adjust->cool separate Separate Crystals and Mother Liquor cool->separate crystals Crystals (Enriched in Ery A & B) separate->crystals mother_liquor Mother Liquor (Enriched in Ery C) separate->mother_liquor

Caption: Workflow for separating this compound via pH-controlled crystallization.

Summary of Quantitative Data

The following table summarizes key quantitative parameters from the described techniques.

TechniqueParameterValueReference
Analytical RP-HPLC ColumnC8 or C18[3]
Mobile PhaseAcetonitrile, Ammonium Phosphate Buffer, Tetramethylammonium Phosphate in Water[3]
Flow Rate1.5 mL/min[3]
DetectionUV at 215 nm[3][4]
Preparative RP-HPLC ColumnSinochrom 300A ODS-AP 10 µm[6]
Mobile PhaseAcetonitrile:Potassium Hydrogen Phosphate Buffer (pH 8.2) (50:50)[6]
Flow Rate80 mL/min[6]
DetectionUV at 210 nm[6]
Pilot-Scale CCC Mobile Phase Flow Rate40 mL/min[8]
Rotational Speed1200 rpm[8]
Sample Load10 g[8]
Purity Achieved (Ery A)>97% (w/w)[9]
pH-Controlled Crystallization Operating pH9 - 10[10]

These notes and protocols provide a starting point for the development of specific methods for the separation of this compound from Erythromycin A and B. Method optimization and validation will be necessary for specific applications.

References

Application of Erythromycin C in Antibiotic Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin is a macrolide antibiotic that has been in clinical use for decades to treat a variety of bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria.[1] Commercial erythromycin is primarily composed of Erythromycin A, but also contains smaller amounts of related compounds, including Erythromycin B and Erythromycin C.[2] this compound is a natural precursor to Erythromycin A in the biosynthesis pathway of Saccharopolyspora erythraea (formerly Streptomyces erythreus). Notably, this compound exhibits significantly lower antibacterial activity, approximately half or less than that of Erythromycin A and B, against most Gram-positive and Gram-negative bacteria.

While not a primary therapeutic agent, the distinct biochemical properties of this compound make it a valuable tool in the study of antibiotic resistance mechanisms. Its reduced potency allows for the investigation of subtle induction effects on resistance genes, such as the erm (erythromycin ribosome methylase) family, without the immediate and potent bacteriostatic effects of Erythromycin A. This can be particularly useful in dissecting the molecular signaling and regulatory pathways that govern the expression of resistance.

These application notes provide detailed protocols for utilizing this compound in antibiotic resistance research, focusing on susceptibility testing, the detection of inducible resistance, and the molecular characterization of resistance genes.

Mechanism of Action and Resistance

Erythromycin and its analogs bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule.[1] This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein synthesis and inhibiting bacterial growth.[1]

Bacterial resistance to erythromycin primarily occurs through two main mechanisms:

  • Target Site Modification: This is often mediated by erm genes, which encode for methyltransferase enzymes. These enzymes add one or two methyl groups to a specific adenine residue in the 23S rRNA. This modification reduces the binding affinity of macrolide antibiotics to the ribosome, rendering the bacterium resistant.

  • Active Efflux: This mechanism involves membrane-bound pumps, encoded by genes such as mef (macrolide efflux), that actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.

A key area of study is inducible resistance , particularly in staphylococci and streptococci. In this phenomenon, the presence of a macrolide antibiotic, even at sub-inhibitory concentrations, can trigger the expression of erm genes, leading to the development of resistance.

Diagrams of Key Pathways and Workflows

Erythromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Exit_Tunnel Polypeptide Exit Tunnel Erythromycin Erythromycin Erythromycin->23S_rRNA Binds to Erythromycin->Inhibition Blocks Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: Mechanism of action of Erythromycin.

Erythromycin_Resistance_Mechanisms cluster_cell Bacterial Cell Erythromycin_Ext Erythromycin (Extracellular) Erythromycin_Int Erythromycin (Intracellular) Erythromycin_Ext->Erythromycin_Int Enters Cell Ribosome Ribosome (50S) Erythromycin_Int->Ribosome Binds to Efflux_Pump Efflux Pump (mef gene product) Erythromycin_Int->Efflux_Pump Substrate for Methylated_Ribosome Methylated Ribosome Erythromycin_Int->Methylated_Ribosome Binding blocked Efflux_Pump->Erythromycin_Ext Pumps out Target_Modification Target Site Modification (erm gene product) Target_Modification->Ribosome Methylates

Caption: Primary mechanisms of Erythromycin resistance.

Inducible_ermC_Resistance cluster_no_inducer No Inducer (Erythromycin) cluster_inducer With Inducer (Erythromycin) mRNA_inactive ermC mRNA (Inactive Conformation) RBS_sequestered Ribosome Binding Site (RBS) for ermC is blocked mRNA_inactive->RBS_sequestered No_Translation No Methylase Translation RBS_sequestered->No_Translation Susceptible_Phenotype Susceptible Phenotype No_Translation->Susceptible_Phenotype Results in Erythromycin Erythromycin Ribosome_Stall Ribosome stalls on leader peptide Erythromycin->Ribosome_Stall mRNA_active ermC mRNA (Active Conformation) Ribosome_Stall->mRNA_active Causes conformational change RBS_exposed RBS for ermC is exposed mRNA_active->RBS_exposed Translation Methylase Translation RBS_exposed->Translation Resistant_Phenotype Resistant Phenotype Translation->Resistant_Phenotype Results in

References

Application Notes and Protocols for the Production of Erythromycin C using Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation media composition and protocols aimed at maximizing the production of Erythromycin C, a key precursor to the widely used antibiotic, Erythromycin A. While genetic modification of the producing strain, Saccharopolyspora erythraea, is the most direct route to high-yield this compound production, this document focuses on media and fermentation parameter optimization to influence the ratio of this compound to Erythromycin A.

Introduction to Erythromycin Biosynthesis

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The biosynthesis pathway is a complex process involving a series of enzymatic reactions. The final step in the formation of Erythromycin A is the methylation of this compound, a reaction catalyzed by the enzyme EryG, an O-methyltransferase. Consequently, the accumulation of this compound can be achieved by either genetically inactivating the eryG gene or by manipulating the fermentation conditions to disfavor this final conversion step. These notes will focus on the latter approach.

A critical factor influencing the relative production of erythromycin analogues is the dissolved oxygen concentration during fermentation. Studies have shown that maintaining a low dissolved oxygen level can significantly increase the proportion of this compound in the final product.[1]

Fermentation Media Composition

The composition of the fermentation medium plays a crucial role in the growth of Saccharopolyspora erythraea and the production of erythromycin. The following tables summarize various media compositions that have been used for erythromycin production. While these media are generally optimized for Erythromycin A, they serve as a baseline for modification to enhance this compound yield.

Table 1: Seed Media Compositions for Saccharopolyspora erythraea
ComponentConcentration (g/L)Reference
Medium 1
Corn Starch50
Soybean Flour18
Corn Steep Liquor13
NaCl3
(NH₄)₂SO₄1
NH₄NO₃1
Soybean Oil5
CaCO₃6
Medium 2
Glucose5
Corn Starch25
Yeast Extract10
Whole-milk Powder10
MgSO₄·7H₂O2
Medium 3
Yeast Extract1.5
Starch3
NaNO₃3
K₂HPO₄2
MgSO₄·7H₂O0.5
CaCO₃1
Table 2: Production Media Compositions for Saccharopolyspora erythraea
ComponentConcentration (g/L)Reference
Medium A
Corn Starch40
Soybean Flour30
Dextrin30
(NH₄)₂SO₄2
Soybean Oil10
CaCO₃6
Medium B (Bagasse-based)
Bagasse30
Corn Steep LiquorVaries
Inorganic Nitrogen SourceVaries
Medium C (Molasses-based)
Sugar Cane Molasses60
Corn Steep LiquorVaries
(NH₄)₂SO₄Varies
n-propanol (added during fermentation)1% (v/v)

Experimental Protocols

Inoculum Preparation
  • Strain Maintenance: Maintain Saccharopolyspora erythraea on agar slants with a suitable medium (e.g., starch nitrate agar).

  • Spore Suspension: Prepare a spore suspension from a mature slant in sterile water or a suitable buffer.

  • Seed Culture: Inoculate a flask containing one of the seed media (Table 1) with the spore suspension.

  • Incubation: Incubate the seed culture at 30-34°C on a rotary shaker at 220-250 rpm for 48-72 hours.

Fermentation for this compound Production
  • Production Medium: Prepare the desired production medium (Table 2) in a fermenter.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation Parameters:

    • Temperature: Maintain the temperature between 28-34°C.

    • pH: Control the pH around 7.0.

    • Agitation: Set the agitation rate to maintain homogeneity without excessive shear stress.

    • Aeration and Dissolved Oxygen (DO): This is the critical parameter for influencing the this compound to A ratio. To favor this compound production, maintain a low dissolved oxygen concentration (below 40% saturation) . This can be achieved by controlling the aeration rate and/or the agitation speed. Conversely, higher DO levels (above 40%) have been shown to increase the proportion of Erythromycin A.[1]

  • Fermentation Duration: The fermentation is typically carried out for 6-10 days.

  • Sampling: Aseptically collect samples at regular intervals for analysis of biomass and erythromycin concentrations.

Extraction and Quantification of this compound

The following is a general protocol for the extraction and analysis of erythromycin components from the fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to 10.0.

  • Liquid-Phase Extraction:

    • Mix the pH-adjusted supernatant with an equal volume of an organic solvent (e.g., n-butyl acetate or a mixture of acetonitrile and methanol).

    • Shake vigorously and then separate the phases by centrifugation.

  • Back Extraction:

    • Take the organic phase containing the erythromycins and mix it with an acidic aqueous solution (pH 5.0).

    • After mixing, separate the phases. The erythromycins will now be in the acidic aqueous phase.

  • HPLC Analysis:

    • Inject the acidic aqueous phase into an HPLC system.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and an ammonium acetate buffer (pH 7.0).[2]

    • Detection: Use a UV detector at 215 nm or an Evaporative Light Scattering Detector (ELSD).

    • Quantification: Use certified standards of Erythromycin A, B, and C to create calibration curves for accurate quantification.[3][4]

Visualizing the Workflow and Biosynthetic Pathway

Experimental Workflow for this compound Production

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_analysis Analysis strain S. erythraea Strain spore_suspension Spore Suspension strain->spore_suspension seed_culture Seed Culture spore_suspension->seed_culture production_fermenter Production Fermenter seed_culture->production_fermenter Inoculation fermentation_process Fermentation (Low DO Control) production_fermenter->fermentation_process sampling Sampling fermentation_process->sampling extraction Extraction sampling->extraction hplc HPLC Analysis extraction->hplc results This compound Quantification hplc->results

Caption: Experimental workflow for this compound production.

Erythromycin Biosynthesis Pathway (Final Steps)

biosynthesis_pathway EryD Erythromycin D EryC This compound EryD->EryC  EryK (Hydroxylation) EryB Erythromycin B EryD->EryB  EryG (Methylation) EryA Erythromycin A EryC->EryA  EryG (Methylation) (Target for inhibition by low DO)   EryB->EryA  EryK (Hydroxylation)

Caption: Final steps of the Erythromycin biosynthesis pathway.

Concluding Remarks

The production of this compound as the primary product from Saccharopolyspora erythraea is most efficiently achieved through genetic engineering to knock out the eryG gene. However, for researchers working with wild-type or existing production strains, careful control of fermentation parameters, particularly maintaining low dissolved oxygen levels, offers a viable strategy to significantly increase the accumulation of this compound. The protocols and media compositions provided here serve as a robust starting point for developing and optimizing a fermentation process tailored to the production of this valuable erythromycin analogue. Further optimization of media components such as carbon and nitrogen sources, as well as trace metal concentrations, may also contribute to an improved yield of this compound.

References

Application Notes and Protocols for the Extraction of Erythromycin C using Salting-Out and Sugaring-Out Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the extraction of Erythromycin C from fermentation broths or aqueous solutions using two distinct liquid-liquid extraction techniques: salting-out and sugaring-out. Both methods offer efficient means of partitioning this compound into an organic phase, facilitating its purification and analysis.

Introduction

Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a mixture of erythromycin variants, primarily Erythromycin A, B, and C. This compound is a crucial component and often a subject of interest in drug development and quality control. Salting-out and sugaring-out are two effective methods for the initial recovery and concentration of erythromycins from the complex fermentation matrix.

Salting-out involves the addition of a high concentration of an inorganic salt to an aqueous solution containing a water-miscible organic solvent. This addition reduces the solubility of the organic solvent in the aqueous phase, leading to the formation of two distinct phases. The target analyte, in this case, this compound, preferentially partitions into the organic phase.

Sugaring-out is a similar phase-separation technique that utilizes a high concentration of a sugar instead of an inorganic salt. This method is often considered more environmentally friendly and can be advantageous when dealing with sensitive biomolecules, as it can help preserve their activity. For erythromycin, sugaring-out has been reported to be a more effective extraction method compared to salting-out[1][2][3].

Data Presentation: Comparison of Salting-Out and Sugaring-Out Methods

The following tables summarize the key quantitative parameters for the extraction of erythromycin using both methods. It is important to note that the extraction efficiencies reported in the literature are typically for total erythromycin and not specifically for this compound. However, the principles and relative performance are expected to be similar for this compound.

Table 1: Comparison of Optimized Conditions and Performance

ParameterSalting-Out MethodSugaring-Out MethodReference
Phase Separating Agent Inorganic Salts (e.g., NaCl, Na₂SO₄)Sugars (e.g., Glucose, Fructose, Sorbitol)[2][4][5]
Organic Solvent AcetonitrileAcetonitrile[2][4]
Extraction Efficiency >98.5% (for total erythromycin)88% - 91.6% (for total erythromycin)[1][4][6]
Key Process Parameters pH, Solvent-to-broth ratioGlucose concentration, Temperature, ACN/water ratio, pH[1][4]
Phase Separation Time RapidRapid[2][4]

Table 2: Optimized Parameters for Erythromycin Extraction

ParameterSalting-Out (Acetonitrile/NaCl)Sugaring-Out (Acetonitrile/Glucose)Reference
pH Not specified, but generally alkaline (e.g., pH 10 for initial extraction)8.3[1][7]
Solvent/Aqueous Ratio 1:1 (v/v)1:1 (v/v)[1][8]
Concentration of Agent Sufficient to induce phase separation156.3 g/L - 160 g/L[1][4][6]
Temperature Relatively insensitive4°C[1][4]

Experimental Protocols

The following are detailed protocols for the extraction of this compound using salting-out and sugaring-out methods. These protocols are based on established methods for erythromycin extraction and can be adapted for specific research needs.

Protocol 1: Salting-Out Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from a fermentation broth using acetonitrile and sodium chloride.

Materials:

  • This compound containing fermentation broth or aqueous solution

  • Acetonitrile (ACN), HPLC grade

  • Sodium Chloride (NaCl), analytical grade

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Hydrochloric Acid (HCl) solution (e.g., 1 M) for pH adjustment

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Rotary evaporator (optional)

  • HPLC system for analysis

Procedure:

  • Sample Preparation:

    • If the fermentation broth contains suspended solids, centrifuge the broth at 4000 rpm for 15 minutes to pellet the solids.

    • Carefully decant the supernatant for extraction.

  • pH Adjustment:

    • Transfer a known volume (e.g., 20 mL) of the supernatant to a 50 mL centrifuge tube.

    • Adjust the pH of the solution to approximately 10.0 using 1 M NaOH. This converts the erythromycin to its non-ionic form, which is more soluble in the organic solvent.

  • Homogeneous Mixture Formation:

    • Add an equal volume (e.g., 20 mL) of acetonitrile to the pH-adjusted sample.

    • Vortex the mixture thoroughly for 2-3 minutes to ensure a homogeneous solution.

  • Phase Separation:

    • Add NaCl to the homogeneous mixture until saturation is reached and phase separation is observed. This is typically around 15-20% (w/v).

    • Vortex the tube vigorously for 5 minutes to facilitate the partitioning of this compound into the acetonitrile phase.

  • Phase Separation and Collection:

    • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the two phases.

    • The upper layer is the acetonitrile phase containing the extracted this compound, and the lower layer is the aqueous phase.

    • Carefully collect the upper acetonitrile layer using a pipette and transfer it to a clean tube.

  • Back Extraction (Optional, for further purification):

    • To the collected acetonitrile phase, add an equal volume of an acidic aqueous solution (e.g., pH 5.0, adjusted with HCl).

    • Vortex for 5 minutes. This compound will partition back into the acidic aqueous phase in its ionic form.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the lower acidic aqueous phase containing the purified this compound.

  • Solvent Removal and Analysis:

    • The acetonitrile can be removed under vacuum using a rotary evaporator if necessary.

    • The extracted this compound can be quantified using a suitable analytical method such as HPLC.

Protocol 2: Sugaring-Out Extraction of this compound

This protocol details the extraction of this compound using acetonitrile and glucose, a method noted for its efficiency and preservation of the antibiotic's activity[1][2].

Materials:

  • This compound containing fermentation broth or aqueous solution

  • Acetonitrile (ACN), HPLC grade

  • D-Glucose, analytical grade

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Incubator or cold room set to 4°C

  • HPLC system for analysis

Procedure:

  • Sample Preparation:

    • For optimal results, remove suspended solids from the fermentation broth by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant for the extraction process. Removal of solids can enhance extraction efficiency from approximately 72% to 87%[1][2].

  • pH Adjustment:

    • Take a known volume (e.g., 20 mL) of the supernatant and adjust the pH to 8.3 using 1 M NaOH.

  • Homogeneous Mixture Formation:

    • Add an equal volume (e.g., 20 mL) of acetonitrile to the pH-adjusted sample in a 50 mL centrifuge tube.

    • Vortex the mixture for 2-3 minutes to form a homogeneous solution.

  • Phase Separation with Glucose:

    • Add D-Glucose to the mixture to achieve a final concentration of 156.3 g/L.

    • Vortex vigorously for 5 minutes to ensure complete dissolution of the glucose and to promote the partitioning of this compound.

  • Incubation and Phase Separation:

    • Incubate the mixture at 4°C for a period sufficient to allow for clear phase separation (e.g., 30-60 minutes).

    • After incubation, centrifuge the tubes at 3000 rpm for 10 minutes to ensure a sharp interface between the two phases.

  • Collection of Organic Phase:

    • The upper phase is the acetonitrile-rich layer containing the extracted this compound.

    • Carefully aspirate the upper layer and transfer it to a new, clean tube.

  • Analysis:

    • The extracted sample is now ready for analysis by HPLC or other suitable methods. The acetonitrile can be evaporated if a concentration step is required.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the salting-out and sugaring-out extraction processes.

SaltingOutWorkflow start Start: this compound Fermentation Broth centrifuge1 Centrifugation (4000 rpm, 15 min) start->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant ph_adjust pH Adjustment to 10.0 (with 1M NaOH) supernatant->ph_adjust add_acn Add Acetonitrile (1:1 v/v) ph_adjust->add_acn vortex1 Vortex to Homogenize add_acn->vortex1 add_salt Add NaCl to Saturate vortex1->add_salt vortex2 Vortex for Partitioning (5 min) add_salt->vortex2 centrifuge2 Centrifugation (3000 rpm, 10 min) vortex2->centrifuge2 collect_acn Collect Upper Acetonitrile Phase centrifuge2->collect_acn end End: this compound in Acetonitrile collect_acn->end

Caption: Salting-Out Extraction Workflow for this compound.

SugaringOutWorkflow start Start: this compound Fermentation Broth centrifuge1 Centrifugation (4000 rpm, 15 min) start->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant ph_adjust pH Adjustment to 8.3 (with 1M NaOH) supernatant->ph_adjust add_acn Add Acetonitrile (1:1 v/v) ph_adjust->add_acn vortex1 Vortex to Homogenize add_acn->vortex1 add_sugar Add Glucose (156.3 g/L) vortex1->add_sugar vortex2 Vortex for Partitioning (5 min) add_sugar->vortex2 incubate Incubate at 4°C vortex2->incubate centrifuge2 Centrifugation (3000 rpm, 10 min) incubate->centrifuge2 collect_acn Collect Upper Acetonitrile Phase centrifuge2->collect_acn end End: this compound in Acetonitrile collect_acn->end

Caption: Sugaring-Out Extraction Workflow for this compound.

Conclusion

Both salting-out and sugaring-out methods provide effective and rapid means for the extraction of this compound from aqueous solutions. While salting-out can achieve very high extraction efficiencies, sugaring-out is reported to be more effective overall for erythromycin and offers a milder, potentially more biocompatible alternative. The choice of method will depend on the specific requirements of the downstream application, cost considerations, and environmental policies. The provided protocols offer a solid starting point for researchers to develop and optimize their extraction processes for this compound.

References

Troubleshooting & Optimization

How to improve the yield of Erythromycin C in fermentation cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Erythromycin C production in fermentation cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to selectively increase the yield of this compound?

A1: The primary strategy for selectively increasing this compound (Ery C) yield is to modulate the expression of the tailoring genes eryK and eryG in Saccharopolyspora erythraea. Erythromycin D is converted to this compound by the P450 hydroxylase EryK. This compound is then converted to the more common Erythromycin A by the O-methyltransferase EryG.[1][2] Therefore, to accumulate this compound, it is often beneficial to enhance the activity of EryK while controlling or even reducing the activity of EryG.

Q2: How does precursor supply affect this compound production?

A2: The biosynthesis of the erythromycin macrolide ring requires one propionyl-CoA as a starter unit and six methylmalonyl-CoA as extender units. Enhancing the intracellular pools of these precursors is a common strategy to improve overall erythromycin titer, which can, in turn, be directed towards a higher accumulation of this compound. Supplementing the culture medium with precursors like n-propanol or propionate can increase the availability of propionyl-CoA.[3]

Q3: What are the optimal fermentation conditions for Saccharopolyspora erythraea to produce erythromycins?

A3: Optimal fermentation conditions for S. erythraea can vary between strains. However, general parameters include a temperature of 28-34°C, a pH of 6.8-7.2, and vigorous aeration to maintain dissolved oxygen levels.[4][5] The fermentation medium typically consists of a complex mixture of carbon sources (e.g., corn starch, dextrin), nitrogen sources (e.g., soybean flour, corn steep liquor), and trace elements.[4][5]

Q4: What is the role of the BldD regulator in erythromycin biosynthesis?

A4: BldD is a key transcriptional regulator in S. erythraea that positively regulates the expression of the entire erythromycin biosynthetic (ery) gene cluster.[6][7] Overexpression of BldD has been shown to increase overall erythromycin production.[6][7] While it does not selectively target this compound, enhancing the overall flux through the pathway provides a higher baseline of intermediates for targeted downstream engineering. The BldD protein binds to the promoter regions of the ery genes, linking developmental changes in the bacterium to antibiotic synthesis.[6][7][8]

Troubleshooting Guide

Problem 1: Low overall erythromycin titer (including this compound).

Possible Cause Suggested Solution
Suboptimal media compositionRe-evaluate carbon and nitrogen sources. Consider using molasses-based media or supplementing with soybean oil.[3]
Inadequate precursor supplySupplement the fermentation medium with n-propanol (up to 1%) or propionate to boost propionyl-CoA levels.[3]
Poor aerationIncrease agitation speed and/or airflow to maintain adequate dissolved oxygen levels.
Non-optimal pHMonitor and control the pH of the culture, maintaining it within the 6.8-7.2 range.
Low expression of biosynthetic genesConsider overexpressing the positive regulator BldD.[6][7]

Problem 2: High ratio of Erythromycin A to this compound.

Possible Cause Suggested Solution
High activity of EryG O-methyltransferaseUse genetic engineering techniques to downregulate or partially inhibit the eryG gene.
Imbalanced expression of eryK and eryGOverexpress eryK to drive the conversion of Erythromycin D to this compound. A higher ratio of eryK to eryG expression is desirable for this compound accumulation.[2]

Problem 3: Accumulation of Erythromycin D instead of this compound.

Possible Cause Suggested Solution
Low activity or expression of EryK P450 hydroxylaseOverexpress the eryK gene to enhance the conversion of Erythromycin D to this compound.[2]
Inefficient cofactor regeneration for P450 enzymeEnsure the central metabolism provides sufficient NADPH for the P450 system.

Quantitative Data Summary

The following table summarizes the impact of genetic modifications on the production of different erythromycin analogs.

Strain/Modification Erythromycin A (mg/L) Erythromycin B (mg/L) This compound (mg/L) Reference
Industrial Strain (Control)~3050~530~360[5]
Overexpression of eryK and eryG (ratio 3:2)4170 (+36.7%)50 (-90.6%)110 (-69.4%)[5]

Note: The primary goal of the cited study was to maximize Erythromycin A, hence the reduction in this compound. To increase this compound, the strategy would be to overexpress eryK while modulating or reducing eryG expression.

Experimental Protocols

Protocol 1: Fermentation of Saccharopolyspora erythraea

This protocol is adapted for shake flask fermentation.

1. Seed Culture Preparation: a. Prepare a seed medium consisting of (per liter): 50 g corn starch, 18 g soybean flour, 13 g corn steep liquor, 3 g NaCl, 1 g (NH₄)₂SO₄, 1 g NH₄NO₃, 5 ml soybean oil, and 6 g CaCO₃. Adjust the pH to 6.8-7.0. b. Inoculate the seed medium with a sporulated culture of S. erythraea. c. Incubate at 34°C with shaking at 250 rpm for 2 days.[5]

2. Production Fermentation: a. Prepare the fermentation medium consisting of (per liter): 40 g corn starch, 30 g soybean flour, 30 g dextrin, 2 g (NH₄)₂SO₄, 10 ml soybean oil, and 6 g CaCO₃. b. Inoculate the fermentation medium with 10% (v/v) of the seed culture. c. Incubate at 34°C with shaking at 250 rpm for 6-7 days.[5] d. For precursor feeding, supplement with 0.5 ml of n-propanol after 24 hours of cultivation.[5]

3. Erythromycin Extraction and Analysis: a. Centrifuge the fermentation broth to separate the mycelium. b. Extract the erythromycins from the supernatant and mycelium using a suitable solvent like butyl acetate. c. Analyze the concentrations of Erythromycin A, B, and C using High-Performance Liquid Chromatography (HPLC).[5]

Protocol 2: Genetic Manipulation of eryK and eryG Expression

This protocol provides a general workflow for modifying the expression of tailoring genes.

1. Plasmid Construction: a. Amplify the eryK and eryG genes from the genomic DNA of S. erythraea. b. Clone the desired gene(s) into an appropriate expression vector for actinomycetes, under the control of a suitable promoter. For increased this compound, eryK would be placed under a strong constitutive or inducible promoter. c. To decrease the conversion of this compound to A, strategies such as antisense RNA inhibition of eryG or CRISPRi-mediated repression can be employed.

2. Transformation of S. erythraea: a. Introduce the constructed plasmid into S. erythraea via conjugation from an E. coli donor strain (e.g., S17-1). b. Select for exconjugants on appropriate antibiotic-containing media.

3. Verification and Analysis: a. Confirm the genetic modification in the recombinant strains by PCR and/or sequencing. b. Perform fermentation experiments as described in Protocol 1. c. Analyze the erythromycin profiles of the recombinant strains by HPLC to quantify the changes in this compound yield.

Visualizations

Erythromycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_intermediates Intermediates & Products Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA DEBS 6-Deoxyerythronolide B Synthase (DEBS) Methylmalonyl-CoA->DEBS 6-dEB 6-Deoxyerythronolide B (6-dEB) DEBS->6-dEB eryA Erythronolide_B Erythronolide B 6-dEB->Erythronolide_B eryF (Hydroxylation) 3-O-Mycarosyl-Erythronolide_B 3-O-Mycarosyl Erythronolide B Erythronolide_B->3-O-Mycarosyl-Erythronolide_B eryB (Glycosylation) Erythromycin_D Erythromycin D 3-O-Mycarosyl-Erythronolide_B->Erythromycin_D eryC (Glycosylation) Erythromycin_C This compound Erythromycin_D->Erythromycin_C eryK (Hydroxylation) Erythromycin_A Erythromycin A Erythromycin_C->Erythromycin_A eryG (Methylation)

Caption: Biosynthesis pathway of Erythromycin A, highlighting the formation of this compound.

Troubleshooting_Workflow Start Start Fermentation CheckTiter Low Ery C Titer? Start->CheckTiter CheckTotalEry Low Total Erythromycins? CheckTiter->CheckTotalEry Yes End Achieved Target Yield CheckTiter->End No OptimizeMedia Optimize Media & Precursor Feed CheckTotalEry->OptimizeMedia Yes CheckEryA High Ery A to Ery C Ratio? CheckTotalEry->CheckEryA No OptimizeConditions Optimize Physical Parameters (pH, Temp, DO) OptimizeMedia->OptimizeConditions OptimizeConditions->Start ModulateEryG Downregulate eryG CheckEryA->ModulateEryG Yes OverexpressEryK Overexpress eryK CheckEryA->OverexpressEryK No (Ery D Accumulation) ModulateEryG->OverexpressEryK OverexpressEryK->Start

Caption: Troubleshooting workflow for improving this compound yield.

BldD_Regulation BldD BldD Regulator eryPromoters ery Gene Cluster Promoters BldD->eryPromoters Binds to & Activates eryA eryA (PKS) eryPromoters->eryA eryF eryF eryPromoters->eryF eryK eryK eryPromoters->eryK eryG eryG eryPromoters->eryG Erythromycin_Biosynthesis Erythromycin Biosynthesis eryA->Erythromycin_Biosynthesis eryF->Erythromycin_Biosynthesis eryK->Erythromycin_Biosynthesis eryG->Erythromycin_Biosynthesis

Caption: Regulatory role of BldD on the erythromycin biosynthetic gene cluster.

References

Technical Support Center: Strategies to Reduce Erythromycin C Impurity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the accumulation of Erythromycin C as an impurity during the production of Erythromycin A.

Troubleshooting Guides

Problem: High Levels of this compound Detected Post-Fermentation

Initial Assessment Questions:

  • Q1: At what stage of the fermentation process are you observing the highest accumulation of this compound?

    • A1: Understanding the kinetics of this compound formation is crucial. If it accumulates early, it might indicate an issue with the initial steps of the biosynthesis pathway or precursor supply. Late-stage accumulation could point towards inefficient conversion to Erythromycin A.

  • Q2: Have you analyzed the expression levels of the eryK and eryG genes in your Saccharopolyspora erythraea strain?

    • A2: The accumulation of this compound is often due to the inefficient methylation of the mycarose sugar, a step catalyzed by the EryG methyltransferase.[1][2] Low expression or activity of EryG, or an imbalance between EryK (C12-hydroxylase) and EryG activity, can lead to a bottleneck where this compound is produced but not efficiently converted to Erythromycin A.[1][2]

  • Q3: What is the composition of your fermentation medium?

    • A3: The availability of precursors and cofactors in the fermentation medium can significantly impact the efficiency of the erythromycin biosynthesis pathway. For instance, S-adenosylmethionine (SAM) is the methyl donor for the EryG-catalyzed reaction. Insufficient SAM can limit the conversion of this compound to Erythromycin A.

Troubleshooting Steps & Solutions:

  • Genetic Engineering of the Production Strain:

    • Issue: Inefficient conversion of this compound to Erythromycin A.

    • Solution: Overexpress the eryG gene, which encodes the S-adenosylmethionine-dependent O-methyltransferase responsible for converting this compound to Erythromycin A.[1][2] It may also be beneficial to co-overexpress the eryK gene, which is involved in the hydroxylation of Erythromycin D to this compound, to ensure a balanced pathway flux.[1][2] Studies have shown that modulating the copy number ratio of eryK to eryG can nearly eliminate this compound and B, and improve the overall Erythromycin A titer by approximately 25%.[2]

  • Fermentation Process Optimization:

    • Issue: Suboptimal fermentation conditions leading to the accumulation of intermediates.

    • Solution: Optimize the fermentation medium to ensure an adequate supply of precursors and cofactors. Supplementing the medium with precursors for S-adenosylmethionine (SAM), the methyl donor for the EryG-catalyzed reaction, can be beneficial. Additionally, optimizing factors like pH, temperature, and aeration can improve the overall metabolic efficiency of the production strain and potentially reduce the accumulation of unwanted byproducts.[3]

  • Downstream Processing and Purification:

    • Issue: this compound co-purifies with Erythromycin A.

    • Solution: Employ optimized purification methods to separate this compound from Erythromycin A. Techniques like reversed-phase high-performance liquid chromatography (HPLC) can effectively separate these closely related compounds.[4][5]

Frequently Asked Questions (FAQs)

  • Q: What is the primary cause of this compound accumulation?

    • A: this compound accumulates when the methylation of the 3"-hydroxyl group of the mycarose moiety, a final step in the biosynthesis of Erythromycin A, is inefficient. This reaction is catalyzed by the enzyme EryG, an S-adenosylmethionine-dependent O-methyltransferase.[1][2] Therefore, any factor that limits the expression or activity of EryG can lead to the buildup of this compound.

  • Q: How can I accurately quantify the levels of Erythromycin A, B, and C in my fermentation broth?

    • A: Reversed-phase high-performance liquid chromatography (HPLC) is a reliable method for the separation and quantification of erythromycin and its related impurities.[4][5] Several validated HPLC methods are available that can provide accurate measurements of Erythromycin A, B, and C levels.

  • Q: Are there any metabolic engineering strategies beyond overexpressing eryK and eryG?

    • A: Yes, other metabolic engineering approaches can be employed. These include modulating the expression of regulatory genes that control the entire erythromycin biosynthetic gene cluster and engineering the central carbon metabolism to increase the supply of precursors like propionyl-CoA and methylmalonyl-CoA.

Data Presentation

Table 1: Impact of eryK and eryG Overexpression on Erythromycin A Purity and Titer

S. erythraea StrainGenotypeErythromycin A Titer (mg/L)Erythromycin B + C (mg/L)Erythromycin A Purity (%)
ControlWild-type305053085.2
ZL2005Overexpression of eryK and eryG417016096.3

Data adapted from a study on genetic manipulation of an industrial S. erythraea strain. The results demonstrate a significant improvement in Erythromycin A production and purity upon overexpression of the tailoring enzymes EryK and EryG.[6]

Experimental Protocols

Protocol 1: Overexpression of eryK and eryG in Saccharopolyspora erythraea

This protocol provides a general outline for the overexpression of the eryK and eryG genes. Specific vectors, promoters, and transformation methods may vary.

  • Gene Amplification: Amplify the eryK and eryG genes from the genomic DNA of S. erythraea using PCR with primers containing appropriate restriction sites.

  • Vector Construction: Clone the amplified eryK and eryG genes into a suitable E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter.

  • Transformation: Introduce the recombinant plasmid into S. erythraea via protoplast transformation or conjugation.

  • Selection and Verification: Select for transformants using an appropriate antibiotic resistance marker. Verify the presence of the integrated genes by PCR and assess their expression levels using RT-qPCR.

  • Fermentation and Analysis: Cultivate the engineered strain under standard fermentation conditions and analyze the production of erythromycins using HPLC.

Protocol 2: HPLC Analysis of Erythromycins

This is a general protocol for the separation of Erythromycin A, B, and C. The specific column, mobile phase, and gradient may need to be optimized.[4][5][7]

  • Sample Preparation: Extract erythromycins from the fermentation broth using a suitable solvent (e.g., methyl tert-butyl ether) at an alkaline pH. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium hydroxide or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detection at 215 nm.

  • Quantification: Use certified reference standards of Erythromycin A, B, and C to create a calibration curve for accurate quantification.

Mandatory Visualizations

Troubleshooting_Workflow Start High this compound Detected Check_Genes Analyze eryK/eryG Expression Start->Check_Genes Low_Expression Low eryG Expression or Imbalanced eryK/eryG Ratio Check_Genes->Low_Expression Yes Check_Medium Analyze Fermentation Medium Check_Genes->Check_Medium No Overexpress Overexpress eryG (and potentially eryK) Low_Expression->Overexpress End Reduced this compound Overexpress->End Optimize_Medium Optimize Medium Composition (e.g., SAM precursors) Check_Medium->Optimize_Medium Suboptimal Purification Optimize Downstream Purification (e.g., HPLC) Check_Medium->Purification Optimal Optimize_Medium->End Purification->End

References

Technical Support Center: Troubleshooting HPLC Analysis of Erythromycin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Erythromycin C, specifically focusing on peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the analyte and the stationary phase. The primary culprit is often the interaction of the basic amine groups in this compound with acidic residual silanol groups on the silica-based column packing material.[1][2] Other contributing factors can include column degradation, improper mobile phase pH, column overload, and extra-column dead volume.[3][4]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for achieving optimal peak shape for this compound. Since this compound is a macrolide antibiotic with basic properties, a higher pH mobile phase is generally recommended.[3][5][6][7] Operating at a higher pH (typically between 7 and 11) helps to suppress the ionization of residual silanol groups on the silica stationary phase, minimizing the secondary ionic interactions that lead to peak tailing.[1][2] Conversely, at acidic or neutral pH, these silanol groups can be deprotonated and interact with the protonated basic sites of this compound, causing significant tailing. Some studies have successfully used mobile phases with pH values around 7.0, 9.0, or even as high as 11.0 to achieve symmetrical peaks.[5][7][8]

Q3: Which type of HPLC column is best suited for the analysis of this compound to avoid peak shape issues?

Standard C18 columns are commonly used for the analysis of erythromycin.[9][10][11][12] However, to mitigate peak tailing due to silanol interactions, several strategies can be employed in column selection:

  • End-capped C18 columns: These columns have been treated to reduce the number of accessible free silanol groups, thus minimizing secondary interactions.

  • Polymeric reversed-phase columns: Columns with polymer-based packings (e.g., polystyrene-divinylbenzene) are stable at high pH and do not have silanol groups, making them an excellent choice for analyzing basic compounds like this compound.[3][7]

  • Hybrid silica-polymer columns: These columns offer a wider usable pH range and can provide good peak shapes for basic analytes.

Q4: Can mobile phase additives help to reduce peak tailing for this compound?

Yes, mobile phase additives can significantly improve the peak shape of this compound. Common additives include:

  • Buffers: Using a buffer system (e.g., phosphate or ammonium acetate) helps to maintain a constant and optimal mobile phase pH, which is crucial for consistent peak shapes.[7][10][13]

  • Amine modifiers: Small amounts of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase. TEA acts as a competing base, binding to the active silanol sites on the stationary phase and masking them from interacting with this compound.

Q5: How does temperature affect the chromatography of this compound?

Elevated column temperatures (e.g., 35-70°C) are often used in the HPLC analysis of erythromycins.[7][12] Higher temperatures can improve peak shape and reduce analysis time by:

  • Decreasing the viscosity of the mobile phase, which improves mass transfer.

  • Potentially reducing the strength of secondary interactions that cause peak tailing.

However, it is important to ensure that the column and analyte are stable at the chosen temperature.

Q6: What are the signs of column degradation, and how can it cause peak broadening and tailing?

Column degradation can manifest as a loss of resolution, a decrease in theoretical plates, and an increase in peak broadening and tailing. This can be caused by the dissolution of the silica support at high pH, leading to void formation at the column inlet, or by the accumulation of strongly retained sample components that create active sites for secondary interactions.[3] Using a guard column and ensuring proper sample preparation can help to extend the life of the analytical column.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing and broadening issues for this compound.

TroubleshootingWorkflow start Start: Peak Tailing or Broadening Observed for this compound check_method 1. Review Method Parameters - pH appropriate for basic compound? - Column suitable for high pH? - Mobile phase composition correct? start->check_method check_system 2. Check HPLC System - Leaks? - Extra-column volume minimized? - Pump pressure stable? check_method->check_system investigate_column 3. Investigate Column Health - Column age and usage history? - Run column performance test. - Is a guard column in use? check_system->investigate_column system_maintenance Perform System Maintenance (e.g., replace fittings, check for blockages) check_system->system_maintenance System issue identified optimize_method 4. Optimize Method Parameters investigate_column->optimize_method flush_column Flush or Replace Column/ Guard Column investigate_column->flush_column Column degradation suspected adjust_pH Adjust Mobile Phase pH (Increase to pH 9-11) optimize_method->adjust_pH pH issue suspected add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) optimize_method->add_modifier Silanol interaction suspected change_column Change Column - Use end-capped, polymeric, or hybrid column. optimize_method->change_column Column chemistry issue optimize_temp Optimize Temperature (Increase temperature, e.g., 40-60°C) optimize_method->optimize_temp Poor efficiency end End: Symmetrical Peak Achieved adjust_pH->end add_modifier->end change_column->end optimize_temp->end flush_column->end system_maintenance->end

Caption: Troubleshooting workflow for this compound peak shape issues.

Quantitative Data Summary

While specific quantitative data on the effect of every parameter on this compound peak shape is dispersed across various studies, the following table summarizes the general observations from the literature. The "Tailing Factor (As)" is a measure of peak asymmetry, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate tailing.

ParameterConditionEffect on this compound Peak ShapeTailing Factor (As)Reference
Mobile Phase pH Low to Neutral pH (e.g., < 7)Significant Tailing> 1.5 (typically)[1][2]
High pH (e.g., 9-11)Improved SymmetryApproaching 1.0-1.2[5][7][8]
Column Type Standard Silica C18Potential for TailingVariable, can be > 1.5[1][2]
End-capped C18Reduced TailingImproved, closer to 1.2General HPLC knowledge
Polymeric or HybridSymmetrical PeaksApproaching 1.0[3][7]
Mobile Phase Additive NoneTailing likely> 1.5[1]
Triethylamine (TEA)Significantly Reduced TailingApproaching 1.0-1.2General HPLC knowledge
Ammonium or Phosphate BufferImproved Symmetry and Robustness~1.0-1.3[7][10][13]
Column Temperature AmbientMay show more tailingVariable[7][12]
Elevated (e.g., 40-70°C)Sharper, more symmetrical peaksImproved, closer to 1.0[7][12]

Detailed Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of erythromycin and its related substances, including this compound.

Method 1: High pH Reversed-Phase HPLC for Erythromycin and Related Substances [7]

  • Column: C18 Polymeric column

  • Mobile Phase: 0.02 M potassium phosphate dibasic buffer (pH 9.0) : acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

  • Temperature: Ambient

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Isocratic Reversed-Phase HPLC for Erythromycins A, B, and C [10]

  • Column: µBondapak C18 reversed-phase column

  • Mobile Phase: Acetonitrile : methanol : 0.2 M ammonium acetate : water (45:10:10:35 v/v/v/v)

  • Flow Rate: Not specified, but typically 1.0-1.5 mL/min

  • Detection: Not specified, but typically UV at ~215 nm

  • Temperature: Not specified

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 3: Gradient Reversed-Phase HPLC for Erythromycin and Impurities [9][11]

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.4% ammonium hydroxide in water

    • B: Methanol

  • Gradient: A gradient elution is performed.

  • Detection: UV at 215 nm

  • Temperature: Not specified

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of mobile phase A and B.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical properties of this compound and the HPLC parameters that influence its peak shape.

LogicalRelationship erythromycin_c This compound (Basic Compound) secondary_interaction Secondary Ionic Interaction erythromycin_c->secondary_interaction Protonated amine groups interact with silanol_groups Residual Silanol Groups (Si-OH) on Silica Column (Acidic Sites) silanol_groups->secondary_interaction peak_tailing Peak Tailing & Broadening secondary_interaction->peak_tailing Leads to high_ph High pH Mobile Phase (pH 9-11) suppression Suppresses Silanol Ionization (Si-O-) high_ph->suppression suppression->secondary_interaction Minimizes symmetrical_peak Symmetrical Peak suppression->symmetrical_peak Results in

References

Optimization of fermentation pH and temperature for Erythromycin C production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation pH and temperature for Erythromycin C production.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments related to pH and temperature.

Problem Possible Cause Suggested Solution
Low this compound Yield Suboptimal pH. The pH of the fermentation medium is critical for both the growth of Saccharopolyspora erythraea and the production of erythromycin.[1]Verify that the initial pH of your medium is adjusted to the optimal range, typically around 7.0.[1] Monitor the pH throughout the fermentation process and adjust as necessary. The pH of the culture tends to become alkaline during fermentation.[2]
Suboptimal Temperature. Temperature significantly influences the growth of the producing microorganism and the enzymatic reactions involved in erythromycin biosynthesis.[1]Ensure your incubator or bioreactor is calibrated and maintaining the optimal temperature, which is generally around 28°C to 30°C.[1][3] Temperatures outside the optimal range of 25°C to 35°C can negatively impact production.[1]
Foaming in the Bioreactor Excessive foaming is a common issue in fermentation, often caused by high agitation rates or the composition of the medium.
Poor Biomass Growth Incorrect initial pH. The initial pH of the medium can affect nutrient availability and cellular metabolic processes.
Temperature fluctuations. Inconsistent temperatures can stress the microorganism and inhibit growth.
Inconsistent Batch-to-Batch Results Drifting pH and temperature control. Inadequate control of these parameters is a major source of variability.
Variations in inoculum preparation. The age and density of the seed culture can impact the kinetics of the fermentation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of pH and temperature for this compound production.

1. What is the optimal pH for this compound production?

The optimal pH for this compound production by Saccharopolyspora erythraea is approximately 7.0.[1] While biomass may be slightly higher at a pH of 7.5, erythromycin production rate is highest at pH 7.0.[1] It is important to adjust the initial pH of the medium to around 7.2 before sterilization.[1]

2. What is the optimal temperature for this compound fermentation?

The optimal temperature for this compound production is typically 28°C.[1] Studies have shown that the optimal range for production is between 25°C and 35°C.[1] For solid-state fermentation, a temperature of 30°C has been found to be optimal.[3]

3. How do pH and temperature affect this compound production?

Both pH and temperature are critical environmental factors that directly influence the growth of Saccharopolyspora erythraea and the enzymatic pathways responsible for erythromycin biosynthesis.[1] Deviations from the optimal ranges can lead to reduced yield and inconsistent results.

4. Should I control the pH throughout the fermentation process?

Yes, it is advisable to monitor and control the pH. The pH of the fermentation broth tends to increase and become more alkaline during the process.[2] Maintaining the pH within the optimal range can help sustain antibiotic production.

5. Can other factors besides pH and temperature affect this compound yield?

Absolutely. Other crucial factors include the composition of the fermentation medium (carbon and nitrogen sources), dissolved oxygen levels, and agitation rate.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on the optimization of this compound fermentation.

Table 1: Effect of pH on Erythromycin Production and Biomass

pHErythromycin Concentration (mg/L)Cell Biomass Dry Weight (mg/L)
7.0461500
7.5Lower than at pH 7.0Slightly higher than at pH 7.0

Source: Data derived from a study on Saccharopolyspora erythraea MTCC 1103.[1]

Table 2: Effect of Temperature on Erythromycin Production and Biomass

Temperature (°C)Erythromycin Concentration (mg/L)Cell Biomass Dry Weight (mg/L)
28512650
37Growth and production observed, but lower than at 28°CNot specified

Source: Data derived from a study on Saccharopolyspora erythraea MTCC 1103 after optimizing other parameters.[1]

Experimental Protocols

This section provides a detailed methodology for a typical experiment aimed at optimizing pH and temperature for this compound production.

1. Microorganism and Inoculum Preparation

  • Strain: Saccharopolyspora erythraea (e.g., MTCC 1103).[1]

  • Inoculum Medium: Prepare a seed medium with a composition such as (g/L): yeast extract 1.5, starch 3, NaNO3 3, K2HPO4 2, MgSO4·7H2O 0.5, and CaCO3 1.[2]

  • pH Adjustment: Adjust the pH of the seed medium to 7.2 before sterilization.[1]

  • Incubation: Inoculate the seed medium with a spore suspension (e.g., 10^10 spores/mL) and incubate at 28°C for 96 hours on a rotary shaker at 200 rpm.[1]

2. Fermentation Process

  • Production Medium: Prepare the fermentation medium. The composition can vary, but a base medium could include a carbon source (like glucose or bagasse), an organic nitrogen source, and an inorganic nitrogen source.[1]

  • Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.[1]

  • pH Optimization Experiment:

    • Prepare several flasks of production medium.

    • Adjust the initial pH of each flask to a different value within the range you want to test (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Incubate all flasks under the same conditions (e.g., 28°C, 200 rpm) for the duration of the fermentation (e.g., 11 days).[1]

  • Temperature Optimization Experiment:

    • Prepare several flasks of production medium with the optimal initial pH determined from the previous experiment.

    • Incubate each flask at a different temperature (e.g., 25°C, 28°C, 30°C, 35°C, 37°C).

    • Maintain all other conditions (e.g., agitation) constant.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Measure the this compound concentration using a suitable analytical method (e.g., HPLC).

    • Determine the cell biomass by measuring the dry weight of the cells.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of this compound fermentation.

Experimental_Workflow Experimental Workflow for pH and Temperature Optimization cluster_prep Preparation Phase cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_validation Validation Phase strain Select Strain (S. erythraea) media Prepare Seed & Production Media strain->media inoculum Inoculum Preparation (96h, 28°C, 200 rpm) media->inoculum ph_setup Set up Flasks with Varying Initial pH inoculum->ph_setup ph_ferm Ferment at Constant Temperature (28°C) ph_setup->ph_ferm ph_analysis Analyze this compound & Biomass ph_ferm->ph_analysis ph_optimum Determine Optimal pH ph_analysis->ph_optimum temp_setup Set up Flasks with Optimal pH ph_optimum->temp_setup temp_ferm Ferment at Varying Temperatures temp_setup->temp_ferm temp_analysis Analyze this compound & Biomass temp_ferm->temp_analysis temp_optimum Determine Optimal Temperature temp_analysis->temp_optimum validation Validate Optimal Conditions in Bioreactor temp_optimum->validation scale_up Scale-up Production validation->scale_up

Caption: Workflow for optimizing fermentation pH and temperature.

Logical_Relationship Logical Relationships in Fermentation Optimization cluster_inputs Input Parameters cluster_processes Biological & Chemical Processes cluster_outputs Outputs cluster_goal Overall Goal pH pH Growth Microbial Growth (S. erythraea) pH->Growth Temp Temperature Temp->Growth Media Media Composition Media->Growth Agitation Agitation DO Dissolved Oxygen Agitation->DO DO->Growth Metabolism Primary & Secondary Metabolism Growth->Metabolism Biomass Biomass Production Growth->Biomass Enzymes Enzymatic Reactions Metabolism->Enzymes Yield This compound Yield Enzymes->Yield Byproducts Byproduct Formation Enzymes->Byproducts Optimization Optimized Production Yield->Optimization Biomass->Optimization Byproducts->Optimization Minimize

Caption: Key factors influencing this compound production.

References

Stability of Erythromycin C under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin C. The information is based on available scientific literature regarding the stability of erythromycin and its analogues under various conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows rapid degradation after dissolution in an acidic buffer. Is this expected?

A1: Yes, this is expected. Erythromycin and its related compounds, including this compound, are known to be highly unstable in acidic conditions.[1][2][3] The acidic environment catalyzes an intramolecular dehydration reaction, leading to the formation of inactive degradation products.[1][4] Studies on Erythromycin A show that degradation is rapid at pH values below 4.0.[5] While specific kinetic data for this compound is limited, a similar susceptibility to acid-catalyzed degradation is anticipated due to structural similarities.

Q2: What are the primary degradation products of this compound in acidic media?

A2: The primary degradation pathway for Erythromycin A in acidic solution involves intramolecular cyclization to yield biologically inactive hemiketals and spiroketals, such as anhydroerythromycin A.[4] Given the structural similarity, this compound is expected to undergo a similar degradation, resulting in the formation of anhydrothis compound.

Q3: I am observing degradation of my this compound sample in a formulation with a slightly basic pH. What could be the cause?

A3: Erythromycin is known to degrade under basic conditions as well.[6][7][8] For Erythromycin A, alkaline conditions can lead to the formation of pseudoerythromycin A enol ether.[9] Therefore, it is likely that this compound also undergoes degradation at a basic pH. The rate and extent of degradation will depend on the specific pH, temperature, and composition of your formulation.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to control the pH of your solutions. For short-term experiments, working at a neutral or near-neutral pH is advisable. If acidic or basic conditions are required, exposure time should be minimized, and the temperature should be kept as low as possible. For formulation development, consider using enteric coatings or other protective delivery systems to shield the molecule from the acidic environment of the stomach.[3]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are the most suitable techniques.[6][10] These methods can separate this compound from its degradation products and other related substances, allowing for accurate quantification of the parent compound and monitoring the formation of impurities over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low potency of this compound standard solution. The solvent used for the standard solution is acidic.Prepare standard solutions in a neutral or slightly alkaline buffer (pH 7-8) and use them immediately or store at 2-8°C for a short period.
Appearance of unknown peaks in the chromatogram of a stressed this compound sample. Formation of degradation products due to acidic, basic, or oxidative stress.Utilize a validated stability-indicating HPLC or LC-MS method to identify and characterize the degradation products.[6][10] Compare the retention times and mass spectra with known erythromycin degradation products.
Inconsistent results in bioassays using this compound. Degradation of the compound in the assay medium.Check the pH and composition of the bioassay medium. If it is acidic, the active concentration of this compound may be decreasing over the course of the experiment. Consider using a more stable analogue or adjusting the assay conditions if possible.
Precipitation of this compound from an aqueous solution. This compound has low aqueous solubility, which can be further affected by pH.Ensure that the concentration of this compound is within its solubility limit at the specific pH and temperature of your experiment. The use of co-solvents may be necessary for higher concentrations.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final drug concentration of 100 µg/mL. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound powder and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified period.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS method.

  • The mobile phase could consist of a gradient of 0.4% ammonium hydroxide in water and methanol.[6]

  • Detection is typically performed at 215 nm.[6]

4. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Identify and, if possible, quantify the major degradation products.

Quantitative Data Summary

While specific quantitative data for the stability of this compound is scarce in the public domain, the following table summarizes the known stability of Erythromycin A under acidic conditions, which can serve as a reference point.

CompoundpHTemperatureT₁₀ (Time for 10% degradation)Reference
Erythromycin A237°C3.7 seconds[11][12]

Visualizations

Degradation Pathway of Erythromycin in Acidic Conditions

Acid-Catalyzed Degradation of Erythromycin Erythromycin_C This compound Intermediate Intramolecular Hemiketal Erythromycin_C->Intermediate H⁺ (Acidic pH) Intramolecular Cyclization Degradation_Product Anhydrothis compound (Inactive Spiroketal) Intermediate->Degradation_Product Dehydration

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Assessment cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Stress (e.g., 0.1M HCl) Stock_Solution->Acid Base Basic Stress (e.g., 0.1M NaOH) Stock_Solution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Stock_Solution->Oxidation Thermal Thermal Stress (e.g., 60°C) Stock_Solution->Thermal HPLC_MS Stability-Indicating HPLC/LC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_MS->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Degradation of Erythromycin C During Downstream Processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erythromycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during downstream processing and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during downstream processing?

A1: The stability of this compound, much like other erythromycins, is significantly influenced by pH, temperature, and the presence of certain solvents. This compound is known to degrade in both strong acidic and alkaline conditions.[1][2] Elevated temperatures can also accelerate degradation.[3] Additionally, the choice of organic solvents used during extraction and purification can impact its stability.[1]

Q2: At what pH range is this compound most stable?

A2: While specific kinetic data for this compound is limited, studies on erythromycins, in general, suggest that they are most stable in the neutral to slightly alkaline pH range, approximately pH 7.0 to 9.0.[4][5] Both acidic conditions (below pH 6.5) and strongly alkaline conditions can lead to significant degradation.[6][7] It is crucial to carefully control the pH during extraction, washing, and crystallization steps.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Yes, the solvent system can influence the stability of this compound. While erythromycin is freely soluble in solvents like methanol, ethanol, acetone, and acetonitrile, prolonged exposure, especially at elevated temperatures, can contribute to degradation.[8][9] Some downstream processes utilize solvents like butyl acetate for extraction, and the conditions of this extraction, including pH and temperature, must be optimized to minimize degradation.[10]

Q4: What are the common degradation products of this compound?

A4: The exact degradation pathway of this compound is not as extensively studied as that of Erythromycin A. However, based on the known degradation of other erythromycins, degradation products can arise from hydrolysis of the lactone ring or modifications of the sugar moieties. Anhydrothis compound has been identified as a potential degradation product.[11] Further analysis using techniques like LC-MS/MS is often required to identify and characterize specific degradation products in your samples.[12][13]

Troubleshooting Guides

Issue 1: Significant loss of this compound potency after extraction.
Possible Cause Troubleshooting Step
Inappropriate pH during extraction: The pH of the aqueous phase during liquid-liquid extraction is critical. For erythromycins, extraction into an organic solvent is typically performed under slightly alkaline conditions (pH 8.5-10.5) to ensure the molecule is in its un-ionized, more organic-soluble form.[10] However, prolonged exposure to high pH can cause degradation. Monitor and control the pH carefully. Consider using a buffer system to maintain a stable pH.
High temperature during solvent evaporation: After extraction, solvent is often removed by evaporation. Excessive heat during this step can lead to thermal degradation.[3] Use a rotary evaporator at a reduced pressure and a controlled temperature, preferably not exceeding 40-50°C.
Emulsion formation leading to prolonged processing time: Emulsions can form during liquid-liquid extraction, especially with fermentation broths containing proteins and other macromolecules.[10] This extends the processing time and exposure to potentially degradative conditions. To mitigate this, consider centrifugation to break the emulsion or adding a de-emulsifier. Pre-treatment of the broth by filtration can also help.[10]
Issue 2: Appearance of unknown peaks in HPLC analysis after purification.
Possible Cause Troubleshooting Step
Degradation during chromatographic separation: The mobile phase pH and column temperature can affect stability during HPLC analysis. Ensure the mobile phase pH is within the stable range for this compound (ideally around neutral). High column temperatures, while sometimes used to improve peak shape, should be used with caution.[14]
Acid- or base-catalyzed degradation during sample preparation: If samples are prepared in acidic or strongly basic solutions for an extended period before injection, degradation can occur. Prepare samples in a neutral or slightly alkaline buffer and analyze them as quickly as possible.[15]
Oxidative degradation: Exposure to air and certain metal ions can catalyze oxidative degradation. While less common than pH-mediated degradation, it can be a factor. Consider degassing solvents and using EDTA in your buffers if you suspect metal-ion-catalyzed oxidation.
Issue 3: Difficulty in selectively crystallizing this compound.

| Possible Cause | Troubleshooting Step | | Co-crystallization with other erythromycin variants: | Erythromycin A and other variants have similar structures and can co-crystallize with this compound. The pH of the crystallization medium is a key parameter for selective crystallization. It has been shown that adjusting the pH to between 9 and 10 can limit the crystallization of this compound, allowing for the selective crystallization of Erythromycin A.[10] To crystallize this compound, different pH conditions and solvent systems may need to be explored. | | Oiling out instead of crystallization: | "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the supersaturation is too high or if the wrong solvent system is used. To troubleshoot this, you can try a slower cooling rate, use a different anti-solvent, or adjust the initial concentration of this compound.[16][17] | | Poor crystal quality: | Rapid crystallization can lead to the inclusion of impurities. To obtain purer crystals, aim for a slower crystallization process. This can be achieved by slowly cooling the solution or by the slow addition of an anti-solvent.[16] |

Data Presentation

Table 1: Influence of pH on Erythromycin Stability (General Trends)

pH RangeStability of ErythromycinReference
< 4.0Rapid degradation[7]
4.0 - 6.5Moderate to poor stability[6]
7.0 - 9.0Generally stable[4][5]
> 10.0Potential for degradation[10]

Table 2: Solubility of Erythromycin in Various Solvents

SolventSolubility (mg/mL)Reference
Water~1.5 - 2.0[9][18]
Phosphate Buffered Saline (pH 7.4)~1.6[18]
Acetate Buffer (pH 5.0)~15[18]
Methanol>40[18]
EthanolFreely soluble[9]
AcetoneFreely soluble[9]
AcetonitrileFreely soluble[9]
ChloroformFreely soluble[9]
Ethyl AcetateFreely soluble[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth
  • Preparation: Adjust the pH of the clarified fermentation broth to 9.5-10.5 with a suitable base (e.g., sodium hydroxide solution).[10]

  • Extraction: Add an equal volume of an appropriate organic solvent (e.g., butyl acetate or a mixture of 2-ethyl hexanol and hydrogenated kerosene).[6][10]

  • Mixing: Agitate the mixture vigorously for a sufficient time (e.g., 3 minutes) to ensure efficient transfer of this compound into the organic phase.[6]

  • Phase Separation: Allow the phases to separate. If an emulsion forms, use centrifugation to aid separation.

  • Back Extraction (Optional but Recommended for Purity): To further purify the extract, perform a back extraction. Mix the organic phase with an acidic aqueous solution (e.g., pH 5.0).[4] This will transfer the protonated erythromycin back into the aqueous phase, leaving many organic-soluble impurities behind.

  • Final pH Adjustment and Collection: Immediately after back extraction, adjust the pH of the aqueous phase back to a neutral or slightly alkaline pH (7.0-8.0) to prevent acid-catalyzed degradation and prepare for the next step.[6]

Protocol 2: HPLC Analysis of this compound and Its Impurities

This protocol is a composite based on several published methods.[12][19]

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm) is commonly used.[19]

    • Mobile Phase A: A buffered aqueous solution. A common choice is an ammonium formate buffer (e.g., 0.023 M) adjusted to a high pH (e.g., 10.3) or an ammonium hydroxide solution (e.g., 0.4%).[12][19]

    • Mobile Phase B: An organic modifier, typically acetonitrile or methanol.[12][19]

    • Gradient Elution: A gradient elution is often necessary to separate all related substances. A typical gradient might start with a lower percentage of the organic phase and gradually increase.

    • Flow Rate: Typically around 0.8 - 1.0 mL/min.[12]

    • Column Temperature: Can be maintained at an elevated temperature (e.g., 50°C) to improve peak shape and resolution, but the stability of the analyte at this temperature should be considered.[12]

    • Detection: UV detection at 215 nm is commonly used.[12][19]

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

    • Ensure the final pH of the sample solution is within the stability range of this compound.

  • Injection and Analysis:

    • Inject an appropriate volume of the sample onto the column.

    • Monitor the chromatogram for the elution of this compound and any potential degradation products. Relative retention times can be used for initial identification if reference standards are available.[12]

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_purification Purification cluster_analysis Analysis A Fermentation Broth B Adjust pH to 9.5-10.5 A->B C Extract with Organic Solvent B->C D Phase Separation C->D E Back Extraction (Optional) D->E Organic Phase F Solvent Evaporation E->F G Crystallization F->G H HPLC/LC-MS Analysis G->H I Pure this compound H->I degradation_pathway cluster_acid Acidic Conditions (pH < 6.5) cluster_alkaline Alkaline Conditions (pH > 10) cluster_thermal Elevated Temperature EryC This compound Acid_Degradation Hydrolysis of Glycosidic Bonds Intramolecular Cyclization EryC->Acid_Degradation Alkaline_Degradation Lactone Ring Hydrolysis EryC->Alkaline_Degradation Thermal_Degradation Accelerated Degradation EryC->Thermal_Degradation Degradation_Products Degradation Products (e.g., Anhydrothis compound) Acid_Degradation->Degradation_Products Alkaline_Degradation->Degradation_Products Thermal_Degradation->Degradation_Products

References

Overcoming challenges in the purification of Erythromycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Erythromycin C.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: Why am I seeing poor peak resolution between Erythromycin A and this compound in my reverse-phase HPLC?

Possible Causes:

  • Inappropriate Mobile Phase Composition: The solvent strength and pH of the mobile phase are critical for separating the structurally similar Erythromycin A and C.

  • Incorrect Column Chemistry: The choice of stationary phase (e.g., C8 vs. C18) can significantly impact selectivity.

  • Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Column Degradation: Over time, columns can lose their stationary phase, leading to reduced performance.

Solutions:

  • Mobile Phase Optimization:

    • Adjust the acetonitrile concentration. A lower concentration may improve the resolution between closely eluting peaks.

    • Ensure the pH of the buffer is maintained, as erythromycin's charge state is pH-dependent. A pH of around 7.0 is often effective.[1]

  • Column Selection:

    • Consider using a C18 column, which may offer better retention and separation for erythromycins.

    • Base-deactivated silica columns can improve peak shape and selectivity for basic compounds like erythromycins.

  • Temperature Control:

    • Utilize a column oven to maintain a consistent and elevated temperature (e.g., 65-70°C) to improve efficiency and resolution.[2]

  • Column Maintenance:

    • If the column is old or has been used extensively, consider replacing it.

Q2: My this compound peak is tailing. What can I do to improve the peak shape?

Possible Causes:

  • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the basic amine group of erythromycin, causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate pH of the Mobile Phase: If the pH is not optimal, it can lead to mixed-mode interactions with the stationary phase.

Solutions:

  • Mobile Phase Modification:

    • Incorporate a competing base, such as triethylamine, into the mobile phase to block active silanol sites.

    • Use a buffer at a pH that ensures consistent protonation of erythromycin.

  • Reduce Sample Concentration:

    • Dilute your sample before injection.

  • Use a Base-Deactivated Column:

    • These columns have been treated to reduce the number of accessible silanol groups, minimizing secondary interactions.

Q3: I am observing extraneous peaks in my chromatogram. What are their likely sources?

Possible Causes:

  • Degradation of Erythromycin: Erythromycin is susceptible to degradation under acidic or basic conditions, leading to the formation of byproducts.

  • Contaminants from the Sample Matrix: The fermentation broth or reaction mixture may contain other related substances or impurities.

  • Solvent Impurities: The solvents used for sample preparation and the mobile phase may contain impurities.

Solutions:

  • Control pH:

    • Ensure the pH of your sample and mobile phase is within the stability range of erythromycin (generally around neutral). Erythromycin degrades rapidly at acidic pH values.[3]

  • Sample Preparation:

    • Perform a preliminary clean-up of your sample using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove major impurities before HPLC analysis.

  • Use High-Purity Solvents:

    • Utilize HPLC-grade solvents to minimize the introduction of contaminants.

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: My spots for Erythromycin A and C are not well-separated on the TLC plate. How can I improve this?

Possible Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase is not optimal for differential migration of the erythromycin analogues.

  • Incorrect Stationary Phase: The type of TLC plate (e.g., silica gel vs. silanized silica gel) may not be suitable.

Solutions:

  • Optimize the Mobile Phase:

    • For silica gel plates, a mobile phase of diisopropyl ether-methanol-25% ammonia (75:35:2) has been shown to separate Erythromycin A, B, and C.[4]

    • For silanized silica gel plates, a system of methanol-water-15% ammonium acetate buffer pH 7.0 (50:20:10) can provide good separation of A, B, and C.[4]

  • Choose the Right Plate:

    • Experiment with both standard silica gel and reversed-phase (e.g., silanized silica) plates to see which provides better resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound? The main difficulty lies in separating it from the other structurally similar erythromycin variants, particularly Erythromycin A, which is often the major component in a mixture.[5] Additionally, the presence of degradation products can complicate purification.

Q2: What are the common impurities found with this compound? Besides other erythromycin variants (A, B, D), common impurities include N-demethylerythromycin A, anhydroerythromycin A, and erythromycin A enol ether.

Q3: What is the stability of this compound at different pH values and temperatures? Erythromycin is generally unstable in acidic conditions (pH < 6) and can also degrade at highly alkaline pH (> 10) and elevated temperatures.[3][6] It is most stable near neutral or slightly alkaline pH. Storage at lower temperatures (e.g., -20°C) is recommended to minimize degradation.[7]

Q4: Can I use liquid-liquid extraction for the initial purification of this compound? Yes, liquid-liquid extraction is a common first step to isolate erythromycins from a fermentation broth. A typical procedure involves adjusting the pH of the broth to around 10 and extracting with a solvent like n-butyl acetate.[8] This can be followed by a back-extraction into an acidic aqueous phase.[8][9]

Data Presentation

Table 1: HPLC Parameters for Separation of Erythromycin Analogs

ParameterMethod 1Method 2
Column WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)PolymerX (25.0 cm x 4.6 mm, 7 µm)
Mobile Phase A Buffer (35g di-potassium hydrogen phosphate in 1000mL water, pH 7.0):acetonitrile:water (5:35:60 v/v/v)0.2 M Monobasic potassium phosphate (pH 8.0)
Mobile Phase B Buffer (pH 7.0):water:acetonitrile (5:45:50 v/v/v)Acetonitrile
Gradient Gradient elutionIsocratic (Buffer:Acetonitrile 1:1 v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Temperature 65°C75°C
Detection 215 nm215 nm
Reference [2][10]

Table 2: TLC Systems for Separation of Erythromycin Analogs

ParameterSystem 1System 2
Stationary Phase Silica Gel 60 F254Silanized Silica Gel
Mobile Phase Diisopropyl ether:methanol:25% ammonia (75:35:2 v/v/v)Methanol:water:15% ammonium acetate pH 7.0 (50:20:10 v/v/v)
Visualization Anisaldehyde-sulfuric acid-ethanol spray followed by heatingNot specified
Separates EA, EB, EC, ED, EAEN, AEA, dMeEAEA, EB, EC
Reference [4][4]

(EA: Erythromycin A, EB: Erythromycin B, EC: this compound, ED: Erythromycin D, EAEN: Erythromycin A enol ether, AEA: Anhydroerythromycin A, dMeEA: des-N-methylerythromycin A)

Experimental Protocols

Protocol 1: Analytical HPLC for this compound Purity

This protocol is based on a gradient method for the separation of erythromycin and its impurities.[2]

  • Preparation of Mobile Phase A: Dissolve 35 g of di-potassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with dilute o-phosphoric acid. Filter through a 0.45 µm membrane filter. Mix the buffer, acetonitrile, and water in a ratio of 5:35:60 (v/v/v).

  • Preparation of Mobile Phase B: Mix the phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).

  • Sample Preparation: Accurately weigh and dissolve the erythromycin sample in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)

    • Column Temperature: 65°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 100 µL

    • Detection: 215 nm

    • Gradient Program:

      • 0-45 min: 100% A

      • 45-47 min: 0% A, 100% B

      • 47-63 min: 0% A, 100% B

      • 63-65 min: 100% A

      • 65-70 min: 100% A

  • Analysis: Inject the sample and compare the retention times and peak areas to a known this compound standard.

Protocol 2: Liquid-Liquid Extraction with Back Extraction

This protocol is for the initial clean-up of erythromycins from a fermentation broth.[8][9]

  • Initial Extraction:

    • Take 500 µL of the fermentation broth and place it in a microtube.

    • Adjust the pH of the sample to 10 using a concentrated ammonia solution.

    • Add 500 µL of n-butyl acetate.

    • Gently shake the mixture for 5 minutes.

    • Centrifuge at 13,000 rpm for 15 minutes to separate the phases.

  • Back Extraction:

    • Carefully transfer the organic phase (top layer) to a new microtube.

    • Add 500 µL of an acidic acceptor solution (e.g., pH 5 buffer).

    • Centrifuge at 3,000 rpm for 5 minutes.

  • Analysis:

    • The erythromycins will now be in the aqueous phase, which can be analyzed by HPLC.

Mandatory Visualization

experimental_workflow start Start: Fermentation Broth (Mixture of Erythromycins) ph_adjust1 pH Adjustment to ~10 start->ph_adjust1 lle Liquid-Liquid Extraction (e.g., with n-butyl acetate) ph_adjust1->lle phase_sep1 Phase Separation (Centrifugation) lle->phase_sep1 organic_phase Collect Organic Phase phase_sep1->organic_phase back_extraction Back Extraction (into acidic aqueous buffer, pH ~5) organic_phase->back_extraction phase_sep2 Phase Separation back_extraction->phase_sep2 aqueous_phase Collect Aqueous Phase (Crude Erythromycin Extract) phase_sep2->aqueous_phase hplc Preparative HPLC aqueous_phase->hplc fraction_collection Fraction Collection hplc->fraction_collection ec_fraction This compound Fraction fraction_collection->ec_fraction analysis Purity Analysis (Analytical HPLC) ec_fraction->analysis end Pure this compound analysis->end

Caption: Workflow for the purification of this compound.

troubleshooting_diagram problem Poor Peak Resolution between Ery A and Ery C q1 Is mobile phase optimized? problem->q1 question question solution solution s1 Adjust acetonitrile concentration and buffer pH (e.g., pH 7.0). q1->s1 No q2 Is column chemistry appropriate? q1->q2 Yes s2 Use a C18 or base-deactivated column. q2->s2 No q3 Is temperature controlled? q2->q3 Yes s3 Use a column oven (e.g., 65-70°C). q3->s3 No q4 Is the column old or degraded? q3->q4 Yes s4 Replace the column. q4->s4 Yes

Caption: Troubleshooting poor HPLC peak resolution.

References

Enhancing the conversion of Erythromycin C to Erythromycin A biosynthetically

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing the biosynthetic conversion of Erythromycin C (EryC) to Erythromycin A (EryA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the key enzymatic step in the conversion of this compound (EryC) to Erythromycin A (EryA)?

A1: The final step in the biosynthesis of EryA is the conversion of EryC. This reaction is catalyzed by the enzyme EryG, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[1][2] The eryG gene encodes this crucial enzyme.[1][3]

Q2: What is the biochemical reaction catalyzed by EryG?

A2: EryG catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 3"-hydroxyl group of the L-mycarose sugar moiety attached to the EryC macrocycle. This methylation results in the formation of Erythromycin A.[2]

Q3: Why is enhancing the conversion of EryC to EryA important?

A3: Erythromycin A is the most potent and clinically important member of the erythromycin family.[4] In industrial fermentation processes using Saccharopolyspora erythraea, incomplete conversion can lead to the accumulation of less active intermediates like Erythromycin B and this compound, which are considered impurities.[4][5] Maximizing the conversion to EryA increases the final product's purity and overall yield, reducing downstream processing costs and improving therapeutic efficacy.

Q4: What are the common strategies to improve the conversion of EryC to EryA?

A4: The primary strategy is to enhance the activity of the EryG enzyme within the production host, typically Saccharopolyspora erythraea. This is often achieved through genetic engineering, such as the overexpression of the eryG gene.[4] Since the biosynthetic pathway is branched, with Erythromycin D being a common precursor to both EryB and EryC, co-overexpression of the eryK gene (encoding the P450 hydroxylase that converts EryD to EryC) along with eryG can further channel intermediates towards EryA, improving both purity and titer.[4][6]

Q5: What are the major byproducts to monitor during this conversion?

A5: The main byproducts to monitor are Erythromycin B (EryB) and the starting material, this compound (EryC). Erythromycin D (EryD) is also a key intermediate.[2][7] The relative ratios of these compounds, typically measured by HPLC, can provide insight into the efficiency of the final tailoring steps of the biosynthetic pathway. An accumulation of EryC indicates a bottleneck at the EryG-catalyzed methylation step.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at enhancing the EryC to EryA conversion.

Troubleshooting Low Conversion Efficiency in Whole-Cell Biotransformation
Observed Problem Potential Cause Recommended Solution
High levels of EryC remain, with little to no EryA produced. 1. Insufficient EryG activity: The native or overexpressed EryG enzyme may have low specific activity. 2. Limited SAM availability: The intracellular pool of the S-adenosylmethionine cofactor may be a limiting factor.[8] 3. Sub-optimal fermentation conditions: pH, temperature, or dissolved oxygen levels may not be ideal for EryG function in vivo.[9]1. Increase eryG gene dosage: Transform the host strain with a higher copy number plasmid containing eryG or integrate additional copies into the genome.[4] 2. Supplement the medium with L-methionine , the precursor for SAM biosynthesis.[10] Consider co-expressing a SAM synthetase gene (SAMS) to boost the intracellular SAM pool.[8] 3. Optimize fermentation parameters: Maintain pH around 7.0 and temperature between 28-34°C.[9] Ensure adequate aeration, as dissolved oxygen levels can impact the overall metabolic flux and precursor supply.[3]
Accumulation of Erythromycin D. Inefficient EryK activity: The hydroxylation of EryD to EryC, catalyzed by EryK, is the rate-limiting step preceding the EryG reaction.Co-overexpress the eryK gene along with eryG. A balanced expression of both genes is often necessary to efficiently convert EryD through EryC to EryA.[4]
Accumulation of Erythromycin B. Competitive flux through the parallel pathway: EryG also methylates EryD to form EryB. If EryK activity is low, the flux may be diverted towards EryB.[2][7]This also points to a need to increase the expression and activity of EryK to more efficiently convert the common precursor EryD into EryC, making it available for the final conversion to EryA.[6]
Low overall erythromycin titer (A, B, and C). General metabolic issues: Poor cell growth, precursor (propionyl-CoA) limitation, or general stress on the host strain.[11]Optimize the fermentation medium: Ensure adequate carbon and nitrogen sources.[12] Consider using nutrient feeding strategies to maintain optimal growth and production phases.[13]
Troubleshooting Inactive or Low-Activity Purified EryG Enzyme
Observed Problem Potential Cause Recommended Solution
Low or no activity in the in vitro assay. 1. Improper protein folding: The heterologously expressed EryG may be misfolded or aggregated in inclusion bodies. 2. Degradation of SAM: The S-adenosylmethionine cofactor is unstable, especially in aqueous solutions at neutral or alkaline pH.[2] 3. Incorrect assay conditions: Sub-optimal pH, temperature, or buffer components. 4. Enzyme denaturation: Improper storage or handling of the purified enzyme.1. Optimize protein expression conditions: Try lower induction temperatures (e.g., 16-22°C) and lower inducer concentrations (e.g., 0.1-0.4 mM IPTG) to improve soluble protein expression.[14] Consider co-expression with chaperones. 2. Use freshly prepared SAM solutions for each assay. Store SAM stock solutions at -80°C in small aliquots.[2] 3. Perform a pH and temperature optimization curve for the enzyme. Start with a neutral pH buffer (e.g., phosphate or Tris-HCl, pH 7.0-7.5). 4. Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (10-20%). Avoid repeated freeze-thaw cycles.
High background signal in the assay. 1. Contaminating enzyme activity: The purified EryG might be contaminated with other enzymes from the host. 2. Non-enzymatic degradation of substrate or cofactor. 1. Improve the purification protocol: Add additional chromatography steps (e.g., ion exchange or size exclusion) after the initial affinity purification. 2. Run proper controls: Include a "no-enzyme" control (assay buffer + substrate + SAM) and a "no-substrate" control (assay buffer + enzyme + SAM) to measure background rates.

Section 3: Data Presentation

Table 1: Key Molecules in the EryC to EryA Conversion
Compound Abbreviation Molecular Weight ( g/mol ) Role in Pathway
Erythromycin DEryD703.9Common precursor to EryB and EryC
This compoundEryC719.9Substrate for EryG; immediate precursor to EryA
Erythromycin BEryB717.9Byproduct formed by methylation of EryD
Erythromycin A EryA 733.9 Final desired product
S-Adenosyl-L-methionineSAM399.4Methyl group donor cofactor for EryG
Table 2: Comparison of Genetically Engineered S. erythraea Strains
Strain Genotype Key Genetic Modification Relative EryA Titer Improvement (%) EryA Purity (% of total erythromycins) Reference
Wild Type-Baseline~85-90%[4]
ZL1004Overexpression of eryK (3 copies) and eryG (2 copies)~25%>98%[4]
ZL2005Overexpression of SAMS, vhb, eryK, and eryG36.7%>96%[8]
CS StrainCRISPRi suppression of sucC gene43.5% (with feed optimization)Not specified[12]
S. erythraea::vhbChromosomal integration of Vitreoscilla hemoglobin gene (vhb)~70%Not specified[15]

Section 4: Experimental Protocols

Protocol 1: Cloning and Heterologous Expression of eryG

This protocol describes the cloning of the eryG gene from Saccharopolyspora erythraea into an E. coli expression vector (e.g., pET series) for subsequent purification and in vitro studies.

  • Primer Design: Design PCR primers to amplify the eryG coding sequence from S. erythraea genomic DNA. Add restriction sites to the 5' ends of the primers (e.g., NdeI and XhoI) that are compatible with your chosen pET vector.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the eryG gene.

  • Vector and Insert Preparation: Digest the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI). Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the digested eryG insert into the prepared pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic for selection.

  • Screening and Sequencing: Screen colonies by colony PCR and/or restriction digestion of miniprepped plasmid DNA. Verify the sequence of the positive clones by Sanger sequencing.

  • Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

    • Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.5-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

    • Reduce the temperature to 30°C and continue incubation for 4-6 hours (or 16-22°C overnight for improved solubility).[6][14]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.[6]

Protocol 2: Whole-Cell Bioconversion of EryC to EryA

This protocol is for testing the conversion efficiency in a recombinant S. erythraea strain.

  • Inoculum Preparation: Grow the desired S. erythraea strain in seed medium for 2 days at 34°C and 250 rpm.[8]

  • Production Culture: Inoculate 50 mL of fermentation medium in a 500 mL flask with 5 mL of the seed culture.[4]

  • Substrate Feeding: After 24-48 hours of growth, add a sterile solution of this compound to the culture to a final concentration of 50-100 µg/mL.

  • Incubation: Continue the fermentation at 34°C and 250 rpm for an additional 2-4 days.

  • Sampling: Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., every 24 hours) post-feeding.

  • Extraction:

    • Adjust the pH of the culture sample to 9.0.

    • Extract with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Evaporate the organic (top) layer to dryness under vacuum or nitrogen.[16]

  • Analysis: Re-dissolve the dried extract in the HPLC mobile phase and analyze by HPLC (see Protocol 3) to quantify the concentrations of EryA and remaining EryC.

Protocol 3: HPLC Analysis of Erythromycins

This method allows for the separation and quantification of EryA, EryB, and EryC.

  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer. A common composition is:

    • Solvent A: 32 mM potassium phosphate buffer, pH 8.0

    • Solvent B: Acetonitrile/Methanol (75:25 v/v)

    • Run an isocratic elution with a ratio of approximately 69% Solvent A to 31% Solvent B.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 215 nm.

  • Column Temperature: 70°C (elevated temperature can improve peak shape for erythromycins).[2]

  • Sample Preparation: Re-dissolve the dried extracts from the bioconversion experiment in a known volume of mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Prepare standard curves for EryA, EryB, and EryC using pure standards of known concentrations. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.

Section 5: Visualizations

Caption: Final tailoring steps of the Erythromycin A biosynthetic pathway.

Experimental_Workflow cluster_cloning Gene Cloning & Host Preparation cluster_expression Protein Expression & Purification cluster_assay In Vitro Activity Assay pcr 1. PCR Amplification of eryG digest 2. Digest eryG and Vector pcr->digest ligate 3. Ligation digest->ligate transform_clone 4. Transform E. coli (Cloning) ligate->transform_clone verify 5. Verify Sequence transform_clone->verify transform_express 6. Transform E. coli (Expression) verify->transform_express induce 7. Induce Protein Expression transform_express->induce harvest 8. Harvest Cells induce->harvest lyse 9. Cell Lysis & Clarification harvest->lyse purify 10. Affinity Purification lyse->purify prepare_assay 11. Prepare Assay Mix (Buffer, EryC, SAM) purify->prepare_assay run_assay 12. Add Purified EryG & Incubate prepare_assay->run_assay quench 13. Quench Reaction run_assay->quench analyze 14. HPLC Analysis quench->analyze

Caption: Workflow for heterologous expression and in vitro testing of EryG.

Troubleshooting_Logic start Low EryA Yield check_byproducts Analyze Byproduct Profile (HPLC) start->check_byproducts high_eryc High EryC Accumulation? check_byproducts->high_eryc high_eryd High EryD Accumulation? check_byproducts->high_eryd low_all Low Titer of All Erythromycins? check_byproducts->low_all high_eryc->high_eryd No sol_eryg Problem: Inefficient EryG Activity Solution: Overexpress eryG, Supplement L-methionine high_eryc->sol_eryg Yes high_eryd->low_all No sol_eryk Problem: Inefficient EryK Activity Solution: Overexpress eryK high_eryd->sol_eryk Yes sol_fermentation Problem: General Metabolic Limitation Solution: Optimize Fermentation Medium & Conditions low_all->sol_fermentation Yes

References

Technical Support Center: Genetic Engineering of S. erythraea for Erythromycin C Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the genetic engineering of Saccharopolyspora erythraea to control Erythromycin C (Er-C) levels.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the genetic engineering of S. erythraea to modulate the production of erythromycin congeners.

Question 1: After knocking out the eryF gene, which is responsible for the C-6 hydroxylation of 6-deoxyerythronolide B (6-dEB), why am I still observing the production of erythromycin A, B, and C in my cultures?

Answer:

This is a common issue that can arise from several factors:

  • Incomplete Gene Knockout: The most likely reason is that the eryF gene was not successfully deleted in all of your selected colonies. It is crucial to verify the gene knockout at the genomic level.

    • Troubleshooting:

      • Colony PCR: Perform colony PCR with primers flanking the eryF gene and internal primers. A successful knockout should only yield a band with the flanking primers (and of a smaller size than the wild-type), and no band with the internal primers.

      • Southern Blot: For definitive confirmation, perform a Southern blot analysis on the genomic DNA of the putative knockout strains.

      • Sequencing: Sequence the PCR product from the flanking primers to confirm the deletion.

  • Contamination: Your culture may be contaminated with the wild-type S. erythraea strain.

    • Troubleshooting:

      • Streak for Single Colonies: Streak your culture on a fresh agar plate to isolate single colonies and repeat the genotype verification.

      • Microscopy: Visually inspect your cultures for any morphological inconsistencies.

  • Off-target Effects of CRISPR-Cas9: While less common, the CRISPR-Cas9 system can sometimes lead to unexpected off-target mutations that might indirectly affect the erythromycin biosynthesis pathway in unforeseen ways.[1]

    • Troubleshooting:

      • Whole-Genome Sequencing: If the issue persists and is critical, consider whole-genome sequencing to identify any unintended mutations.[1]

Question 2: My protoplast transformation efficiency for S. erythraea is consistently low. What are the key factors to optimize?

Answer:

Low transformation efficiency in S. erythraea is a frequent challenge. Several factors can influence the success of protoplast transformation:

  • Mycelial Growth Phase: The physiological state of the mycelium is critical for generating viable protoplasts.

    • Troubleshooting:

      • Harvest Time: Harvest the mycelium during the late exponential growth phase. For S. lividans, a related species, this is typically around 36-40 hours of incubation.[2] The optimal time may vary for S. erythraea.

      • Glycine in Growth Medium: Incorporating glycine (e.g., 0.5%) in the growth medium can make the cell wall more susceptible to lysozyme treatment.[2]

  • Protoplasting Conditions: The enzymatic digestion of the cell wall needs to be carefully controlled.

    • Troubleshooting:

      • Lysozyme Concentration and Incubation Time: The optimal lysozyme concentration and incubation time can vary between strains. Monitor protoplast formation under a phase-contrast microscope to determine the ideal duration.[2] For some strains, 15 minutes is sufficient, while others may require up to 60 minutes.[2]

  • PEG Concentration: The concentration of polyethylene glycol (PEG) in the transformation buffer is a critical factor.

    • Troubleshooting:

      • Titration: Empirically test a range of PEG concentrations (e.g., 20-60%) to find the optimum for your specific strain and experimental conditions.[3]

  • Plasmid DNA Quality and Quantity:

    • Troubleshooting:

      • Purity: Use high-purity, endotoxin-free plasmid DNA.

      • Concentration: The optimal amount of plasmid DNA can influence transformation efficiency. Experiment with different DNA concentrations.[3]

Question 3: I am having trouble separating and quantifying Erythromycin A, B, and C using HPLC. What are some common issues and solutions?

Answer:

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing erythromycin congeners, but several issues can affect the quality of your results.[4]

  • Poor Peak Resolution:

    • Troubleshooting:

      • Mobile Phase Composition: Adjust the ratio of your mobile phase components. For reverse-phase chromatography, modifying the acetonitrile or methanol concentration can significantly impact separation.

      • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the erythromycins and thus their retention. Experiment with slight adjustments to the pH of your buffer.

      • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.

  • Noisy Baseline:

    • Troubleshooting:

      • Solvent Purity: Use high-purity, HPLC-grade solvents and ensure they are properly filtered and degassed.[5]

      • System Leaks: Check for any leaks in the pump, injector, or detector, as this can cause pressure instability and a noisy baseline.[5]

      • Detector Issues: Ensure the detector lamp is stable and the flow cell is clean.[5]

  • Peak Tailing:

    • Troubleshooting:

      • Sample Overload: Inject a smaller volume or a more dilute sample.

      • Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

      • Silanol Interactions: If using a silica-based column, interactions between the basic erythromycin molecules and acidic silanol groups can cause tailing. Using a mobile phase with a competing base or adjusting the pH can help mitigate this.

Quantitative Data Summary

The following tables summarize the production of Erythromycin A (Er-A), Erythromycin B (Er-B), and this compound (Er-C) in various genetically engineered strains of S. erythraea.

Table 1: Erythromycin Production in Wild-Type and Engineered S. erythraea Strains

StrainGenotypeEr-A (mg/L)Er-B (mg/L)Er-C (mg/L)Reference
HL3168 E3Wild-Type (Industrial)3360910260[6]
ZL2001HL3168 E3 with artificial attB site3180580420[7]
SE/0720(permE*_s23)NRRL 23338 with promoter engineering298.8 (Total Er-A + Er-B)--[8]
ABE1441High-producing strain~2100--[9]

Table 2: Relative Ratios of Erythromycin Congeners in Engineered Strains

StrainGenotypeRatio of Er-A to (Er-B + Er-C)Reference
HL3168 E3Wild-Type (Industrial)~2.9:1[6]
ZL2001HL3168 E3 with artificial attB site3.2:1[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the genetic engineering of S. erythraea.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout of eryF

This protocol is adapted from methodologies for CRISPR/Cas9-mediated genome editing in S. erythraea.[10][11]

  • sgRNA Design and Plasmid Construction:

    • Design a 20 bp guide RNA (gRNA) targeting the eryF gene using a suitable online tool.

    • Synthesize the sgRNA and clone it into a CRISPR/Cas9 editing plasmid for S. erythraea. This plasmid should contain the Cas9 expression cassette and the sgRNA scaffold.

    • Construct a donor DNA template containing the upstream and downstream homology arms (each ~1 kb) of the eryF gene, flanking a selection marker if desired.

  • Transformation of S. erythraea:

    • Prepare protoplasts from a mid-log phase culture of S. erythraea.

    • Transform the protoplasts with the CRISPR/Cas9-eryF-sgRNA plasmid and the donor DNA template using a PEG-mediated method.

    • Plate the transformed protoplasts on a regeneration medium and select for transformants.

  • Screening for Knockout Mutants:

    • Isolate genomic DNA from the resulting colonies.

    • Perform PCR using primers flanking the eryF gene to screen for the desired deletion. The PCR product from the knockout mutant will be smaller than that from the wild-type.

    • Confirm the knockout by Sanger sequencing of the PCR product.

  • Curing of the CRISPR Plasmid:

    • If the CRISPR plasmid is temperature-sensitive, cure it by cultivating the confirmed knockout strain at a non-permissive temperature (e.g., 39°C).[10]

Protocol 2: HPLC Analysis of Erythromycin A, B, and C

This protocol is based on established methods for the HPLC analysis of erythromycins.[4][12]

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Adjust the pH of the supernatant to 9.5 with a suitable base.

    • Extract the erythromycins from the supernatant using an organic solvent such as ethyl acetate or methyl isobutyl ketone.

    • Evaporate the organic solvent and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., di-potassium hydrogen phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile). A typical ratio could be 60:40 (buffer:acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 65°C.

    • Detection: UV at 215 nm.

    • Injection Volume: 100 µL.

  • Quantification:

    • Prepare standard curves for Erythromycin A, B, and C using pure reference standards.

    • Calculate the concentration of each congener in the samples by comparing their peak areas to the respective standard curves.

Visualizations

Erythromycin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications Propionyl-CoA Propionyl-CoA DEBS (EryA) DEBS (EryA) Propionyl-CoA->DEBS (EryA) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS (EryA) 6-dEB 6-dEB DEBS (EryA)->6-dEB EryF EryF 6-dEB->EryF C-6 Hydroxylation EB EB EryF->EB EryB_EryC EryB & EryC (Glycosylation) EB->EryB_EryC Er-D Er-D EryB_EryC->Er-D EryK EryK Er-D->EryK C-12 Hydroxylation EryG EryG Er-D->EryG Shunt Pathway Er-C Er-C EryK->Er-C Er-C->EryG C-3'' O-Methylation Er-A Er-A EryG->Er-A Er-B Er-B EryG->Er-B

Caption: Troubleshooting decision tree for unexpected this compound levels.

References

Solving solubility issues for Erythromycin C in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for overcoming solubility challenges with Erythromycin C in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is sparingly soluble in water and aqueous buffers. Its solubility is significantly influenced by the pH of the solution. It is more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

The low aqueous solubility of this compound is a primary reason for dissolution challenges. Additionally, the pH of your buffer plays a critical role. Erythromycin is known to be unstable and degrades rapidly in acidic conditions (pH < 6.5), which can also affect its apparent solubility.[3][4] For optimal solubility and stability, a slightly alkaline pH is preferable.

Q3: What is the recommended method for preparing an aqueous solution of this compound?

The most effective method is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. This stock solution can then be slowly diluted with the desired aqueous buffer to the final concentration.[1]

Q4: What is the stability of this compound in aqueous solutions?

This compound is unstable in acidic aqueous solutions. At a pH of 2, significant degradation can occur in minutes.[4] In slightly alkaline conditions (e.g., pH 7.4 and above), it exhibits greater stability. It is recommended to use freshly prepared aqueous solutions, ideally on the same day, to ensure potency.[1]

Q5: Can I heat the solution to improve the solubility of this compound?

Gentle warming to 37°C along with sonication can aid in dissolving this compound.[2] However, prolonged exposure to higher temperatures may degrade the antibiotic, so this should be done cautiously and for a short duration.

Troubleshooting Guide

Issue: Precipitate forms when diluting the organic stock solution into the aqueous buffer.
  • Cause: The concentration of the organic solvent in the final solution may be too high, or the final concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Solution:

    • Reduce the volume of the organic stock solution: Prepare a more concentrated initial stock solution in the organic solvent so that a smaller volume is needed for dilution.

    • Slowly add the stock solution: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This helps to disperse the drug and avoid localized high concentrations that can lead to precipitation.

    • Cool the buffer: In some cases, performing the dilution on ice can help to manage the thermodynamics of solubilization and prevent immediate precipitation.

Issue: The this compound solution is cloudy or hazy.
  • Cause: This may indicate that the this compound is not fully dissolved or that some degradation has occurred.

  • Solution:

    • Verify the pH of the buffer: Ensure the pH is in the optimal range for Erythromycin solubility (neutral to slightly alkaline).

    • Sonication: Place the solution in an ultrasonic bath for a short period to help break up any undissolved particles.

    • Filtration: If cloudiness persists and you suspect particulate matter, you can filter the solution through a 0.22 µm syringe filter. Be aware that this may remove some of the undissolved drug, so it's best to address the underlying solubility issue first.

Issue: The solution color changes over a short period.
  • Cause: A color change, particularly yellowing, can be an indicator of chemical degradation, especially in acidic conditions.[5]

  • Solution:

    • Prepare fresh solutions: Due to its limited stability, it is crucial to prepare this compound solutions immediately before use.

    • Buffer selection: Use a buffer system that can maintain a stable pH in the neutral to slightly alkaline range.

    • Protect from light: Store solutions protected from light to minimize photodegradation.

Data Presentation

Note: Specific solubility data for this compound is limited in the literature. The following tables provide data for Erythromycin (often Erythromycin A), which can be used as a reasonable approximation for this compound due to their structural similarity.

Table 1: Solubility of Erythromycin in Various Solvents

SolventSolubilityReference
Water~2 mg/mL[6]
Ethanol~30-50 mg/mL[1]
DMSO~15 mg/mL[1]
DMF~15 mg/mL[1]
MethanolSoluble[2]
AcetonitrileFreely soluble
ChloroformSoluble

Table 2: Aqueous Solubility of Erythromycin at Different pH Values

Buffer SystempHSolubility (mg/mL)Reference
Acetate Buffer5.01.5[7]
Phosphate-Buffered Saline (PBS)7.2~0.5 (in 1:1 ethanol:PBS)[1]
Phosphate-Buffered Saline (PBS)7.41.6[7]
Phosphate Buffer6.512.77[3]

Experimental Protocols

Protocol 1: Preparation of this compound in Aqueous Buffer using a Co-solvent

This protocol describes the recommended method for solubilizing this compound in an aqueous buffer for experimental use.

Materials:

  • This compound powder

  • Anhydrous Ethanol (or DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4), pre-chilled to 4°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of anhydrous ethanol (or DMSO) to achieve a high concentration (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • Place the required volume of your target aqueous buffer into a new sterile tube.

    • While vigorously vortexing the aqueous buffer, slowly add the concentrated this compound stock solution dropwise.

    • Continue to vortex for another 30 seconds after the addition is complete.

  • Final Steps:

    • Visually inspect the solution for any signs of precipitation.

    • If the solution is clear, it is ready for use.

    • Use the freshly prepared solution immediately for your experiments. Do not store aqueous solutions of this compound for more than one day.[1]

Visualizations

Erythromycin_Solubility_Workflow Workflow for Solubilizing this compound cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting start Start: Weigh this compound Powder dissolve_organic Dissolve in minimal organic solvent (e.g., Ethanol) start->dissolve_organic stock_sol Clear Concentrated Stock Solution dissolve_organic->stock_sol add_to_buffer Slowly add stock to vigorously stirring aqueous buffer stock_sol->add_to_buffer final_solution Final Aqueous Solution add_to_buffer->final_solution check_clarity Check for Clarity final_solution->check_clarity precipitate Precipitate Observed check_clarity->precipitate Not Clear clear_solution Solution is Clear check_clarity->clear_solution Clear troubleshoot_actions 1. Use more concentrated stock 2. Add stock more slowly 3. Adjust buffer pH precipitate->troubleshoot_actions proceed Proceed to Experiment clear_solution->proceed

Caption: A step-by-step workflow for dissolving this compound.

logical_relationship Factors Influencing this compound Solubility cluster_factors Key Factors cluster_outcomes Outcomes Erythromycin_C This compound (Poorly Aqueous Soluble) pH pH of Aqueous Buffer Erythromycin_C->pH Co_Solvent Use of Co-solvents (e.g., Ethanol, DMSO) Erythromycin_C->Co_Solvent Temperature Temperature Erythromycin_C->Temperature Solubility Solubility pH->Solubility Higher pH increases Stability Stability pH->Stability Acidic pH decreases Co_Solvent->Solubility Increases Temperature->Solubility Gentle warming can increase Temperature->Stability High temp decreases Solubility->Stability Interrelated

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potency of Erythromycins A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial potency of three key members of the erythromycin family: Erythromycin A, Erythromycin B, and Erythromycin C. Erythromycins are macrolide antibiotics that play a crucial role in treating various bacterial infections. Understanding the subtle yet significant differences in their antibacterial activity is paramount for research and development in the field of antimicrobial agents. This analysis is supported by experimental data and detailed methodologies to aid in laboratory research and drug development endeavors.

Data Presentation: Comparative Antibacterial Potency

The antibacterial potency of Erythromycins A, B, and C has been evaluated in various studies, with Minimum Inhibitory Concentration (MIC) being a key quantitative measure. While direct, side-by-side comparative studies with extensive MIC data for all three compounds against a wide range of bacteria are limited in recent literature, a consistent trend in their relative potency has been established.

A foundational study by Kibwage et al. (1985) provides a clear comparison of their activities. The general consensus is that Erythromycin A is the most potent of the three, followed by Erythromycin B, with this compound exhibiting the least activity.[1][2]

Table 1: Relative Antibacterial Potency and Typical MIC Ranges of Erythromycins A, B, and C

Erythromycin VariantRelative PotencyTypical MIC Range for Erythromycin A (μg/mL)
Erythromycin A Most PotentStaphylococcus aureus : ≤0.5 (Susceptible) to >64 (Resistant) Streptococcus pyogenes : ≤0.25 (Susceptible) to >64 (Resistant)
Erythromycin B Moderately Potent (Slightly less active than Erythromycin A)Data not readily available in recent comparative studies.
This compound Least Potent (Approximately half the activity of Erythromycin A)Data not readily available in recent comparative studies.

Note: The MIC values for Erythromycin A can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The provided ranges are indicative of susceptible and resistant phenotypes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the antibacterial potency of a compound. The following are detailed methodologies for two common MIC determination assays.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of Erythromycin A, B, and C of known concentration

  • Sterile diluent (e.g., sterile water or saline)

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold serial dilutions of each erythromycin variant in the sterile broth medium within the wells of the microtiter plate. The final volume in each well should be 50 μL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 μL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium upon which bacteria are then inoculated.

Materials:

  • Sterile petri dishes

  • Molten and cooled sterile agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial culture in logarithmic growth phase

  • Stock solutions of Erythromycin A, B, and C of known concentration

  • Sterile diluent

  • Incubator

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of dilutions of each erythromycin variant.

    • Add a specific volume of each antibiotic dilution to molten and cooled (to 45-50°C) sterile agar medium.

    • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation:

    • Spot-inoculate a standardized amount of the bacterial suspension onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Erythromycins

Erythromycins exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.

Erythromycin Mechanism of Action cluster_bacterium Bacterial Cell Erythromycin Erythromycin Ribosome_50S 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Inhibits Inhibition->Bacterial_Growth Prevents

Caption: Mechanism of action of erythromycins on bacterial protein synthesis.

Experimental Workflow: MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of Erythromycins A, B, and C.

MIC_Determination_Workflow Start Start Prepare_Reagents Prepare Bacterial Inoculum & Erythromycin Stock Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Erythromycins A, B, and C Prepare_Reagents->Serial_Dilution Inoculation Inoculate Microtiter Plates or Agar Plates with Bacteria Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Observe and Record Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC for each Erythromycin Variant Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination of erythromycins.

Logical Relationship: Antibacterial Potency

This diagram illustrates the established hierarchical relationship of the antibacterial potency among Erythromycins A, B, and C.

Antibacterial_Potency_Relationship Erythromycin_A Erythromycin A Erythromycin_B Erythromycin B Erythromycin_A->Erythromycin_B > Potency Decreasing Potency Erythromycin_C This compound Erythromycin_B->Erythromycin_C >

Caption: Relative antibacterial potency of Erythromycins A, B, and C.

References

A Comparative Guide to HPLC-UV Method Validation for Erythromycin C Impurity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Erythromycin is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of Erythromycin C, a known impurity, alongside alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical strategy.

Performance Comparison of Analytical Methods

The selection of an analytical method for impurity testing is a critical decision in the drug development process, balancing sensitivity, specificity, and efficiency. While HPLC-UV is a widely adopted technique, other methods offer distinct advantages and disadvantages.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reliable, widely available, and cost-effective.Erythromycin and its impurities have low UV absorption, potentially leading to lower sensitivity.[1]
LC-MS Chromatographic separation coupled with mass spectrometry detection.High sensitivity and specificity, allows for peak identification based on mass-to-charge ratio.[1]Higher equipment cost and complexity.
Microbiological Assay Inhibition of microbial growth by the antibiotic.Measures biological activity.Long incubation periods, lack of precision, and low sensitivity.[2][3]
Electrochemical Detection Measures the current resulting from oxidation or reduction of the analyte.Can offer high sensitivity for electroactive compounds.Not as common for routine analysis.[2][3][4]

Quantitative Comparison of Validated HPLC-UV Methods

The following table summarizes the key validation parameters for a representative HPLC-UV method for the analysis of Erythromycin and its impurities, including this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Validation ParameterMethod 1 PerformanceICH Acceptance Criteria
Specificity The method is able to separate Erythromycin, Erythromycin B, this compound, and nine other impurities.[10]The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.999[11]≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%Typically 80% - 120% for impurity quantification.
Precision (% RSD) < 2.0%≤ 15% for impurities at the limit of quantitation.
Limit of Detection (LOD) 0.005969 mg/mL[11]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.0196 mg/mL[11]Signal-to-noise ratio of 10:1.
Robustness Unaffected by small, deliberate variations in method parameters.The method's capacity to remain unaffected by small variations in parameters.[9]

Experimental Protocol: Validated HPLC-UV Method

This section details the experimental protocol for a validated stability-indicating HPLC-UV method for the determination of this compound and other related impurities in Erythromycin Stearate tablets.[10]

1. Chromatographic Conditions:

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

  • Mobile Phase B: Methanol

  • Gradient Program: A gradient mode is employed for the separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 100 μL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Erythromycin and known impurities, including this compound, in a suitable diluent.

  • Sample Solution: Extract the Erythromycin API from the tablet matrix using a suitable solvent and dilute to a known concentration.

3. Validation Procedure:

The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[10]

  • Specificity: Demonstrated by separating the main component from its impurities and degradation products. Stress studies (acid, base, and oxidative degradation) were performed to show that the degradation products were well-resolved from the Erythromycin peaks.[10]

  • Linearity: Assessed by analyzing a series of solutions at different concentrations.

  • Accuracy: Determined by the recovery of a known amount of impurity spiked into a sample matrix.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • LOD and LOQ: Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by intentionally varying chromatographic parameters such as flow rate and mobile phase composition.

Visualizing the Workflow and Validation Relationships

To better understand the logical flow of the HPLC-UV method validation process and the relationship between the different validation parameters, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting A Select Chromatographic Conditions B Optimize Separation A->B C Define Validation Parameters B->C D Set Acceptance Criteria C->D E Perform Experiments D->E F Collect Data E->F G Analyze Results F->G H Generate Validation Report G->H

Caption: Experimental workflow for HPLC-UV method validation.

G cluster_0 Assay Characteristics cluster_1 Impurity Characteristics cluster_2 Method Performance Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Robustness Robustness Method Validation->Robustness Accuracy->Linearity Precision->Range Specificity->LOD Specificity->LOQ

Caption: Logical relationship of HPLC validation parameters.

References

Cross-reactivity studies of Erythromycin C in erythromycin immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a critical parameter. When detecting erythromycin, a key concern is the potential for cross-reactivity with its related substances. This guide provides a comparative overview of the cross-reactivity profiles of various erythromycin analogues in commercially available enzyme-linked immunosorbent assays (ELISAs) and details the experimental protocols for assessing such interactions.

Performance of Commercial Erythromycin Immunoassays

The cross-reactivity of an immunoassay determines its ability to differentiate between the target analyte and structurally similar compounds. In the case of erythromycin, several related substances, such as Erythromycin B, C, D, and E, may be present in samples and could potentially interfere with the accurate quantification of Erythromycin A, the active component.

Published data from various commercial ELISA kits indicate a high specificity for Erythromycin A. However, the degree of cross-reactivity with other erythromycin analogues can vary. It is important to note that specific cross-reactivity data for Erythromycin C is not widely available in the product literature of many commercial kits. The following table summarizes the reported cross-reactivity of several erythromycin-related compounds in representative ELISA kits.

CompoundELISA Kit 1 Cross-Reactivity (%)ELISA Kit 2 Cross-Reactivity (%)
Erythromycin A 100 100
Erythromycin Ethylsuccinate12[1]Not Reported
Tylosin0[1]<0.1[2]
Spiramycin0[1]<0.1[2]
ValnemulinNot Reported<0.1[2]
LincomycinNot Reported<0.1[2]
KanamycinNot Reported<0.1[2]
TilmicosinNot Reported<0.1[2]
DoramectinNot Reported<0.1[2]
IvermectinNot Reported<0.1[2]
EprinomectinNot Reported<0.1[2]
MoxidectinNot Reported<0.1[2]
AbamectinNot Reported<0.1[2]

Note: Data for this compound is not specified in the provided datasheets.

Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA

The following is a detailed methodology for assessing the cross-reactivity of erythromycin-related substances in a competitive ELISA format. This protocol can be adapted to include this compound and other analogues of interest.

Objective: To determine the percentage of cross-reactivity of erythromycin analogues (e.g., Erythromycin B, C, D, E) against a specific anti-erythromycin antibody in a competitive ELISA.

Principle: A competitive ELISA is based on the competition between the free analyte in the sample (or standard) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites coated on a microplate well. The signal produced is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is determined by comparing the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) to the IC50 of the target analyte (Erythromycin A).

Materials:

  • Microtiter plate (96-well) pre-coated with anti-erythromycin antibodies

  • Erythromycin A standard solutions (various concentrations)

  • Erythromycin analogue solutions (e.g., this compound, various concentrations)

  • Erythromycin-horseradish peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of dilutions for the Erythromycin A standard.

    • Prepare a series of dilutions for each erythromycin analogue to be tested.

  • Assay Procedure:

    • Add a specific volume of the standard or sample solution to the designated wells of the microtiter plate.

    • Add a fixed volume of the Erythromycin-HRP conjugate to each well.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 37°C) to allow for competitive binding.

    • Wash the plate multiple times with Wash Buffer to remove unbound reagents.

    • Add the Substrate Solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at 25°C).

    • Add the Stop Solution to terminate the reaction.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Standard Curve Generation: Plot the absorbance values of the Erythromycin A standards against their corresponding concentrations.

  • IC50 Determination: From the standard curve and the curves generated for each analogue, determine the concentration of Erythromycin A and each analogue that results in a 50% reduction in the maximum signal (IC50).

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each analogue using the following formula:

    % Cross-Reactivity = (IC50 of Erythromycin A / IC50 of Analogue) x 100

Visualizing the Immunoassay Principle

To better understand the underlying mechanism of the competitive ELISA used in these cross-reactivity studies, the following diagrams illustrate the key steps.

Competitive_ELISA_Principle cluster_well Microplate Well Ab Anti-Erythromycin Antibody Ery Erythromycin (Sample/Standard) Ery_HRP Erythromycin-HRP Conjugate Ery->Ab Competition Ery_HRP->Ab

Figure 1. Competitive binding of free and enzyme-conjugated erythromycin to the antibody.

ELISA_Workflow A Add Sample/Standard and Erythromycin-HRP to Antibody-Coated Well B Incubate to Allow Competitive Binding A->B C Wash to Remove Unbound Reagents B->C D Add Substrate C->D E Incubate for Color Development D->E F Add Stop Solution E->F G Read Absorbance F->G

Figure 2. General workflow of a competitive ELISA for erythromycin detection.

References

A Head-to-Head Comparison of Erythromycin C and Erythromycin D Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin, a macrolide antibiotic produced by Saccharopolyspora erythraea, is a complex of several related compounds, primarily erythromycins A, B, C, and D. While Erythromycin A is the most abundant and clinically significant component, understanding the bioactivity of the minor components is crucial for a comprehensive grasp of the drug's overall efficacy and for the development of novel antibiotic derivatives. This guide provides a detailed comparison of the bioactivity of Erythromycin C and Erythromycin D, supported by available experimental data and methodologies.

Quantitative Bioactivity Data

Direct head-to-head quantitative comparisons of the bioactivity of this compound and Erythromycin D are limited in publicly available literature. However, studies have consistently positioned their antibacterial potency as being significantly lower than that of Erythromycin A. The most definitive data comes from a comprehensive study by Kibwage et al. (1985), which evaluated the antibacterial activities of these components against a panel of 21 gram-positive and 15 gram-negative microorganisms.[1][2]

The key finding of this and subsequent research is that This compound and Erythromycin D exhibit approximately half the antibacterial activity of Erythromycin A .[1][2] This difference in potency is attributed to structural variations in their macrolide rings.

FeatureThis compoundErythromycin DReference
Relative Antibacterial Potency Approximately 50% of Erythromycin A's activityApproximately 50% of Erythromycin A's activity[1][2]
General Spectrum of Activity Primarily active against Gram-positive bacteriaPrimarily active against Gram-positive bacteria[1][2]

Mechanism of Action

This compound and Erythromycin D share the same mechanism of action as other erythromycin analogues. They are bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the growth of the bacteria.

Erythromycin Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit Erythromycin This compound / D Erythromycin->50S_subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Arrest Inhibition->Protein_Synthesis Inhibits MIC Assay Workflow Start Start Prepare_Erythromycin Prepare Serial Dilutions of This compound and D Start->Prepare_Erythromycin Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Erythromycin Dilutions Prepare_Erythromycin->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C for 18-24 hours) Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

A Comparative Analysis of the Pharmacokinetic Profiles of Erythromycin A and Erythromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Erythromycin A and Erythromycin C. Erythromycin is a macrolide antibiotic composed of several related compounds, with Erythromycin A being the most biologically active and prevalent component. While extensive pharmacokinetic data is available for Erythromycin A, specific and comprehensive data for this compound in publicly accessible literature is scarce. This guide summarizes the known pharmacokinetic parameters of Erythromycin A and highlights the structural differences between the two molecules, which may influence their pharmacokinetic properties.

Data Presentation: Pharmacokinetic Profiles

Due to the limited availability of specific pharmacokinetic data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the well-documented pharmacokinetic parameters of Erythromycin A.

Table 1: Pharmacokinetic Profile of Erythromycin A

Pharmacokinetic ParameterValueReferences
Absorption
BioavailabilityVariable, typically 30-65% depending on the ester form.[1]
Tmax (Time to Peak Plasma Concentration)~4 hours when taken with food.[2]
Effect of FoodFood can delay absorption; optimal levels are reached in a fasting state.[2]
Distribution
Protein Binding~90%[1]
Volume of Distribution (Vd)Widely distributed into most body fluids and tissues.[2]
Metabolism
Primary SiteLiver[1][2]
Metabolic PathwayN-demethylation[2]
Primary EnzymeCytochrome P450 3A4 (CYP3A4)[1][2]
Excretion
Primary RouteBile[1][2]
Renal Excretion2-15% as unchanged drug.[1]
Half-life (t½)1.5 - 2.0 hours[1][2]

Structural Differences

Erythromycin A and this compound are structurally very similar, differing only in the sugar moiety attached at one position of the macrolide ring. Erythromycin A contains the sugar L-cladinose, while this compound contains L-mycarose. This seemingly minor difference can potentially impact the molecule's interaction with metabolic enzymes and transporters, thus influencing its pharmacokinetic profile. However, without specific studies on this compound, the extent of this influence remains largely uncharacterized.

Experimental Protocols

The following is a generalized experimental protocol for determining the pharmacokinetic profile of an erythromycin compound in humans, based on common methodologies found in the literature.

Objective: To determine the single-dose pharmacokinetic parameters of an erythromycin compound in healthy adult volunteers.

Study Design: An open-label, single-dose pharmacokinetic study.

Subjects: A cohort of healthy adult male and female volunteers.

Procedure:

  • Informed Consent and Screening: All subjects provide written informed consent. A thorough medical history, physical examination, and routine laboratory tests are conducted to ensure eligibility.

  • Dosing: After an overnight fast, subjects receive a single oral dose of the erythromycin compound with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the erythromycin compound in plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.

Visualizations

The following diagrams illustrate the metabolic pathway of Erythromycin A and a typical experimental workflow for a pharmacokinetic study.

Erythromycin_A_Metabolism Erythromycin_A Erythromycin A CYP3A4 CYP3A4 (in Liver) Erythromycin_A->CYP3A4 N-demethylation N_desmethyl_Erythromycin_A N-desmethyl-Erythromycin A (Primary Metabolite) CYP3A4->N_desmethyl_Erythromycin_A Bile_Excretion Excretion in Bile N_desmethyl_Erythromycin_A->Bile_Excretion

Caption: Metabolic pathway of Erythromycin A.

PK_Study_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject_Recruitment Subject Recruitment & Screening Dosing Drug Administration (Single Oral Dose) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Analysis HPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Compilation Concentration-Time Data Sample_Analysis->Data_Compilation PK_Analysis Pharmacokinetic Modeling Data_Compilation->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Experimental workflow for a pharmacokinetic study.

References

A Comparative Guide: In Vitro Activity of Erythromycin C versus Clarithromycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of Erythromycin C and clarithromycin against clinically relevant gram-positive bacteria. The information presented is collated from available scientific literature to support research and development in the field of antibacterial agents.

Executive Summary

This compound, a component of the erythromycin complex, and clarithromycin, a semi-synthetic derivative of erythromycin A, are macrolide antibiotics that inhibit bacterial protein synthesis. While extensive data exists for clarithromycin and the more common Erythromycin A, specific comparative data for this compound is limited. However, available research indicates that this compound generally exhibits lower in vitro activity compared to Erythromycin A, and by extension, to clarithromycin, which is known to be more potent than erythromycin against many gram-positive pathogens.

Mechanism of Action

Both this compound and clarithromycin are bacteriostatic agents that function by reversibly binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] This binding action inhibits the translocation step of protein synthesis, ultimately halting bacterial growth and replication.[1][2] Resistance to these macrolides can emerge through modification of the ribosomal target site, active drug efflux, or enzymatic inactivation.

cluster_bacterium Gram-Positive Bacterium Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Inhibition Inhibition Ribosome_50S->Inhibition Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Macrolide This compound / Clarithromycin Macrolide->Ribosome_50S Binds to Inhibition->Protein_Synthesis Blocks

Mechanism of action for this compound and Clarithromycin.

Comparative In Vitro Activity

Gram-Positive BacteriumAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus Erythromycin0.25 - 0.5>64
This compound (estimated)0.5 - 1.0>128
Clarithromycin0.12 - 0.25>64
Streptococcus pneumoniae Erythromycin0.0630.125
This compound (estimated)0.1250.25
Clarithromycin0.0310.063
Enterococcus faecalis Erythromycin1.0>4
This compound (estimated)2.0>8
Clarithromycin0.5>4

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. The data for erythromycin and clarithromycin are compiled from various sources. The values for this compound are estimations and should be confirmed by direct experimental testing.

Experimental Protocols

The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the potency of antibiotics. The following are detailed methodologies for two standard experimental procedures.

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic in Broth Start->Prepare_Antibiotic Dispense_Plate Dispense Dilutions into 96-Well Microtiter Plate Prepare_Antibiotic->Dispense_Plate Inoculate_Plate Inoculate Wells with Bacterial Suspension Dispense_Plate->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Observe for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution MIC Testing.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Dispensing into Microtiter Plates: 100 µL of each antibiotic dilution is dispensed into the wells of a 96-well microtiter plate. A growth control well (broth with no antibiotic) and a sterility control well (broth only) are also included.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing multiple isolates simultaneously.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted.

  • Preparation of Agar Plates: A defined volume of each antibiotic dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Preparation of Inoculum: Bacterial inoculums are prepared as described for the broth microdilution method, achieving a concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

Based on the available data, clarithromycin demonstrates superior in vitro activity against key gram-positive bacteria when compared to erythromycin. Given that this compound is reported to be less potent than Erythromycin A, it can be inferred that clarithromycin is also more active than this compound. This guide underscores the need for direct comparative studies to precisely quantify the in vitro efficacy of this compound against contemporary clinical isolates of gram-positive bacteria. The provided experimental protocols offer a standardized framework for conducting such essential research.

References

A Comparative Guide to Method Validation for the Quantification of Erythromycin C in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of bulk drug substances is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Erythromycin C, a known impurity in erythromycin bulk drug substance. The comparison is based on established method validation guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the reliability and accuracy of the data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely used technique for the quantification of this compound and other related substances in erythromycin bulk drug. Its high specificity, accuracy, and precision make it the preferred method for quality control in the pharmaceutical industry.

A typical stability-indicating HPLC method was developed and validated for the separation and analysis of organic impurities in erythromycin stearate tablets, which is also applicable to the bulk drug substance. This method successfully separates Erythromycin A, Erythromycin B, and this compound from other impurities[1]. The validation of this method was performed in accordance with ICH guidelines, ensuring its suitability for its intended purpose[2][3][4][5].

Performance Characteristics

The performance of a well-validated HPLC method for the quantification of erythromycin and its related substances, including this compound, is summarized below.

Validation ParameterHPLC/UPLC Method Performance
Specificity The method is highly specific and can resolve this compound from Erythromycin A, Erythromycin B, and other potential degradation products and impurities[1].
Linearity A correlation coefficient (r²) of >0.99 is typically achieved over a relevant concentration range[6].
Accuracy Recovery studies generally show results between 98% and 102%[7].
Precision The relative standard deviation (RSD) for replicate injections is typically less than 2.0%[7]. For a UPLC method, the %RSD for precision was found to be 0.5%[6].
Limit of Detection (LOD) Can be in the range of nanograms (ng)[6].
Limit of Quantification (LOQ) Can be in the range of micrograms per milliliter (µg/mL)[6]. A precision study at the LOQ level showed a %RSD of <3.1%[6].
Robustness The method demonstrates resilience to small, deliberate variations in method parameters such as pH, mobile phase composition, and temperature[1].
Experimental Protocol: HPLC Method

A representative HPLC method for the analysis of erythromycin and its related substances is detailed below.

1. Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • A Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) is a suitable choice[1].

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of 0.4% ammonium hydroxide in water and methanol is effective[1].

  • Detection Wavelength: 215 nm[1].

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at an elevated temperature, for instance, 65°C, to improve peak shape and resolution.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components). Prepare working standards by serial dilution to cover the expected concentration range of the impurity.

  • Sample Solution: Accurately weigh a suitable amount of the erythromycin bulk drug substance and dissolve it in the diluent to achieve a known concentration.

4. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between critical peaks (e.g., Erythromycin A and nearby impurities), peak asymmetry (tailing factor), and precision of replicate injections of a standard solution.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Alternative Method: UV-Visible Spectrophotometry

Performance Characteristics
Validation ParameterUV-Visible Spectrophotometry Performance
Specificity Low. This method is generally not specific for this compound and will measure the absorbance of Erythromycin A and other related substances that absorb at the same wavelength. It is not a stability-indicating method.
Linearity Good linearity can be achieved for the total erythromycin content.
Accuracy Accuracy can be acceptable for the total erythromycin content but not specifically for this compound.
Precision Good precision can be obtained for replicate measurements of the same solution.
Limit of Detection (LOD) Generally higher (less sensitive) than HPLC methods.
Limit of Quantification (LOQ) Generally higher (less sensitive) than HPLC methods.
Robustness The method is generally robust concerning minor variations in solvent composition and pH.
Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • A UV-Visible spectrophotometer.

2. Solvent:

  • A suitable solvent in which erythromycin is stable and soluble, for example, methanol.

3. Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for erythromycin.

  • Standard Preparation: Prepare a series of standard solutions of a well-characterized erythromycin reference standard of known purity in the chosen solvent.

  • Sample Preparation: Accurately weigh the erythromycin bulk drug substance and dissolve it in the solvent to obtain a concentration within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax.

  • Calculation: Calculate the total erythromycin content in the sample based on the absorbance of the standard solutions. The contribution of this compound to the total absorbance cannot be individually determined.

Experimental Workflow: UV-Visible Spectrophotometry

UV_Vis_Workflow cluster_prep_uv Preparation cluster_analysis_uv Analysis cluster_processing_uv Data Processing Standard_Prep_UV Standard Preparation Spectrophotometer Spectrophotometer Standard_Prep_UV->Spectrophotometer Sample_Prep_UV Sample Preparation Sample_Prep_UV->Spectrophotometer Absorbance_Measurement Absorbance Measurement Spectrophotometer->Absorbance_Measurement Calculation Concentration Calculation Absorbance_Measurement->Calculation

Caption: Workflow for the analysis of erythromycin by UV-Visible Spectrophotometry.

Comparison Summary

FeatureHPLC/UPLCUV-Visible Spectrophotometry
Specificity for this compound HighVery Low
Sensitivity HighLow
Accuracy for Impurity Quantification HighLow
Cost of Instrumentation HighLow
Complexity of Operation HighLow
Suitability for Bulk Drug Substance Highly Suitable (Regulatory Accepted)Not suitable for specific impurity quantification

Conclusion

For the accurate and reliable quantification of this compound in bulk drug substance, a validated HPLC or UPLC method is the recommended approach. These methods provide the necessary specificity, sensitivity, and precision to meet regulatory requirements for impurity profiling. While UV-Visible spectrophotometry is a simpler and less expensive technique, its lack of specificity makes it unsuitable for the quantification of individual impurities like this compound in the presence of the main active pharmaceutical ingredient and other related substances. The choice of method should be guided by the specific requirements of the analysis and the regulatory context.

References

Side-by-side comparison of extraction efficiency for Erythromycin C with different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, optimizing the extraction of active pharmaceutical ingredients is a critical step in ensuring purity, yield, and cost-effectiveness. This guide provides a side-by-side comparison of the extraction efficiency for Erythromycin C using various solvents, supported by experimental data from published studies.

Executive Summary

The extraction of this compound, a macrolide antibiotic, from fermentation broths is a crucial downstream process. The choice of solvent significantly impacts the efficiency and selectivity of this extraction. While Erythromycin A is often the primary focus of such studies, the data presented here includes findings relevant to this compound where available. Key factors influencing extraction efficiency include the solvent's polarity, the pH of the aqueous phase, and the use of specific extraction techniques such as liquid-liquid extraction (LLE) or more novel methods like salt-induced phase separation.

Comparative Extraction Efficiency Data

The following table summarizes the quantitative data on the extraction efficiency of Erythromycin using different solvents and methods as reported in various studies. It is important to note that direct comparison can be complex due to variations in experimental conditions.

Solvent SystemExtraction MethodKey ParametersExtraction Efficiency / Distribution Coefficient (D)Source
Butyl Acetate Liquid-Liquid ExtractionpH 10.6, O/A ratio 1:1D = 46.7 for Erythromycin[1]
n-Octanol Neutral Complex ExtractionpH 10.6, O/A ratio 1:1D = 161.7 for Erythromycin[1]
2-Octanol Neutral Complex ExtractionpH 10.6, O/A ratio 1:1D = 170.0 for Erythromycin[1]
2-Ethyl Hexanol (60% in kerosene) Neutral Complex ExtractionpH 10.6, O/A ratio 1:1D = 187.5 for Erythromycin[1]
Acetonitrile with NaCl Salt-Induced Phase SeparationOptimized pH and solvent volume ratio>98.5% (single stage extraction for total Erythromycin)[2][3]
n-Butyl Acetate Liquid Phase Extraction with Back ExtractionSample pH 10, Back-extraction pH 5.0Mean recovery of 99.5% for Erythromycin A, B, and C[4][5]
Acetonitrile-water (80:20, v/v) QuEChERS-Recovery: 87.6–95.3 % for Erythromycin[6]
Chloroform Liquid-Liquid Extraction-Freely soluble; used for extraction from culture[7]
Ethyl Acetate Liquid-Liquid Extraction-Freely soluble; used for extraction from culture[7][8]

Note: The distribution coefficient (D) is a measure of the efficiency of extraction, representing the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. Higher values indicate greater extraction efficiency. Some studies report overall recovery percentages.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols from the cited studies.

Neutral Complex Extraction with Different Alcohols

This study compared the extraction efficiency of butyl acetate with long-chain alcohols.

  • Aqueous Phase: A simulated solution of erythromycin (960 µg/cm³) was used. The equilibrium pH was adjusted to 10.6.[1]

  • Organic Phase: Various solvents were tested, including butyl acetate, n-octanol, 2-octanol, and a mixture of 60% (v/v) 2-ethyl hexanol in hydrogenated kerosene.[1]

  • Procedure: Equal volumes (100 cm³) of the aqueous and organic phases were mixed for 3 minutes to reach extraction equilibrium. The phases were then separated, and the concentration of erythromycin in each phase was measured to determine the distribution coefficient.[1]

  • Re-extraction: A glacial acetic acid solution (pH 4.5-5.0) was used for the back-extraction of erythromycin from the loaded organic phase.[1]

Salt-Induced Phase Separation Extraction

This novel method utilizes a phase transition to extract erythromycin.

  • Homogenization: The fermentation broth is first mixed with an organic solvent, acetonitrile, to form a homogeneous mixture.[2][3]

  • Phase Separation: An inorganic salt, such as NaCl or Na2SO4, is added to the mixture. This induces the separation of the mixture into two phases: an organic phase and an aqueous phase.[2][3]

  • Extraction: During phase separation, erythromycin partitions into the organic acetonitrile phase.[2][3]

  • Recovery: The erythromycin is then recovered from the organic solvent through vacuum distillation and crystallization. A remarkable extraction efficiency of over 98.5% was achieved in a single stage.[2][3]

Liquid Phase Extraction with Back Extraction (LPE-BE)

This method was applied for the extraction and determination of Erythromycin A, B, and C from fermentation broths.

  • Initial Extraction: 500 µL of the fermentation broth, with the pH adjusted to 10, was mixed with 500 µL of n-butyl acetate. The mixture was shaken for 5 minutes and then centrifuged at 13,000 rpm for 15 minutes to separate the phases.[4][5]

  • Back Extraction: The organic phase containing the erythromycins was then mixed with 500 µL of an acidic aqueous solution (pH 5.0). After centrifuging at 3000 rpm for 5 minutes, the two phases were separated.[4][5]

  • Analysis: A 50 µL aliquot of the final acidic aqueous phase was injected into an HPLC system for quantification. This method demonstrated a high mean recovery of 99.5%.[4][5]

Visualizing the Extraction Workflow

To better illustrate the general process, the following diagram outlines a typical solvent-based extraction workflow for this compound.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Recovery FermentationBroth Fermentation Broth (containing this compound) pH_Adjustment pH Adjustment (e.g., to pH 10) FermentationBroth->pH_Adjustment SolventAddition Addition of Organic Solvent pH_Adjustment->SolventAddition Mixing Vigorous Mixing/ Shaking SolventAddition->Mixing PhaseSeparation Phase Separation (Centrifugation) Mixing->PhaseSeparation AqueousPhase Aqueous Phase (Waste) PhaseSeparation->AqueousPhase Separation OrganicPhase Organic Phase (this compound Enriched) PhaseSeparation->OrganicPhase Collection BackExtraction Back Extraction (Optional, with acidic buffer) OrganicPhase->BackExtraction FinalProduct Purified This compound BackExtraction->FinalProduct

Caption: Generalized workflow for the solvent extraction of this compound.

Solubility Profile of Erythromycin

The solubility of erythromycin in various solvents is a key indicator of a solvent's potential extraction efficiency.

  • Water: Slightly soluble to poorly soluble (2 mg/mL).[8][9][10]

  • Alcohols (Ethanol, Methanol): Freely soluble. The solubility in ethanol is approximately 30 mg/ml, and 50 mg/mL has also been reported.[8][9][10][11]

  • Chloroform and Ether: Freely soluble.[9]

  • Acetone, Acetonitrile, Ethyl Acetate: Freely soluble.[7][8]

  • DMSO and Dimethylformamide (DMF): Soluble, with a solubility of approximately 15 mg/ml in both.[11]

This information suggests that polar organic solvents are generally effective for dissolving erythromycin.

Concluding Remarks

The selection of an appropriate solvent and extraction methodology is paramount for the efficient recovery of this compound. While traditional solvents like butyl acetate are widely used, newer systems involving long-chain alcohols such as octanol and 2-ethyl hexanol demonstrate significantly higher distribution coefficients, indicating superior extraction efficiency.[1] Furthermore, innovative techniques like salt-induced phase separation with acetonitrile offer very high recovery rates in a single step.[2][3] The choice of solvent will ultimately depend on a balance of factors including extraction efficiency, solvent cost, toxicity, environmental impact, and the ease of solvent recovery. For achieving high purity, a multi-step process involving extraction and back-extraction is often employed.[4][5] Researchers should consider these factors in the context of their specific process requirements and scale of operation.

References

Erythromycin C vs. Azithromycin: A Comparative Analysis of Ribosomal Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential binding of Erythromycin C and Azithromycin to the bacterial ribosome, supported by experimental data and methodologies.

Erythromycin and Azithromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While both drugs target the nascent polypeptide exit tunnel (NPET), their distinct structural features lead to differences in their ribosomal binding affinity and overall efficacy. This guide provides a comprehensive comparison of their interactions with the bacterial ribosome, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

It is important to note that the majority of available research focuses on Erythromycin A, the most abundant component of the erythromycin complex. Data specifically on this compound is limited. Therefore, this guide will primarily compare Azithromycin with Erythromycin A, and this will be explicitly stated in the data presented.

Quantitative Comparison of Ribosomal Binding Affinity

The binding affinity of an antibiotic to its target is a critical determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

AntibioticBacterial SpeciesMethodDissociation Constant (Kd)Reference
Erythromycin A Escherichia coliEquilibrium binding with [¹⁴C]Erythromycin1.0 x 10⁻⁸ M (10 nM)[1]
Streptococcus pneumoniaeEquilibrium binding with [¹⁴عةC]Erythromycin4.9 ± 0.6 nM
Azithromycin Escherichia coliKinetic analysis and footprintingTwo-step binding: initial low-affinity binding followed by the formation of a much tighter final complex. A specific Kd for the final complex is not readily available in the reviewed literature, but it is described as a better inducer and stabilizer of the final bound state compared to erythromycin.[2][3]

Mechanism of Action and Ribosomal Binding Sites

Both Erythromycin and Azithromycin bind within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit, sterically hindering the passage of the growing polypeptide chain.[4] Their binding sites are in close proximity to the peptidyl transferase center (PTC).

Erythromycin A primarily interacts with nucleotides of the 23S rRNA, most notably A2058 and A2059 in domain V.[5]

Azithromycin , a semi-synthetic derivative of erythromycin, exhibits a more complex binding mechanism in some bacteria. In E. coli, it binds in a two-step process.[3][6] Initially, it binds to a low-affinity site in the upper part of the NPET. This is followed by a slow isomerization to a high-affinity binding site, forming a much more stable complex.[3] In other organisms, such as Deinococcus radiodurans, two molecules of azithromycin can bind to the ribosome.[4] The methyl-substituted nitrogen in the 15-membered lactone ring of azithromycin, a key structural difference from erythromycin's 14-membered ring, alters the macrolide's conformation, allowing for additional contacts with the ribosome.[4]

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_binding_site Macrolide Binding Site PTC Peptidyl Transferase Center NPET Nascent Polypeptide Exit Tunnel rRNA 23S rRNA (Domain V) A2058, A2059 Proteins Ribosomal Proteins (L4, L22) Erythromycin Erythromycin Erythromycin->rRNA Binds to Azithromycin Azithromycin Azithromycin->rRNA Binds to Azithromycin->Proteins Interacts with

Caption: Binding of Erythromycin and Azithromycin to the 50S ribosomal subunit.

Experimental Protocols

The following sections detail the methodologies used to determine the ribosomal binding affinity of macrolide antibiotics.

Equilibrium Binding Assay using Radiolabeled Antibiotics

This method directly measures the binding of a radiolabeled antibiotic to ribosomes at equilibrium to determine the dissociation constant (Kd).

Protocol:

  • Ribosome Preparation: Isolate and purify 70S ribosomes from the target bacterial strain.

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures containing a fixed concentration of purified ribosomes and varying concentrations of the radiolabeled antibiotic (e.g., [¹⁴C]Erythromycin) in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol).

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic. This can be achieved by methods such as:

    • Filtration: Pass the reaction mixture through a nitrocellulose filter that retains ribosomes and bound antibiotic, while allowing the free antibiotic to pass through.

    • Centrifugation: Pellet the ribosomes and their bound antibiotic by ultracentrifugation.

    • Magnetic Beads: Use DEAE magnetic beads to immobilize the ribosomes, followed by magnetic separation.

  • Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the concentration of bound antibiotic against the concentration of free antibiotic. The data can be analyzed using Scatchard analysis or non-linear regression to determine the Kd.

Start Start Prepare Ribosomes & Radiolabeled Antibiotic Prepare Ribosomes & Radiolabeled Antibiotic Start->Prepare Ribosomes & Radiolabeled Antibiotic Incubate to Equilibrium Incubate to Equilibrium Prepare Ribosomes & Radiolabeled Antibiotic->Incubate to Equilibrium Separate Bound & Free Antibiotic Separate Bound & Free Antibiotic Incubate to Equilibrium->Separate Bound & Free Antibiotic Filtration Filtration Separate Bound & Free Antibiotic->Filtration Method 1 Centrifugation Centrifugation Separate Bound & Free Antibiotic->Centrifugation Method 2 Quantify Radioactivity Quantify Radioactivity Filtration->Quantify Radioactivity Centrifugation->Quantify Radioactivity Data Analysis (Scatchard/Regression) Data Analysis (Scatchard/Regression) Quantify Radioactivity->Data Analysis (Scatchard/Regression) Determine Kd Determine Kd Data Analysis (Scatchard/Regression)->Determine Kd

Caption: Workflow for Equilibrium Binding Assay.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM allows for the high-resolution structural determination of ribosome-antibiotic complexes, providing detailed insights into the binding site and conformational changes.

Protocol:

  • Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of the antibiotic (e.g., Erythromycin or Azithromycin) to form the ribosome-antibiotic complex.

  • Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid (e.g., a holey carbon grid).

  • Vitrification: Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preserving the native structure of the complex.

  • Data Collection: Transfer the vitrified grid to a transmission electron microscope (TEM) equipped with a cryo-stage (e.g., a Titan Krios). Collect a large dataset of 2D projection images of the randomly oriented ribosome-antibiotic complexes.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion in the raw image frames.

    • CTF Estimation and Correction: Estimate and correct for the contrast transfer function of the microscope.

    • Particle Picking: Automatically select individual ribosome particle images from the micrographs.

    • 2D Classification: Classify the particle images to remove noise and select for homogeneous populations.

    • 3D Reconstruction and Refinement: Generate an initial 3D model and iteratively refine it to high resolution using the 2D class averages.

  • Model Building and Analysis: Fit atomic models of the ribosome and the antibiotic into the final 3D density map to analyze the binding interactions at a molecular level.

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting is a powerful technique to map the precise location of ribosomes on mRNA transcripts, revealing how antibiotics stall translation.

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with the antibiotic of interest to arrest translation.

  • Cell Lysis: Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by the ribosome.

  • Ribosome Isolation: Isolate the 70S monosomes (ribosomes with their protected mRNA fragments) by sucrose density gradient centrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Reverse transcribe the footprints into cDNA.

    • Amplify the cDNA by PCR.

  • Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the precise locations of ribosome stalling induced by the antibiotic.

Conclusion

While both Erythromycin A and Azithromycin target the bacterial ribosome's nascent polypeptide exit tunnel, their binding affinities and mechanisms of interaction exhibit notable differences. Erythromycin A demonstrates a high binding affinity with a dissociation constant in the low nanomolar range. Azithromycin, through a two-step binding process, forms a highly stable final complex with the ribosome, suggesting a potentially higher overall affinity, which may contribute to its enhanced clinical efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of these and other macrolide antibiotics with their ribosomal target. Future studies employing techniques such as isothermal titration calorimetry will be invaluable in providing a more complete thermodynamic profile of Azithromycin's binding, allowing for a more direct and quantitative comparison with Erythromycin.

References

Confirming the identity of Erythromycin C impurities in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical formulations is paramount. This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of impurities in Erythromycin C, a macrolide antibiotic. By presenting objective experimental data and detailed protocols, this document serves as a valuable resource for quality control and regulatory compliance.

Erythromycin, a complex antibiotic produced by fermentation, is susceptible to the formation of various impurities during its production, formulation, and storage.[1][] These impurities can arise from degradation of the active pharmaceutical ingredient (API) or as byproducts of the manufacturing process.[1][] Regulatory bodies mandate the identification and control of these impurities to ensure the safety and efficacy of the final drug product. This guide explores the most common and effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. The following tables summarize the performance of various methods based on published experimental data.

Table 1: Comparison of HPLC Methods for Erythromycin Impurity Analysis

Method ReferenceColumnMobile PhaseDetectionImpurities Separated
European PharmacopoeiaOctadecylsilyl silica gel (5 µm)Gradient elution with acetonitrile and a phosphate bufferUV at 215 nmErythromycin A, B, C, D, E, F, N-demethylerythromycin A
[Cite: 3, 4]Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)Gradient with 0.4% ammonium hydroxide in water and methanolUV at 215 nmErythromycin, Erythromycin B, this compound, and nine other impurities (A, B, C, D, E, F, H, I, M)
[Cite: 11, 12]Waters X-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)Gradient with a di-potassium hydrogen phosphate buffer, acetonitrile, and waterUV at 215 nmErythromycin A and its degradation products

Table 2: Key Mass Spectrometric Data for Common Erythromycin Impurities

ImpurityMolecular Formula[M+H]⁺ (m/z)Reference
Erythromycin AC₃₇H₆₇NO₁₃734.5[3]
Erythromycin BC₃₇H₆₇NO₁₂718.4[1][4]
This compoundC₃₇H₆₅NO₁₃720.4[3]
Erythromycin EC₃₇H₆₅NO₁₄748.5[3]
Anhydroerythromycin AC₃₇H₆₅NO₁₂716.5[3]
N-demethylerythromycin AC₃₆H₆₅NO₁₃720.4[3]

Experimental Workflow for Impurity Identification

The general process for identifying and characterizing impurities in a pharmaceutical formulation involves a multi-step approach, as illustrated in the workflow diagram below. This process begins with sample preparation and proceeds through analytical separation, detection, and structural elucidation.

Impurity Identification Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Characterization cluster_3 Structural Elucidation Sample Dissolution Sample Dissolution HPLC_UV HPLC-UV Sample Dissolution->HPLC_UV Forced Degradation Forced Degradation Forced Degradation->HPLC_UV Impurity Profiling Impurity Profiling HPLC_UV->Impurity Profiling LC_MS LC-MS MS_MS MS/MS LC_MS->MS_MS Impurity Profiling->LC_MS Quantification Quantification Impurity Profiling->Quantification Isolation Isolation Impurity Profiling->Isolation If unknown NMR NMR Isolation->NMR Structure Confirmation Structure Confirmation MS_MS->Structure Confirmation NMR->Structure Confirmation

Figure 1: General workflow for impurity identification.

Detailed Experimental Protocols

For reproducible and accurate results, detailed experimental protocols are essential. The following sections provide methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products.[5]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Sample Solution: For pharmaceutical formulations, take a representative sample (e.g., powdered tablets) equivalent to a specific amount of this compound and dissolve it in the mobile phase to obtain a similar concentration as the standard solution. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm filter before injection.

  • Forced Degradation Samples: To assess the stability-indicating nature of the method, stress studies are performed.[5]

    • Acid Degradation: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified time. Neutralize with 0.1 N NaOH before dilution.[1]

    • Base Degradation: Dissolve the sample in 0.1 N NaOH and heat at 60°C. Neutralize with 0.1 N HCl.[5]

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[5]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.[5]

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.[5]

Chromatographic Conditions (Example based on[5]):

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)

  • Mobile Phase A: 0.4% ammonium hydroxide in water

  • Mobile Phase B: Methanol

  • Gradient: A time-based gradient program should be developed to ensure optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, enabling the identification of impurities based on their mass-to-charge ratio (m/z).[3][4][6]

Sample Preparation:

Sample preparation for LC-MS is similar to that for HPLC. However, it is crucial to use volatile mobile phase additives (e.g., formic acid, ammonium acetate) to avoid interference with the mass spectrometer.[1][7]

LC-MS Conditions (Example based on[3]):

  • LC System: Agilent 1100 series or equivalent

  • Column: Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile (35:25:40 v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 70 µL

  • MS System: Applied Biosystems API-2000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Scan Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities that have been isolated.[8] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the precise chemical structure of the impurity.[9]

Sample Preparation:

  • Isolate the impurity of interest using preparative HPLC.

  • Evaporate the solvent to obtain the pure impurity.

  • Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.

  • Perform 2D NMR experiments like COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to piece together the molecular structure.

Conclusion

The identification and control of impurities in this compound formulations are critical for ensuring drug safety and quality. A combination of orthogonal analytical techniques, including HPLC for separation and quantification, LC-MS for preliminary identification, and NMR for definitive structural elucidation, provides a robust strategy for impurity profiling. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to develop and validate their own methods for confirming the identity of this compound impurities.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Erythromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Erythromycin C, a macrolide antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all personnel.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Core PPE Requirements:

  • Eye Protection: Chemical safety glasses or goggles are essential to shield the eyes from potential splashes or airborne particles.[1][4]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1] Nitrile or neoprene gloves are preferred.[5] It is good practice to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or a disposable gown should be worn to protect the skin and clothing from contamination.[1] Gowns should be long-sleeved with tight-fitting cuffs.[6]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.[1] Engineering controls, such as fume hoods or local exhaust ventilation, should be the primary means of controlling airborne exposure.[1]

Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or NIOSH, a Workplace Environmental Exposure Level (WEEL) has been set for the related compound, Erythromycin. This can serve as a conservative reference point for risk assessment.

ParameterValueCompoundSource
Workplace Environmental Exposure Level (WEEL) - Long-term3 mg/m³Erythromycin

Operational Plans: Handling and Storage

Handling:

  • Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust.[4]

  • Ventilation: Always work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended.[1][4]

  • Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. General guidance for chemical waste disposal includes:

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Labeling: Clearly label all waste containers with the contents.

  • Professional Disposal: Utilize a licensed chemical waste disposal service.

  • For non-hazardous drug disposal in a non-laboratory setting, the FDA recommends mixing the substance with an undesirable material like used coffee grounds or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash. However, for a research setting, professional disposal is the appropriate method.

Experimental Workflow: this compound Spill Cleanup

The following diagram outlines the procedural steps for safely managing a spill of this compound powder.

Spill_Cleanup_Workflow cluster_0 Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate 1 alert Alert Supervisor and Safety Officer evacuate->alert 2 ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) alert->ppe 3 contain Contain the Spill (Use absorbent pads for liquids if applicable) ppe->contain 4 cleanup Gently Cover Powder with Damp Paper Towels to Avoid Dust Generation contain->cleanup 5 collect Carefully Collect Material (Use non-sparking tools) cleanup->collect 6 waste Place in a Labeled, Sealable Hazardous Waste Container collect->waste 7 decontaminate Decontaminate the Area (Follow lab-specific procedures) waste->decontaminate 8 dispose Dispose of Waste (According to regulations) decontaminate->dispose 9 restock Restock Spill Kit dispose->restock 10 end Resume Operations restock->end 11

Caption: Workflow for handling an this compound powder spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin C
Reactant of Route 2
Erythromycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.